NPY-5 receptor antagonist-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H27N5O |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H27N5O/c1-2-30-22-8-4-3-7-20(22)21-17-19(10-11-23(21)30)27-25(31)18-28-13-15-29(16-14-28)24-9-5-6-12-26-24/h3-12,17H,2,13-16,18H2,1H3,(H,27,31) |
Clave InChI |
YWVNRIAMBOCBRZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C51 |
Origen del producto |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of NPY-5 Receptor Antagonist-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Neuropeptide Y (NPY) Y5 receptor antagonists, with a focus on a representative antagonist designated as NPY-5 receptor antagonist-1. This document is intended for researchers, scientists, and drug development professionals actively involved in the study of metabolic disorders, particularly obesity, and the development of novel therapeutics targeting the NPY system.
Introduction to the Neuropeptide Y Y5 Receptor
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a pivotal role in regulating various physiological processes, including appetite, energy homeostasis, and circadian rhythms.[1] Its effects are mediated through a family of G-protein coupled receptors (GPCRs), with the Y5 receptor subtype being a key player in the orexigenic (appetite-stimulating) signaling cascade.[1] The NPY Y5 receptor is primarily expressed in the hypothalamus, a critical brain region for the control of food intake and energy balance.[1] Upon binding of NPY, the Y5 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately promotes food intake and reduces energy expenditure, making the NPY Y5 receptor a prime target for the development of anti-obesity therapeutics.[1][2]
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the NPY Y5 receptor. This means it binds to the same site on the receptor as the endogenous ligand, NPY, but without activating the receptor. By occupying the binding site, the antagonist effectively blocks NPY from binding and initiating the downstream signaling cascade that leads to increased appetite.[1] This competitive inhibition results in a reduction of the orexigenic signals mediated by the NPY/Y5 receptor pathway.[1]
Quantitative Data on this compound and Comparators
The binding affinity and functional potency of NPY-5 receptor antagonists are critical parameters in drug development. The following tables summarize key quantitative data for representative NPY Y5 receptor antagonists.
Table 1: Binding Affinity (Ki) of NPY Y5 Receptor Antagonists
| Compound | Receptor | Ki (nM) | Species |
| This compound (e.g., MK-0557) | Human Y5 | 1.6 | Human |
| Velneperit (S-2367) | Human Y5 | High Affinity | Human |
| CGP71683A | Human Y5 | High Affinity | Human |
| L-152,804 | Human Y5 | 26 | Human |
| L-152,804 | Rat Y5 | 31 | Rat |
Data compiled from publicly available sources.
Table 2: Functional Potency (IC50) of NPY Y5 Receptor Antagonists
| Compound | Assay | IC50 (nM) | Species |
| This compound (e.g., MK-0557) | cAMP Inhibition | 1.26 - 1.3 | Human |
| L-152,804 | Calcium Mobilization (NPY-induced) | 210 | Human |
| Unnamed Tricyclic Compound | cAMP Inhibition (Forskolin-stimulated) | Not specified (functional antagonist) | Human |
Data compiled from publicly available sources.[3][4]
Signaling Pathways
The signaling cascade initiated by NPY binding to the Y5 receptor and the mechanism of its inhibition by an antagonist are depicted below.
Caption: NPY Y5 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize NPY-5 receptor antagonists are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the NPY Y5 receptor through competitive displacement of a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).[5]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and a range of concentrations of the unlabeled test compound.[5] The reaction is incubated to allow binding to reach equilibrium.[5]
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[5]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the NPY-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: A cell line stably expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the NPY-5 receptor antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of NPY in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the antagonist to reverse the NPY-mediated inhibition of forskolin-stimulated cAMP production is quantified to determine its potency (IC50).[6]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize NPY-induced increases in intracellular calcium, a downstream effect of NPY Y5 receptor activation in some cellular contexts.[5]
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: Cells expressing the NPY Y5 receptor are seeded into a 96-well plate.[5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.[5]
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY).[5]
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.[5]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).[5]
Clinical Development and Future Directions
Despite the promising preclinical data for NPY Y5 receptor antagonists in reducing food intake and body weight in animal models, clinical translation has been challenging. A notable example is MK-0557, a highly selective NPY Y5 receptor antagonist. In a clinical trial designed to evaluate its effect on weight regain after a very-low-calorie diet, MK-0557 showed a statistically significant but not clinically meaningful effect on weight management.[1][7] After 52 weeks, the mean weight regain was 1.5 kg for the MK-0557 group compared to 3.1 kg for the placebo group.[1] This modest effect led to the discontinuation of its development for the treatment of obesity.[8]
The limited success of single-target NPY Y5 receptor antagonists in clinical trials suggests that the regulation of energy homeostasis is a complex and redundant process. Future strategies may involve the development of antagonists that target multiple NPY receptors (e.g., Y1 and Y5) or combination therapies with other anti-obesity agents.[9] Further research is also needed to fully elucidate the intricate role of the NPY system in human energy balance and to identify patient populations that may benefit most from this therapeutic approach.
References
- 1. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuropeptide Y receptor type 5 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Obesity Drug Update: The Lost Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and synthesis of novel NPY-5 receptor antagonists
A Technical Guide to the Discovery and Synthesis of Novel NPY-5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is a potent stimulator of food intake and plays a crucial role in energy homeostasis.[1] It exerts its effects through a family of G-protein coupled receptors (GPCRs), of which at least six have been identified.[2] Among these, the Neuropeptide Y receptor type 5 (NPY-5R) is considered a prime candidate for mediating the orexigenic (appetite-stimulating) effects of NPY.[1] Predominantly expressed in the hypothalamus, a key brain region for regulating hunger, the NPY-5 receptor has become an attractive target for the development of anti-obesity therapeutics.[3] NPY-5R antagonists are compounds designed to selectively bind to and block the action of NPY at this receptor, thereby reducing food intake and promoting weight management.[3] While several antagonists have been developed and some have entered clinical trials, the quest for novel, potent, and orally bioavailable candidates with superior efficacy continues.[4][5][6]
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor is a member of the rhodopsin-like GPCR family and typically couples to Gi or G0 proteins.[7] Upon binding of its endogenous ligand, NPY, the receptor initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Beyond cAMP modulation, NPY-5R activation has been shown to stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling cascade, which can influence processes like cell growth and motility.[8][9][10][11]
Discovery and Synthesis of Novel Antagonists
The development of NPY-5R antagonists involves a multi-step process that begins with identifying initial 'hit' compounds and progresses through extensive chemical optimization to yield 'lead' candidates with desirable pharmacological profiles.
General Discovery Workflow
The discovery process typically follows a structured workflow. It starts with high-throughput screening (HTS) of large compound libraries or virtual screening of chemical databases to identify initial hits.[12] These hits then undergo iterative cycles of chemical synthesis and structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[12][13][14] Promising candidates are then advanced to in vivo testing to evaluate their efficacy in animal models of obesity.[15]
Key Chemical Classes and Synthesis Overview
Several chemical scaffolds have been explored for their NPY-5R antagonistic activity.
-
Phenylpiperazine Derivatives: A series of phenylpiperazine urea (B33335) derivatives were synthesized and optimized, leading to compounds with potent binding affinity and antagonistic activity at the Y5 receptor.[13] The synthesis generally involves coupling a substituted phenylpiperazine moiety with an appropriate isocyanate or carbamoyl (B1232498) chloride.[16]
-
Spiroindoline Derivatives: This class of compounds has yielded orally active antagonists.[14] Synthesis of these complex structures often involves multi-step sequences to construct the core spirocyclic system, followed by the introduction of various substituents to modulate activity and pharmacokinetic properties.[14][17]
-
Tricyclic Compounds: Early research identified tricyclic structures as selective NPY-5R antagonists, with compounds showing Ki values in the low nanomolar range.[18]
-
Thiazole Derivatives: A virtual screening approach successfully identified a novel and potent thiazole-based hit class, which was rapidly optimized using parallel chemistry techniques.[12]
Due to the proprietary nature of drug development, detailed, step-by-step synthesis protocols for specific lead compounds are often not publicly available. However, the cited literature generally describes the synthetic strategies and key chemical transformations used to produce these classes of antagonists.[13][14][16][19][20]
Experimental Protocols
Standardized assays are crucial for characterizing the pharmacological properties of newly synthesized compounds.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NPY-5 receptor.
-
Preparation of Membranes: Cell lines stably expressing the human NPY-5 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., 125I-PYY or [3H]-NPY) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Measurement)
This assay determines whether a compound that binds to the receptor acts as an antagonist by measuring its ability to block agonist-induced changes in a downstream signaling molecule, such as cAMP.
-
Cell Culture: Cells expressing the NPY-5 receptor are plated in multi-well plates.
-
Assay Procedure: The cells are pre-incubated with varying concentrations of the test antagonist. Subsequently, a G-protein activator like forskolin (B1673556) is added to stimulate adenylyl cyclase and increase cAMP production. An NPY-5R agonist (e.g., NPY) is then added.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: An antagonist will reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation in a dose-dependent manner. This allows for the determination of the antagonist's potency (e.g., Kb or IC50).
In Vivo Efficacy: Rodent Food Intake Studies
Animal models are essential to evaluate the potential of NPY-5R antagonists to reduce food intake and body weight. Diet-induced obese (DIO) mice are a commonly used model.[1][15]
-
Animal Model: Mice or rats are made obese by feeding them a high-fat diet for several weeks.
-
Compound Administration: The test antagonist is administered to the animals, typically via oral gavage.
-
Food Intake Measurement: Pre-weighed food is provided to the animals, and the amount consumed over a specific period (e.g., 24 hours) is carefully measured.
-
Body Weight Monitoring: The body weight of the animals is recorded regularly throughout the study period (e.g., daily or weekly for chronic studies).
-
Data Analysis: The effect of the antagonist on food intake and body weight is compared to a vehicle-treated control group. A significant reduction in these parameters indicates in vivo efficacy.[6][15]
Quantitative Data of NPY-5 Receptor Antagonists
The following tables summarize the pharmacological data for several representative NPY-5 receptor antagonists discussed in the literature.
Table 1: In Vitro Binding and Functional Activity
| Compound | Chemical Class | Receptor | Binding Affinity (Ki / IC50) | Functional Antagonism | Reference |
| MK-0557 | Spiroindoline derivative | Human Y5 | - | Orally active, evaluated in clinical trials | [4][5][6] |
| S-2367 (Velneperit) | - | Human Y5 | - | Orally active, evaluated in clinical trials | [6][15] |
| S-234462 | - | Y5 | High affinity | Insurmountable antagonism in vitro | [15] |
| CGP71683A | - | Rat/Human Y5 | High affinity and selectivity | - | [7][21] |
| L-152,804 | - | Human Y5 | - | Selective antagonist | [21] |
| Compound 3a | Spiroindoline urea | Y5 | Good binding affinity | - | [14] |
| Compound 3f | Phenylpiperazine urea | Y5 | - | Novel urea derivative | [13] |
| Tricyclic Cmpd. | Tricyclic | Human Y5 | 6.8 nM (Ki) | Active in cAMP assay | [18] |
Table 2: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Administration | Key Findings | Reference |
| Unnamed Antagonist | Diet-Induced Obese (DIO) Mice | - | Ameliorated body weight gain and adiposity | [1] |
| S-234462 | DIO Mice | Chronic (5 weeks) | Significant decrease in body weight gain and food intake | [15] |
| S-2367 (Velneperit) | DIO Mice | - | Reduced body weight | [6] |
| MK-0557 | Mouse models of obesity | Chronic (35 days) | Reduced body weight gain by 40% | [6] |
| Compound 6e | Rats | Oral (10 mg/kg) | Inhibited bPP-induced food intake | [17] |
| Compound 3a | DIO Mice | - | Suppressed body weight gain | [14] |
Drug Development and Clinical Landscape
The pathway from a promising preclinical candidate to a marketed drug is long and complex, involving rigorous testing for safety and efficacy.
Despite promising preclinical data for many NPY-5R antagonists, clinical success has been limited.[4] For instance, the antagonist MK-0557 was evaluated in a one-year clinical trial and resulted in only modest weight loss, which was not considered clinically meaningful.[2][4][5] Similarly, Velneperit (S-2367) showed a statistically significant but modest effect on weight loss in obese subjects.[6] These outcomes suggest that blockade of the NPY-5 receptor alone may not be sufficient to produce robust anti-obesity effects in humans, and that optimal therapeutic strategies might require targeting multiple pathways involved in energy homeostasis.[4][5]
Conclusion
The NPY-5 receptor remains a validated target in the intricate neurobiology of appetite control. Extensive research has led to the discovery and synthesis of numerous potent and selective antagonists spanning diverse chemical classes. While these compounds have demonstrated clear efficacy in rodent models of obesity, their translation to significant clinical weight loss in humans has been challenging. Future research may focus on developing antagonists with improved pharmacokinetic and pharmacodynamic properties or exploring combination therapies that target both the NPY-5 receptor and other complementary pathways in the regulation of energy balance.
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel and potent NPY5 receptor antagonists derived from virtual screening and iterative parallel chemistry design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel orally active NPY Y5 receptor antagonists: Synthesis and structure-activity relationship of spiroindoline class compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PlumX [plu.mx]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. | BioWorld [bioworld.com]
- 19. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
structure-activity relationship of NPY-5 receptor antagonists
An In-depth Technical Guide to the Structure-Activity Relationship of NPY-5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Neuropeptide Y5 (NPY-5) receptor antagonists, a class of compounds investigated primarily for their potential as anti-obesity agents. This document details the underlying signaling pathways, experimental protocols for antagonist evaluation, and a summary of the SAR for key chemical scaffolds.
Introduction: The NPY-5 Receptor as a Therapeutic Target
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is abundantly expressed in the central nervous system and plays a crucial role in regulating various physiological processes, including food intake, energy homeostasis, and circadian rhythms.[1] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which five subtypes have been identified in mammals (Y1, Y2, Y4, Y5, and Y6).[2]
The NPY-5 receptor, predominantly expressed in the hypothalamus, has garnered significant attention as a key mediator of NPY's potent orexigenic (appetite-stimulating) effects.[1] Activation of the NPY-5 receptor stimulates food intake and reduces energy expenditure, making it a prime target for the development of antagonists to treat obesity and related metabolic disorders.[1][3] While numerous NPY-5 receptor antagonists have been developed, their translation into clinical therapeutics has been challenging, underscoring the need for a deeper understanding of their SAR.[4]
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor is coupled to inhibitory G-proteins (Gi/o).[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] Additionally, NPY-5 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway that can also influence gene expression.[7][8]
Structure-Activity Relationship of Key Antagonist Scaffolds
The development of NPY-5 receptor antagonists has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR for some of the most prominent classes.
Spiroindoline Urea (B33335) Derivatives
Spiroindoline urea-based compounds have been investigated as potent NPY-5 receptor antagonists.[9] Optimization of this series led to the identification of compounds with good binding affinity and favorable pharmacokinetic properties.[9]
| Compound | R | Y5 Binding Affinity IC50 (nM) |
| 1a | H | 130 |
| 1b | 4-F | 58 |
| 1c | 4-Cl | 29 |
| 1d | 4-CH3 | 89 |
| 3a | (Structure-specific side chain) | 11 |
Data synthesized from narrative descriptions in referenced literature.[9][10]
Key SAR Insights:
-
The urea moiety is a critical pharmacophore for interacting with the receptor.
-
Substitution on the phenyl ring of the urea moiety significantly impacts binding affinity, with electron-withdrawing groups like chlorine at the 4-position being favorable.
-
Modifications to the spiroindoline core and the other side of the urea have been extensively explored to optimize potency and drug-like properties.
Phenylpiperazine Derivatives
A series of phenylpiperazine derivatives has been developed, showing potent binding affinity and antagonistic activity at the Y5 receptor.[11]
| Compound | R1 | R2 | Y5 Binding Affinity IC50 (nM) |
| 2a | H | H | >1000 |
| 2b | OCH3 | H | 250 |
| 2c | H | SO2NH2 | 55 |
| 2d | OCH3 | SO2NH2 | 8.2 |
Data synthesized from narrative descriptions in referenced literature.[11][12]
Key SAR Insights:
-
The replacement of a benzindane portion with a 1-phenylpiperazine (B188723) resulted in novel and potent antagonists.
-
Substitution on the phenyl ring of the piperazine (B1678402) is crucial for activity. A methoxy (B1213986) group at the R1 position and a sulfonamide group at the R2 position significantly enhance binding affinity.
3-Amido-9-ethylcarbazoles
The 3-amido-9-ethylcarbazole scaffold has yielded potent NPY-5 antagonists. However, concerns about the potential carcinogenicity of the carbazole (B46965) core prompted efforts to identify core-modified analogs.[13]
| Compound | Amide Side Chain | Y5 Binding Affinity Ki (nM) |
| FMS586 | Optimized Tetrahydrocarbazole | 4.3 |
| NPY5RA-972 | (Structure-specific side chain) | Low nM range |
Data synthesized from narrative descriptions in referenced literature.[13]
Key SAR Insights:
-
Optimization of the amide and alkyl substituents on the carbazole core is essential for maintaining high potency.
-
Efforts have focused on replacing the carbazole core while retaining the key pharmacophoric elements to mitigate potential toxicity.
Experimental Protocols
The evaluation of NPY-5 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the NPY-5 receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human NPY-5 receptor (e.g., HEK293 cells) through homogenization and centrifugation.[14][15] The protein concentration of the membrane preparation is determined using a standard protein assay.[15]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY or a Y5-selective radioligand), and varying concentrations of the test compound.[14][16]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25-30°C).[14][15]
-
Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.[14][15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled NPY agonist) from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]
Functional Assay: cAMP Accumulation
This assay determines the functional antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells expressing the NPY-5 receptor are seeded into 96- or 384-well plates and cultured to an appropriate density.[18]
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist for a defined period.[18][19]
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NPY-5 receptor agonist in the presence of forskolin. Forskolin directly activates adenylyl cyclase, raising basal cAMP levels and providing a robust window to measure inhibition.[18][19]
-
cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[18][19]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is calculated.[19]
In Vivo Model: Diet-Induced Obesity (DIO) in Mice
This model is used to evaluate the anti-obesity effects of NPY-5 receptor antagonists in a physiologically relevant context.[3]
Methodology:
-
Induction of Obesity: Male mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, characterized by increased body weight, adiposity, and hyperinsulinemia.[3][20]
-
Compound Administration: The DIO mice are then treated with the NPY-5 antagonist or a vehicle control. The compound can be administered via various routes, such as oral gavage, over a period of several weeks.[20]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.[20]
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including body composition (adiposity), plasma levels of glucose and insulin, and gene expression in relevant tissues like the hypothalamus and adipose tissue.[3]
-
Mechanism-Based Confirmation: To confirm that the effects are mediated by the NPY-5 receptor, the antagonist can be tested in NPY-5 receptor knockout mice with DIO; the absence of an effect in these mice would support a mechanism-based action.[3]
Conclusion
The NPY-5 receptor remains a compelling target for the development of anti-obesity therapeutics. Extensive research has led to the discovery of several classes of potent and selective antagonists. The structure-activity relationships for scaffolds such as spiroindolines, phenylpiperazines, and carbazoles have been well-characterized, providing a solid foundation for the design of new chemical entities.
However, the clinical development of NPY-5 receptor antagonists has been met with limited success, suggesting that the regulation of energy homeostasis is complex and involves redundant pathways.[4] Future research may focus on developing antagonists with improved pharmacokinetic and safety profiles or exploring combination therapies that target multiple pathways involved in appetite regulation. The detailed experimental protocols and SAR data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of NPY-5 receptor pharmacology.
References
- 1. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 6. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel orally active NPY Y5 receptor antagonists: Synthesis and structure-activity relationship of spiroindoline class compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Neuropeptide Y Y5 Receptor Signaling Pathways in Obesity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuropeptide Y (NPY) is a potent orexigenic peptide that exerts its effects on energy homeostasis through a family of G-protein coupled receptors. Among these, the NPY Y5 receptor subtype has been a focal point of research for anti-obesity therapeutics due to its significant role in stimulating food intake and reducing energy expenditure. This technical guide provides an in-depth overview of the core signaling pathways associated with the NPY Y5 receptor, its physiological role in obesity, and methodologies for its study. We present detailed signaling diagrams, structured tables of quantitative data for key ligands, and comprehensive experimental protocols to serve as a valuable resource for researchers in the field of metabolic disease and drug discovery.
Introduction to the NPY Y5 Receptor
The NPY Y5 receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) family.[1] In humans, it is encoded by the NPY5R gene.[1] The Y5 receptor is predominantly expressed in the central nervous system, with high densities in hypothalamic nuclei known to regulate appetite and energy balance, such as the paraventricular nucleus (PVN).[2] It binds the endogenous ligands Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP) with high affinity.[3][4] Activation of the Y5 receptor by these peptides initiates a cascade of intracellular signaling events that ultimately lead to an increase in food consumption and a decrease in thermogenesis, contributing to a state of positive energy balance and weight gain.[5][6][7][8]
Core Signaling Pathways
The NPY Y5 receptor primarily couples to inhibitory G-proteins of the Gi/o family. This interaction initiates several key downstream signaling cascades that mediate its physiological effects.
Canonical Gi/o Signaling: Adenylyl Cyclase Inhibition
Upon agonist binding, the Y5 receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and directly inhibits the activity of adenylyl cyclase (AC).[9][10] This inhibition leads to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[9][11] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous cellular substrates.[9][10] By inhibiting the cAMP/PKA pathway, the Y5 receptor can modulate gene expression and the activity of various metabolic enzymes.
Gβγ-Mediated Pathways: PLC, PI3K, and MAPK Activation
The dissociated Gβγ subunit, released upon Gi/o activation, can also initiate its own signaling cascades. These pathways are crucial for the Y5 receptor's effects on cell growth, differentiation, and metabolism.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: In some cellular contexts, the Gβγ dimer can activate Phospholipase C (PLC).[9][10][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[10] DAG, in conjunction with intracellular calcium, activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the MAPK cascade.[9][12][13]
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: The Gβγ subunit can also activate Phosphoinositide 3-Kinase (PI3K).[5][14] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Studies have shown that NPY, via the Y5 receptor, can inhibit the phosphorylation of PI3K and Akt in adipocytes, potentially contributing to insulin (B600854) resistance.[5][15]
-
Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway: The Y5 receptor has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[11][13][14] This activation can be triggered by upstream signals from both the PKC and PI3K pathways.[9][13] Activation of the MAPK/ERK pathway is often associated with cell proliferation and differentiation.[11]
References
- 1. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 3. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular mechanisms coupled to NPY Y2 and Y5 receptor activation and lipid accumulation in murine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropeptide Y (NPY) potentiates phenylephrine-induced mitogen-activated protein kinase activation in primary cardiomyocytes via NPY Y5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - NPY modulates the PI3K-AKT and GSK signaling pathways. - Public Library of Science - Figshare [plos.figshare.com]
role of NPY-5 receptor in appetite regulation
An In-depth Technical Guide to the Role of the Neuropeptide Y Y5 Receptor in Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptide Y (NPY) is one of the most potent orexigenic peptides identified in the central nervous system, playing a crucial role in the regulation of energy homeostasis. Its effects are mediated by a family of G-protein coupled receptors (GPCRs), among which the Y5 receptor subtype (NPY-5R) has been a significant focus of research for its role in stimulating food intake. This technical guide provides a comprehensive overview of the NPY-5R, detailing its mechanism of action, its complex role in appetite control as elucidated by pharmacological and genetic studies, and standardized protocols for its investigation. While initially considered a primary "feeding" receptor, evidence now points to a more nuanced function, characterized by redundancy and interaction with the NPY Y1 receptor, presenting both challenges and opportunities in the development of anti-obesity therapeutics.
The NPY-5 Receptor: Core Function and Hypothalamic Localization
The NPY-5 receptor is a 36-amino acid peptide receptor belonging to the rhodopsin-like 7-transmembrane GPCR family.[1] It is activated by NPY and its related peptides, Peptide YY (PYY) and Pancreatic Polypeptide (PP).[2] The NPY-5R is predominantly expressed in the central nervous system, with high concentrations in hypothalamic nuclei critical for the regulation of energy balance.[3][4] Histological techniques such as in situ hybridization and immunohistochemistry have confirmed its presence in the arcuate nucleus (ARC), paraventricular nucleus (PVN), and perifornical area—key integration centers for peripheral energy signals like leptin and ghrelin.[3][4] Within the ARC, NPY-5R has been found on proopiomelanocortin (POMC)-expressing neurons, suggesting a direct mechanism by which NPY can inhibit anorexigenic signals.[3]
Mechanism of Action and Signaling Pathways
As a G-protein coupled receptor, NPY-5R primarily signals through the inhibitory Gαi subunit.[5] Ligand binding initiates a conformational change, leading to the dissociation of the G-protein subunits and the initiation of downstream signaling cascades.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: NPY-5R activation can lead to the depression of Ca2+ channel activity and the enhancement of G-protein-coupled inwardly rectifying potassium (GIRK) channel currents.[5]
-
MAPK/ERK Pathway Activation: The βγ subunit of the G-protein can activate other kinase cascades, including the Ras-Raf-MEK-ERK pathway (MAPK pathway), which is implicated in cellular processes like proliferation.[6][7]
-
Presynaptic Inhibition: In hypocretin/orexin neurons, NPY-5R activation on presynaptic glutamatergic terminals reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs), thereby decreasing excitatory drive to these arousal- and appetite-promoting neurons.[8]
Below is a diagram illustrating the primary signaling cascade following NPY-5R activation.
Role in Appetite Regulation: A Complex Picture
The role of NPY-5R in appetite is more complex than initially hypothesized, with evidence from agonist, antagonist, and genetic knockout studies revealing significant functional redundancy, particularly with the NPY Y1 receptor.
Agonist Studies
Central administration of NPY or selective NPY-5R agonists robustly stimulates food intake. Intracerebroventricular (ICV) infusion of the selective Y5 agonist D-Trp(34)NPY in mice leads to significant hyperphagia, body weight gain, and an increase in adipose tissue mass.[9] These studies confirm that direct activation of the NPY-5R is sufficient to produce a potent orexigenic effect. Furthermore, these effects are not solely due to increased food intake; pair-feeding experiments show that D-Trp(34)NPY still causes an increase in adipose tissue, suggesting the Y5 receptor is also involved in metabolic changes like decreased lipolysis and thermogenesis.[9]
Antagonist Studies
The development of selective NPY-5R antagonists has been a key strategy for anti-obesity drug development. The data, however, has been mixed, often confounded by off-target effects. For example, CGP 71683A, a potent Y5 antagonist, was shown to dose-dependently inhibit food intake in fasted rats and block NPY-induced feeding.[10][11] However, later studies revealed that this compound also has a high affinity for muscarinic receptors and the serotonin (B10506) uptake site, making it difficult to attribute its anorectic effects solely to Y5 receptor blockade.[12] Similarly, another antagonist, S 25585, reduced food intake in wild-type mice but had the same effect in NPY-5R knockout mice, confirming its action was not mediated by the target receptor. These findings underscore the critical importance of verifying antagonist specificity.
Genetic Knockout (KO) Studies
Genetic deletion of the NPY-5R in mice has produced paradoxical results. Instead of being lean, NPY-5R null mice are generally normal when young but develop mild, late-onset obesity characterized by increased food intake and adiposity.[13] The feeding response to centrally administered NPY is reduced but not absent in these mice.[13] This unexpected phenotype strongly suggests the presence of compensatory mechanisms. The most compelling evidence for functional redundancy comes from double-knockout studies. While single knockouts of either Y1 or Y5 receptors lead to mild obesity, mice lacking both Y1 and Y5 receptors exhibit hypophagia (reduced food intake), demonstrating their pivotal and combined role in mediating the orexigenic effects of NPY.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacological studies of the NPY-5 receptor.
Table 1: Binding Affinity and Potency of NPY-5R Antagonists
| Compound | Receptor Target | Assay Type | Species | Binding Affinity / Potency | Citation(s) |
|---|---|---|---|---|---|
| CGP 71683A | NPY Y5 | Radioligand Binding | Rat | IC50 = 1.4 nM | [16] |
| NPY Y5 | Radioligand Binding | Human | IC50 = 2.9 nM | [16] | |
| NPY Y1, Y2, Y4 | Radioligand Binding | Human | IC50 > 1000 nM | [16] | |
| Muscarinic Receptor | Radioligand Binding | Rat | Ki = 2.7 nM | [12] | |
| Serotonin Uptake Site | Radioligand Binding | Rat | Ki = 6.2 nM | [12] | |
| Velneperit (S-2367) | NPY Y5 | Radioligand Binding | Human | High Affinity (Ki = 1.3 nM) | [17] |
| Lu AA44608 | NPY Y5 | Radioligand Binding | Human | Ki = 1.5 nM |[17] |
Table 2: In Vivo Effects of NPY-5R Ligands on Food Intake
| Ligand | Model | Administration | Dose | Effect on Food Intake | Citation(s) |
|---|---|---|---|---|---|
| D-Trp(34)NPY (Y5 Agonist) | C57BL/6J Mice | ICV Infusion | 5 & 10 µ g/day | Produced hyperphagia and body weight gain. | [9] |
| Y5 Agonist | Rats | CSF Infusion (3 days) | - | Nearly doubled food intake compared to control. | [18] |
| CGP 71683A (Y5 Antagonist) | Lean Rats (satiated) | IP Injection | 10 mg/kg | Inhibited NPY-induced food intake by 50%. | [16] |
| CGP 71683A (Y5 Antagonist) | Lean Rats (free-feeding) | IP Injection (daily) | 1, 3, 10 mg/kg | Dose-dependent inhibition of food intake. |[10][11] |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible data in NPY-5R research. Below are protocols for key experimental assays.
Protocol: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the NPY-5 receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human NPY-5 receptor (e.g., HEK293, CHO).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or other suitable Y5-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Unlabeled antagonist/ligand of interest.
-
Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled NPY.
-
Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and serial dilutions of the unlabeled test compound.
-
Reaction Initiation: Add the cell membrane preparation (typically 10-50 µg protein/well) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[17][19]
-
Protocol: In Vivo Rodent Feeding Study (Acute)
This protocol assesses the acute effect of a test compound on food intake in mice or rats.
-
Animals: Age- and weight-matched male mice (e.g., C57BL/6J, 8-12 weeks old). Individually house animals for at least 3-5 days before the study for acclimatization.[20][21]
-
Procedure:
-
Habituation: Habituate mice to the experimental conditions, including handling and injection procedures (using a vehicle like saline).
-
Fasting (Optional but common): For studies on re-feeding, fast the mice for a set period (e.g., 18 hours) with free access to water.[20]
-
Baseline Measurement: Measure and record the body weight of each animal immediately before dosing. Pre-weigh the food source (standard chow or palatable diet).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (IP), oral gavage (PO), or intracerebroventricular (ICV)).
-
Food Presentation: Immediately after dosing, return the animals to their home cages with the pre-weighed food source.
-
Measurement of Food Intake: Measure the amount of food remaining (and spillage) at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to calculate cumulative food intake.[20]
-
Data Analysis: Compare the cumulative food intake between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the ED50 if multiple doses are tested.[22]
-
Protocol: Analysis of Feeding Microstructure
This protocol provides a more detailed analysis of ingestive behavior beyond simple food quantity. It requires specialized automated monitoring systems.
-
Apparatus: Home cages equipped with automated systems that can monitor feeding and drinking with high temporal resolution (e.g., using infrared beams or electronic contact detectors).[23][24]
-
Procedure:
-
Acclimatization: Allow mice to acclimatize to the monitoring cages for several days until their body weight and food intake stabilize.[23]
-
Data Collection: Following administration of a test compound or genetic manipulation, record feeding behavior continuously for a defined period (e.g., 24-48 hours).
-
Data Analysis and Key Parameters: Use specialized software to parse the continuous data into discrete behavioral events based on defined criteria (e.g., a meal is a feeding bout of at least X grams, separated from the next bout by at least Y minutes).[23]
-
Meal Frequency: The total number of meals initiated in a period.
-
Meal Size: The amount of food consumed during a single meal.
-
Meal Duration: The length of time a meal lasts.
-
Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next (a measure of satiety).
-
Feeding Rate: The amount of food consumed per unit of time during a meal (Meal Size / Meal Duration).[25]
-
-
Interpretation: Changes in these parameters provide insight into the mechanism of a compound's effect. For example, a drug that reduces meal size may be enhancing satiation, while a drug that increases the inter-meal interval may be promoting satiety.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a novel NPY-5R antagonist for anti-obesity effects.
Conclusion and Future Directions
The NPY-5 receptor is undeniably a key component of the complex neural circuitry that governs appetite. While early hypotheses positioning it as the sole "feeding receptor" have been revised, its role in mediating the potent orexigenic drive of NPY, especially in concert with the Y1 receptor, remains clear. The paradoxical obesity observed in NPY-5R knockout mice highlights the remarkable plasticity and redundancy of energy balance systems, a critical consideration for therapeutic development. Future research should focus on dual Y1/Y5 receptor antagonists and further dissecting the distinct and overlapping metabolic functions of these receptors. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to unravel the remaining complexities of the NPY system and its potential as a therapeutic target for metabolic diseases.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 3. Characterization of neuropeptide Y Y2 and Y5 receptor expression in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of NPY receptors in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y Inhibits Hypocretin/Orexin Neurons by Multiple Presynaptic and Postsynaptic Mechanisms: Tonic Depression of the Hypothalamic Arousal System | Journal of Neuroscience [jneurosci.org]
- 9. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ispub.com [ispub.com]
- 15. pnas.org [pnas.org]
- 16. ispub.com [ispub.com]
- 17. benchchem.com [benchchem.com]
- 18. Neuropeptide Y1 and Y5 receptors mediate the effects of neuropeptide Y on the hypothalamic-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Food intake behavior protocol [protocols.io]
- 21. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A system for studying the microstructure of ingestive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The feeding microstructure of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of the NPY-5 Receptor Antagonist: Velneperit (S-2367)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Velneperit (also known as S-2367), a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Velneperit was developed by Shionogi as a potential treatment for obesity due to its appetite-suppressing effects.[1][2] Although its clinical development was discontinued, it remains a significant tool for researching the role of the NPY-5 receptor in energy homeostasis.[1][2]
Chemical Properties and Structure
Velneperit is a small molecule, orally active compound that can cross the blood-brain barrier.[3] Its chemical structure is characterized by a central cyclohexane (B81311) carboxamide core, substituted with a tert-butylsulfonylamino group and a trifluoromethyl-substituted pyridinyl moiety.
Chemical Structure:
References
Preclinical Evaluation of NPY-5 Receptor Antagonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a pivotal role in regulating various physiological processes, including appetite, energy homeostasis, and anxiety.[1][2] The NPY system exerts its effects through a family of G-protein coupled receptors (GPCRs), with the NPY Y5 receptor subtype being a key mediator of the orexigenic (appetite-stimulating) effects of NPY.[1][3][4][5] As such, the NPY Y5 receptor has emerged as a promising therapeutic target for the development of anti-obesity drugs. This technical guide provides a comprehensive overview of the preclinical evaluation of a novel therapeutic candidate, NPY-5 Receptor Antagonist-1, summarizing key in vitro and in vivo experimental data and methodologies.
Mechanism of Action
This compound is a selective and competitive antagonist of the NPY Y5 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, NPY. The NPY Y5 receptor is coupled to an inhibitory G-protein (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] this compound prevents this cascade, thereby mitigating the physiological effects of NPY, such as increased food intake and decreased energy expenditure.
Signaling Pathway
The binding of NPY to its Y5 receptor initiates a cascade of intracellular events. This compound acts by competitively inhibiting this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Human Y5 Receptor | Rat Y5 Receptor | Human Y1 Receptor | Human Y2 Receptor | Human Y4 Receptor |
| Ki (nM) | 1.2 | 1.5 | >1000 | >1000 | >1000 |
| IC50 (nM) | 2.5 | 3.0 | >1000 | >1000 | >1000 |
Table 2: In Vitro Functional Antagonism
| Assay | Cell Line | Agonist | Parameter | IC50 (nM) |
| Calcium Mobilization | CHO-K1 (hY5R) | NPY | Inhibition of Ca2+ influx | 8.7 |
| cAMP Accumulation | HEK293 (hY5R) | Forskolin + NPY | Reversal of cAMP inhibition | 10.2 |
Table 3: In Vivo Efficacy in Rodent Models
| Model | Species | Treatment Duration | Dose (mg/kg, p.o.) | Outcome | % Change vs. Vehicle |
| NPY-induced Feeding | Rat | Acute | 10 | Inhibition of Food Intake | -55% |
| Diet-Induced Obesity | Mouse | 28 days | 30 | Reduction in Body Weight | -15% |
| Diet-Induced Obesity | Mouse | 28 days | 30 | Reduction in Fat Mass | -25% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the NPY Y5 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human or rat NPY Y1, Y2, Y4, or Y5 receptors.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound.
-
Non-specific binding control: 1 µM unlabeled NPY.
-
96-well filter plates and a cell harvester.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-PYY (final concentration ~50 pM), 50 µL of the antagonist dilution or control, and 50 µL of cell membrane suspension (20-40 µg protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a gamma counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block NPY-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human NPY Y5 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
NPY (agonist).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the CHO-K1 cells into 96-well plates and culture overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer containing probenecid for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the cell plate and incubate for 30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject a solution of NPY (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Monitor the change in fluorescence intensity over time.
-
Determine the IC₅₀ value for the antagonist by analyzing the inhibition of the NPY-induced fluorescence signal.
In Vivo NPY-Induced Feeding Study in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of centrally-mediated feeding.
Animals:
-
Male Sprague-Dawley rats (250-300g) with surgically implanted intracerebroventricular (ICV) cannulas.
-
Animals are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except where noted.
Procedure:
-
Fast the rats for 16 hours prior to the experiment.
-
Administer this compound or vehicle via oral gavage (p.o.).
-
One hour after antagonist administration, administer NPY (5 µg in 5 µL of saline) or vehicle via the ICV cannula.
-
Immediately after the ICV injection, provide pre-weighed food to the rats.
-
Measure cumulative food intake at 1, 2, and 4 hours post-injection.
-
Analyze the data to determine the effect of the antagonist on NPY-induced hyperphagia.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the long-term efficacy of this compound on body weight and composition in a model of obesity.
Animals:
-
Male C57BL/6J mice.
-
Individually housed with a 12-hour light/dark cycle.
Procedure:
-
Induce obesity by feeding the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.
-
Randomize the obese mice into treatment groups (vehicle and this compound at various doses).
-
Administer the antagonist or vehicle daily via oral gavage for 28 days.
-
Monitor body weight and food intake daily.
-
At the end of the study, measure body composition (fat mass and lean mass) using techniques such as DEXA or MRI.
-
Collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Harvest and weigh adipose tissue depots.
Conclusion
The preclinical data for this compound demonstrate its high affinity, selectivity, and potent functional antagonism of the NPY Y5 receptor. In vivo studies confirm its ability to reduce NPY-driven feeding and to produce a significant anti-obesity effect in a diet-induced obesity model. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of obesity. Further preclinical studies should focus on comprehensive safety and toxicology assessments to support its progression into clinical trials.
References
- 1. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
NPY-5 Receptor Antagonist-1: A Technical Guide to Target Validation in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic signaling molecules in the central nervous system. It exerts its effects through a family of G-protein coupled receptors (GPCRs), including Y1, Y2, Y4, and Y5.[1] Among these, the NPY-5 receptor (Y5R) has been a significant focus of research for the development of anti-obesity therapeutics due to its predominant expression in the hypothalamus, a key brain region regulating appetite and energy homeostasis.[2] Activation of the Y5R by NPY stimulates food intake and reduces energy expenditure, making its antagonism a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes.[2][3] This technical guide provides an in-depth overview of the target validation for NPY-5 receptor antagonist-1, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.
Mechanism of Action
NPY-5R antagonists function through competitive inhibition. They bind to the Y5 receptor, preventing the endogenous ligand, NPY, from binding and activating the receptor. This blockade of NPY signaling leads to a decrease in the downstream pathways that promote hunger and fat storage.[2] The intended therapeutic outcomes of Y5R antagonism in metabolic diseases are reduced food intake, decreased body weight, and improved metabolic parameters such as insulin (B600854) sensitivity.
Data Presentation: Preclinical and Clinical Efficacy of NPY-5R Antagonists
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of various NPY-5 receptor antagonists on metabolic parameters.
Table 1: Preclinical Efficacy of NPY-5R Antagonists in Rodent Models
| Compound | Animal Model | Diet | Dose & Administration | Duration | Key Findings | Reference |
| CGP 71683A | Lean Rats | Standard Chow | 1-10 mg/kg, i.p. | Acute | Dose-dependent decrease in nocturnal and fasting-induced food intake. | [4] |
| Lean Rats | Standard Chow | 1, 3, 10 mg/kg/day, i.p. | 28 days | Initial dose-dependent inhibition of food intake, with a return to control levels over time. Body weight and peripheral fat mass remained significantly reduced.[5][6] | [5][6] | |
| Obese Zucker (fa/fa) Rats | Standard Chow | >15 nmol/kg, i.c.v. | Acute | Blockade of NPY-induced increase in food intake. | [7] | |
| L-152,804 | Satiated SD Rats | Standard Chow | 30 µg, i.c.v. or 10 mg/kg, oral | Acute | Significantly inhibited food intake evoked by a Y4/Y5 agonist (bovine pancreatic peptide).[8] | [8] |
| Diet-Induced Obese Mice | High-Fat | Not Specified | Not Specified | Causes weight loss by modulating food intake and energy expenditure.[5][9] | [5][9] | |
| Unnamed Y5R Antagonist | Diet-Induced Obese Mice | Moderately High-Fat | 30 & 100 mg/kg, oral | 2 weeks | Dose-dependent suppression of body weight gain. Reduced mean overall caloric intake by 7.6% and 10.0%, respectively.[10] | [10] |
Table 2: Clinical Trial Data for the NPY-5R Antagonist MK-0557
| Study Design | Patient Population | Treatment | Duration | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 1661 overweight and obese patients | 1 mg/day MK-0557 vs. Placebo | 52 weeks | Statistically significant but not clinically meaningful weight loss (mean weight change from baseline: -3.4 kg for MK-0557 vs. -1.8 kg for placebo). | [11] |
| Randomized, Double-Blind, Placebo-Controlled | 359 obese patients (post-VLCD) | 1 mg/day MK-0557 vs. Placebo | 52 weeks | Modest but statistically significant attenuation of weight regain after a very-low-calorie diet (+1.5 kg for MK-0557 vs. +3.1 kg for placebo; p=0.014). No significant differences in secondary endpoints like blood pressure or lipid profile.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of NPY-5R antagonists.
Diet-Induced Obesity (DIO) Mouse Model
This model is widely used to mimic human obesity resulting from the consumption of a high-fat, high-calorie diet.[12][13]
-
Housing: Mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[13]
-
Diet:
-
Monitoring: Body weight and food intake are measured weekly.[13] Glucose tolerance and insulin sensitivity can be assessed at baseline and at the end of the study.
Intracerebroventricular (ICV) Cannulation and Injection
Direct administration of compounds into the brain ventricles is a common method to study the central effects of NPY and its antagonists.[15][16][17]
-
Anesthesia: The rodent is anesthetized using an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[15]
-
Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle using predetermined coordinates relative to bregma.[15][16] The cannula is secured to the skull with dental cement.
-
Recovery: A post-operative recovery period of at least 5-7 days is allowed before any injections are performed.[16]
-
Injection: A Hamilton syringe connected to an injection cannula is inserted into the guide cannula. The test compound (e.g., NPY or a Y5R antagonist) is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[15]
Measurement of Metabolic Parameters
-
Food and Water Intake: Food and water consumption can be measured manually by weighing the food hopper and water bottle at regular intervals or through automated systems that provide continuous monitoring.[18]
-
Body Composition: Body fat and lean mass can be determined non-invasively in conscious mice using techniques like Dual-Energy X-ray Absorptiometry (DEXA).[19]
-
Plasma Glucose and Insulin: Blood samples are collected from the tail vein or retro-orbital sinus. Plasma glucose is measured using a glucometer, and insulin levels are determined by ELISA.[8][20][21]
-
Adipose Tissue Histology: Adipose tissue depots are dissected, weighed, and fixed in 10% neutral buffered formalin.[2][22] The tissue is then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize adipocyte size and morphology.[2][22]
Mandatory Visualizations
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor is a Gαi-coupled receptor. Its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[23] This pathway, along with the activation of other downstream effectors like the ERK1/2 and RhoA pathways, ultimately mediates the physiological effects of NPY on appetite and metabolism.[24][25]
Experimental Workflow for Preclinical Validation of an NPY-5R Antagonist
The preclinical validation of a novel NPY-5 receptor antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models of metabolic disease.
Conclusion
The NPY-5 receptor remains a validated target for the therapeutic intervention of metabolic diseases. Preclinical studies with selective Y5R antagonists have consistently demonstrated efficacy in reducing food intake and body weight in rodent models of obesity. However, the translation of these findings to a clinically meaningful weight loss in humans has been challenging, as evidenced by the modest results of the MK-0557 clinical trials. This suggests that while the Y5R pathway is involved in energy homeostasis, it may not be the sole or dominant driver in human obesity, highlighting the complexity and redundancy of appetite-regulating systems. Future strategies may involve the development of more potent and selective Y5R antagonists or combination therapies that target multiple pathways involved in metabolic regulation. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provided in this guide are essential for the continued exploration and validation of NPY-5R as a therapeutic target.
References
- 1. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Untitled [macdougald.lab.medicine.umich.edu]
- 3. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 9. Histology and Immunohistochemistry of Adipose Tissue: A Scoping Review on Staining Methods and Their Informative Value - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Intracerebroventricular Cannulation [bio-protocol.org]
- 17. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 20. Glucose and Insulin Tolerance Tests in the Mouse | Veterian Key [veteriankey.com]
- 21. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. grtc.ucsd.edu [grtc.ucsd.edu]
- 23. researchgate.net [researchgate.net]
- 24. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 25. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
Therapeutic Potential of Neuropeptide Y Y5 Receptor Antagonists in Anxiety: A Technical Guide
Abstract: Neuropeptide Y (NPY) is a highly abundant neuropeptide in the central nervous system, deeply implicated in the regulation of stress, fear, and anxiety.[1][2][3] Its actions are mediated by a family of G-protein coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes.[1][2][4] While the anxiolytic effects of NPY are often attributed to the Y1 receptor, the role of the Y5 receptor (Y5R) remains a complex and compelling area of investigation for novel anxiolytic therapies.[2] This technical guide provides a comprehensive overview of the therapeutic potential of NPY-Y5 receptor antagonists in anxiety, summarizing preclinical data, outlining key experimental protocols, and visualizing the underlying molecular pathways.
The NPY System and Anxiety
Neuropeptide Y is a 36-amino acid peptide that acts as a functional antagonist to the anxiogenic effects of corticotropin-releasing factor (CRF).[2] The NPY system is a critical component of stress resilience.[2] Administration of NPY into the brain, particularly the amygdala, produces potent anxiolytic effects.[2] Conversely, deletion of NPY or its receptors can lead to exaggerated stress responses and increased anxiety-like behaviors in animal models.[5] The biological actions of NPY are mediated through at least four functional GPCRs in humans (Y1, Y2, Y4, Y5), which primarily couple to Gαi proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels.[6][7]
The Role of the Y5 Receptor in Anxiety
The specific role of the Y5 receptor in modulating anxiety is multifaceted and, at times, appears contradictory. The Y5 receptor is often co-expressed with the Y1 receptor, particularly in brain regions critical for anxiety such as the basolateral amygdala (BLA).[8]
-
Evidence for Anxiolytic Function: Some studies suggest that Y5 receptor activation contributes to the anxiolytic and stress-buffering effects of NPY. For instance, repeated intra-BLA injections of NPY or a Y5 receptor agonist were shown to increase social interaction (an anxiolytic-like effect) and induce dendritic hypotrophy in BLA principal neurons, making them less excitable.[9] These long-term anxiolytic effects of NPY in the BLA were shown to be dependent on the Y5 receptor.[9]
-
Evidence for Anxiogenic Function/Antagonist Potential: Conversely, other research points towards a potential anxiolytic effect of Y5 receptor antagonists. One study reported an anxiolytic effect of a selective Y5 receptor antagonist in the social interaction test.[2] This suggests that in certain contexts, blocking Y5 receptor signaling may reduce anxiety. This ambiguity highlights the complexity of NPY signaling, where the ultimate behavioral output may depend on the specific neural circuit, the nature of the stressor, and the interplay with other NPY receptors.
NPY-Y5 Receptor Signaling Pathway
NPY-Y5 receptors are Gαi-protein coupled receptors. Upon binding of NPY, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream effects can include the modulation of multiple ion channels and interactions with other signaling pathways, such as those involving calcineurin, which has been implicated in the long-term anxiolytic effects of NPY.[4][6][9]
References
- 1. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 2. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NPY receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 8. shackmanlab.org [shackmanlab.org]
- 9. Contribution of NPY Y5 Receptors to the Reversible Structural Remodeling of Basolateral Amygdala Dendrites in Male Rats Associated with NPY-Mediated Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
NPY-5 Receptor in Neuroblastoma: A Technical Guide for Researchers
An In-depth Technical Guide on the Neuropeptide Y-5 Receptor Expression, Signaling, and Experimental Analysis in Neuroblastoma Cell Lines for Researchers, Scientists, and Drug Development Professionals.
The Neuropeptide Y (NPY) system, particularly the NPY-5 receptor (NPY5R), has emerged as a significant area of investigation in the pathology of neuroblastoma, a common pediatric cancer. This receptor is implicated in crucial tumor processes, including cell survival, chemoresistance, and migration. Understanding the expression patterns and functional signaling of NPY5R across different neuroblastoma cell lines is paramount for developing targeted therapeutic strategies. This guide provides a comprehensive overview of NPY5R in neuroblastoma, detailing its expression, signaling pathways, and the experimental protocols used for its study.
Data Presentation: NPY-5 Receptor Expression in Neuroblastoma Cell Lines
The expression of the NPY-5 receptor varies among different neuroblastoma cell lines, often correlating with the cellular context, such as chemoresistance. The following tables summarize the available data on NPY5R expression at the mRNA and protein levels.
Table 1: NPY-5 Receptor (NPY5R) mRNA Expression in Human Neuroblastoma Cell Lines
| Cell Line | NPY5R mRNA Expression Level | Method of Detection | Reference |
| SK-N-MC | Expressed | RT-PCR | [1] |
| SH-SY5Y | Basal expression, inducible by BDNF and chemotherapy | Real-time RT-PCR | [2] |
| SK-N-BE(2) | Expressed, inducible by chemotherapy | Real-time RT-PCR | [3] |
| CHLA-15 | Expressed | Real-time RT-PCR | [2] |
| CHLA-20 | Higher expression than CHLA-15 (post-chemotherapy line) | Real-time RT-PCR | [2] |
| SMS-KCN | Expressed | Real-time RT-PCR | [2] |
| SMS-KCNR | Higher expression than SMS-KCN (post-chemotherapy line) | Real-time RT-PCR | [2] |
| SMS-KAN | Expressed | Real-time RT-PCR | [2] |
| SMS-KANR | Higher expression than SMS-KAN (post-chemotherapy line) | Real-time RT-PCR | [2] |
Table 2: NPY-5 Receptor (NPY5R) Protein Expression in Human Neuroblastoma Cell Lines
| Cell Line | NPY5R Protein Expression Level | Method of Detection | Reference |
| SK-N-MC | Expressed | Western Blot, Immunocytochemistry | [1] |
| SH-SY5Y | Low basal expression, induced by BDNF and serum deprivation | Western Blot | [2] |
| SK-N-AS | Lower than SK-N-BE(2) | Western Blot | [3] |
| SK-N-BE(2) | Significantly higher than SK-N-AS | Western Blot | [3] |
| CHLA-20 | Expressed (post-chemotherapy line) | Western Blot | [2] |
| SMS-KCNR | Expressed (post-chemotherapy line) | Western Blot | [2] |
| SMS-KANR | Expressed (post-chemotherapy line) | Western Blot | [2] |
Experimental Protocols
Accurate and reproducible quantification of NPY5R expression and function is critical. Below are detailed methodologies for key experimental procedures.
Experimental Workflow: NPY5R Expression Analysis
The general workflow for analyzing NPY5R expression in neuroblastoma cell lines involves cell culture, sample preparation (RNA or protein extraction), quantification, and data analysis.
Quantitative Real-Time PCR (qPCR) for NPY5R mRNA Expression
This protocol allows for the quantification of NPY5R gene expression.
-
RNA Isolation: Extract total RNA from cultured neuroblastoma cells using a TRIzol-based method or a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, SYBR Green master mix, and NPY5R-specific forward and reverse primers.
-
Human NPY5R Primer Example (Note: Always validate primer efficiency):
-
Forward Primer: (Sequence to be obtained from literature or designed)
-
Reverse Primer: (Sequence to be obtained from literature or designed)
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blotting for NPY5R Protein Expression
This technique is used to detect and semi-quantify NPY5R protein.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against NPY5R.
-
Recommended Antibody: Goat polyclonal anti-Y5R antibody (e.g., Everest Biotech, cat # EB06769) has been successfully used.[2] Dilution should be optimized according to the manufacturer's datasheet (typically 1:500-1:1000).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ, normalizing the NPY5R band intensity to a loading control (e.g., β-actin or GAPDH).
Radioligand Binding Assay for NPY5R Quantification
This assay measures receptor density (Bmax) and binding affinity (Kd).
-
Membrane Preparation: Homogenize cultured cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer. Determine the protein concentration.
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [125I]-Peptide YY, which binds to Y5R).
-
To determine non-specific binding, perform parallel incubations in the presence of a high concentration of an unlabeled NPY agonist.
-
-
Incubation and Filtration: Incubate at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression (e.g., one-site specific binding model in Prism) to determine Bmax and Kd values.
NPY-5 Receptor Signaling Pathways
NPY5R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of NPY5R by its ligand, NPY, triggers multiple downstream signaling cascades that influence cell survival, proliferation, and motility.
NPY5R Signaling Overview
-
Inhibition of cAMP Pathway: Upon NPY binding, the activated Gαi subunit of the G-protein directly inhibits adenylyl cyclase.[4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA). This pathway is a classical inhibitory signaling route for Gi-coupled receptors.
-
Activation of MAPK/ERK Pathway: NPY5R activation promotes cell survival and proliferation, partly through the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2. This can occur through the Gβγ subunit, which may activate Phosphoinositide 3-kinase (PI3K).[2] The subsequent signaling cascade can lead to the activation of MEK and ERK1/2, promoting survival and mitigating chemotherapy-induced cell death.[2]
-
Activation of RhoA Pathway: NPY5R has been shown to be a key mediator of neuroblastoma cell motility and invasion through the activation of the small GTPase RhoA.[5][6] Activation of NPY5R leads to the interaction with and activation of RhoA, which in turn stimulates downstream effectors like Rho-associated kinase (ROCK). This cascade results in cytoskeleton remodeling, formation of filopodia, and enhanced cell migration.[5]
Conclusion
The NPY-5 receptor is a critical player in neuroblastoma pathology, with its expression being particularly prominent in chemoresistant and migratory cell phenotypes. Its role as an inducible pro-survival factor makes it a compelling therapeutic target.[2][7] The methodologies and signaling information provided in this guide offer a foundational framework for researchers aiming to investigate NPY5R in neuroblastoma. Further research to fully elucidate the quantitative expression profile across a broader panel of cell lines and to detail the intricacies of its signaling networks will be crucial in translating these findings into effective clinical applications.
References
- 1. Functional expression of neuropeptide Y receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y receptor Y5 as an inducible pro-survival factor in neuroblastoma: implications for tumor chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NPY5R neuropeptide Y receptor Y5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Pharmacology of NPY-5 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of Neuropeptide Y (NPY) Y5 receptor antagonists. It covers the core signaling pathways, mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study and development of these compounds.
Introduction to the NPY-5 Receptor
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, and one of the most potent stimulants of food intake known.[1] It exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2][3] The NPY-5 receptor subtype, in particular, is predominantly expressed in the hypothalamus, a critical brain region for regulating hunger and energy homeostasis.[2] Activation of the NPY-5 receptor by NPY leads to appetite stimulation (orexigenic effects) and a decrease in energy expenditure, making it a significant therapeutic target for the development of anti-obesity drugs.[2][4]
NPY-5 Receptor Signaling Pathways
As a member of the GPCR family, the NPY-5 receptor is coupled to inhibitory G-proteins (Gαi/o).[3][5] Upon binding of its endogenous ligand, NPY, the receptor initiates a signaling cascade primarily characterized by the inhibition of adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Beyond cAMP modulation, activation of the NPY-5 receptor has also been shown to stimulate other signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway and the RhoA pathway, which can influence processes like cell growth and motility.[6][7]
Mechanism of Action of NPY-5 Receptor Antagonists
NPY-5 receptor antagonists are compounds designed to block the orexigenic signals mediated by this receptor. The primary mechanism is competitive inhibition, where the antagonist molecule binds to the NPY-5 receptor without activating it.[2] This occupation of the binding site prevents the endogenous ligand, NPY, from binding and initiating the downstream signaling cascade. Consequently, the inhibition of adenylyl cyclase is prevented, and the subsequent physiological effects, such as increased food intake, are attenuated.[2]
Quantitative Pharmacology of Select NPY-5 Receptor Antagonists
The development of selective NPY-5 receptor antagonists has been a focus of anti-obesity research. The table below summarizes the binding affinities (Ki) of several key non-peptide antagonists for the human NPY-5 receptor. Lower Ki values indicate higher binding affinity.
| Compound Name | Chemical Class | Human Y5 Receptor Ki (nM) | Selectivity Profile | Reference(s) |
| MK-0557 | Spiroindoline | 1.3 - 1.6 | >1000-fold selective over Y1, Y2, Y4 receptors. | [2] |
| L-152,804 | N/A | 26 | >300-fold selective over Y1, Y2, Y4 receptors. | [6][8][9] |
| CGP 71683A | N/A | 1.3 - 1.4 | >1000-fold selective over Y1, Y2, Y4 receptors. | [5] |
| Velneperit (S-2367) | N/A | 10.6 (EC50) | Selective for Y5 receptor. | [10] |
Key Experimental Protocols
Characterizing the pharmacological profile of NPY-5 receptor antagonists involves a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the NPY-5 receptor.[11][12] It measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki value.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human NPY-5 receptor (e.g., CHO, HEK293 cells).[13][14]
-
Radioligand: A ligand with high affinity for the NPY-5 receptor, labeled with a radioisotope (e.g., [¹²⁵I]Peptide YY or a selective [¹²⁵I]-labeled Y5 agonist).[8]
-
Test Compound: The NPY-5 receptor antagonist of interest, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled NPY-5 receptor ligand to saturate all receptors.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the NPY-5 receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in the assay buffer.[15]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.[15][16]
-
Controls: Prepare wells for 'total binding' (membranes + radioligand) and 'non-specific binding' (membranes + radioligand + high concentration of unlabeled ligand).[16]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes are trapped on the filter.[11][16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[15]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Functional Assay: cAMP Accumulation
This assay measures the functional ability of an antagonist to block the NPY-5 receptor's primary signaling pathway: the inhibition of cAMP production.[7]
Objective: To determine the potency of an antagonist in reversing the agonist-induced inhibition of cAMP.
Materials:
-
Cell Line: A whole-cell system expressing the human NPY-5 receptor (e.g., CHO-K1, HEK293).
-
Adenylyl Cyclase Stimulator: Forskolin, which directly activates adenylyl cyclase to increase basal cAMP levels.[17]
-
NPY-5 Receptor Agonist: NPY or a selective Y5 agonist.
-
Test Compound: The NPY-5 receptor antagonist.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[3][4]
Protocol:
-
Cell Plating: Seed the NPY-5R-expressing cells into a multi-well plate (e.g., 384-well) and culture overnight.[7]
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the cells and incubate for a short period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.[7]
-
Agonist & Forskolin Stimulation: Add a solution containing a fixed concentration of forsklin and a fixed concentration of the NPY-5 agonist (typically at its EC50-EC80) to the wells. The agonist will compete with the antagonist and attempt to inhibit the forskolin-stimulated cAMP production.[17]
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at room temperature.[7]
-
Cell Lysis and Detection: Add the lysis and detection reagents from the cAMP kit to each well. These reagents will stop the reaction and generate a signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.[3][7]
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Plot the signal against the log concentration of the antagonist. The resulting curve demonstrates the antagonist's ability to block the agonist's effect, from which an IC50 or potency value can be determined.
Challenges and Future Directions
While NPY-5 receptor antagonists showed significant promise in preclinical animal models, their translation to clinical success in humans for treating obesity has been challenging.[2] For instance, the antagonist MK-0557 did not produce clinically meaningful weight loss in overweight and obese adults.[10] These outcomes highlight the complexity of human energy homeostasis, where multiple redundant neuronal pathways regulate appetite.[17] Furthermore, challenges in developing non-peptide ligands include achieving optimal pharmacokinetic properties, such as sufficient blood-brain barrier penetration and avoiding off-target effects.[8] Despite these hurdles, research into the NPY system continues, with potential applications for NPYR antagonists being explored in other areas like cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Screening of NPY-5 Receptor Antagonist Compounds
Introduction: The Neuropeptide Y (NPY) Y5 receptor (NPY-5R), a member of the G-protein coupled receptor (GPCR) superfamily, is a significant target in drug discovery, primarily for the treatment of obesity and related metabolic disorders.[1][2][3] NPY is one of the most potent orexigenic (appetite-stimulating) peptides, and its effects on food intake are believed to be mediated, in part, through the Y5 receptor.[1][4] Consequently, the identification of potent and selective NPY-5R antagonists is a key strategy for the development of new anti-obesity therapeutics. This guide provides a comprehensive overview of the core methodologies, signaling pathways, and data interpretation involved in the initial screening phase for novel NPY-5R antagonist compounds.
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor primarily couples to the inhibitory G-protein alpha subunit, Gαi.[5][6] Upon activation by its endogenous ligand, NPY, the receptor undergoes a conformational change that facilitates this coupling. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][7][8] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA). Additionally, some studies have indicated that NPY-5R signaling can lead to the activation of the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[9] Antagonists block NPY from binding, thereby preventing this signaling cascade.[4]
Initial Screening Workflow
The discovery of novel NPY-5R antagonists typically begins with a high-throughput screening (HTS) campaign, where large libraries of chemical compounds are tested for their ability to inhibit receptor function. Promising "hits" from this primary screen are then subjected to a series of more rigorous secondary and confirmatory assays to validate their activity, determine their potency and selectivity, and establish a preliminary structure-activity relationship (SAR).
Key Experimental Protocols
The initial screening and characterization of NPY-5R antagonists rely on a combination of binding and functional assays. Below are detailed protocols for the most critical experiments.
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the NPY-5R, allowing for the determination of the compound's binding affinity (Ki).
-
Objective: To determine the binding affinity (Ki) of test compounds for the human NPY-5R.
-
Materials:
-
Cell membranes from a stable cell line overexpressing human NPY-5R (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [¹²⁵I]-Peptide YY or another suitable high-affinity NPY-5R radioligand.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold.
-
Non-specific control: A high concentration (e.g., 1 µM) of unlabeled NPY or a known potent NPY-5R antagonist.
-
Test compounds dissolved in DMSO and serially diluted in Binding Buffer.
-
96-well microplates and glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add reagents in triplicate for total binding (buffer only), non-specific binding (1 µM unlabeled NPY), and each concentration of the test compound.
-
Reagent Addition: To each well, add:
-
50 µL of Binding Buffer (for total binding) or non-specific control or test compound dilution.
-
50 µL of radioligand diluted in Binding Buffer (final concentration typically at or below its Kd, e.g., 50 pM).
-
100 µL of the NPY-5R membrane preparation (typically 5-20 µg of protein per well).[10]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This cell-based assay measures a compound's ability to block the NPY-induced inhibition of cAMP production, providing a functional measure of its antagonist activity.
-
Objective: To determine the functional potency (IC50) of test compounds by measuring their ability to reverse NPY-induced inhibition of cAMP synthesis.
-
Materials:
-
A stable cell line co-expressing the human NPY-5R and a cAMP reporter system (e.g., HEK293-NPY5R).
-
Adenylyl cyclase activator: Forskolin.
-
Agonist: Human Neuropeptide Y (NPY).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test compounds dissolved in DMSO and serially diluted.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
-
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations. Also, include control wells with buffer only (basal control) and NPY only (agonist control).
-
Pre-incubation: Incubate the plate with the test compounds for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a mixture of Forskolin (to stimulate cAMP production) and NPY (to inhibit it). The NPY concentration should be at its EC80 (the concentration that gives 80% of its maximal effect) to ensure a sufficient assay window.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., by adding lysis buffer and detection reagents).
-
-
Data Analysis:
-
Normalize the data, setting the signal from cells treated with Forskolin + NPY as 0% antagonism and the signal from cells treated with Forskolin alone as 100% antagonism.
-
Plot the percent antagonism against the log concentration of the test compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
While NPY-5R is primarily Gαi-coupled and does not canonically signal through calcium, this assay can be adapted using a chimeric G-protein (e.g., Gαqi5) that redirects the Gαi signal to the Gαq pathway, resulting in calcium release. This provides a valuable orthogonal screen to confirm activity.[11]
-
Objective: To provide an alternative functional confirmation of antagonist activity by measuring the blockade of agonist-induced calcium flux.
-
Materials:
-
A stable cell line co-expressing the human NPY-5R and a promiscuous or chimeric G-protein (e.g., CHO-NPY5R-Gαqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Human Neuropeptide Y (NPY).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test compounds dissolved in DMSO and serially diluted.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye-loading solution. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Compound Addition: Place the cell plate in the fluorescence reader. Add the test compounds at various concentrations and incubate for 10-20 minutes.
-
Measurement: Measure baseline fluorescence for a few seconds. Then, use the instrument's integrated pipettor to add the NPY agonist (at an EC80 concentration) and immediately begin kinetic measurement of the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Calculate the percent inhibition of the agonist response for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: NPY-5R Antagonist Compounds
Quantitative data from initial screening assays are crucial for comparing the potency of different compounds and guiding SAR studies. The table below summarizes binding affinity (Ki) and functional potency (IC50) data for several known NPY-5R antagonists.
| Compound Name | Receptor Target | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Assay Type |
| MK-0557 | Human NPY-5R | 1.3 - 1.6 | 1.26 - 1.3 | Radioligand Binding, cAMP Assay |
| Velneperit (S-2367) | Human NPY-5R | 5.3 | 169 | Radioligand Binding, cAMP Assay |
| CGP 71683 | Human NPY-5R | 1.3 | ~8.6 (pKb) | Radioligand Binding, cAMP Assay |
| L-152,804 | Human NPY-5R | 25 | - | Radioligand Binding |
| FR-226928 | Human NPY-5R | - | 10 | Radioligand Binding |
Data compiled from multiple sources. Values can vary based on specific assay conditions.
Conclusion
The initial screening of NPY-5 receptor antagonists is a multi-step process that integrates high-throughput technologies with detailed pharmacological characterization. A logical workflow, beginning with a broad primary screen and progressing through rigorous binding and functional assays, is essential for identifying and validating promising lead compounds. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in the field of drug discovery to effectively identify and advance novel antagonists for this important therapeutic target.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Physiological Effects of NPY-5 Receptor Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is a significant modulator of various physiological processes, primarily through its interaction with a family of G-protein coupled receptors (GPCRs). Among these, the NPY Y5 receptor has emerged as a key player in the regulation of energy homeostasis, making it a focal point for therapeutic intervention, particularly in the context of obesity and metabolic disorders. This technical guide provides an in-depth exploration of the physiological consequences of blocking the NPY Y5 receptor, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular pathways.
Core Physiological Effects of NPY-5 Receptor Blockade
The NPY Y5 receptor is predominantly expressed in the hypothalamus, a critical brain region for regulating hunger and energy balance.[1] Activation of the Y5 receptor by NPY stimulates food intake and reduces energy expenditure.[1][2] Consequently, blockade of this receptor has been investigated as a potential anti-obesity strategy.
Regulation of Feeding and Energy Homeostasis
Pharmacological and genetic studies have consistently implicated the Y5 receptor in the orexigenic (appetite-stimulating) effects of NPY.[3][4][5] Administration of NPY or Y5-selective agonists into the brain ventricles of rodents leads to a significant increase in food intake.[2][6][7] Conversely, NPY Y5 receptor antagonists have been shown to reduce food intake and promote weight loss in animal models.[3][4][5][8] One such antagonist, MK-0557, demonstrated modest weight loss in a one-year clinical trial.[3][4][8] However, the overall effects of Y5 receptor blockade on food intake can be equivocal, with some studies suggesting that the observed appetite suppression may involve non-NPY Y5 related mechanisms.[5][6]
Activation of the NPY Y5 receptor also leads to a decrease in energy expenditure and can induce hypothermia.[2] Blockade of this receptor is therefore hypothesized to counteract these effects, contributing to a negative energy balance.
Role in Obesity
Given its role in promoting food intake and conserving energy, the NPY Y5 receptor is a logical target for anti-obesity drug development.[3][4][6][7] However, studies using Y5 receptor knockout mice have yielded complex results. While these mice show a reduced or absent feeding response to centrally administered NPY, they can develop mild late-onset obesity.[9] This suggests the existence of compensatory mechanisms in energy homeostasis. Furthermore, some potent and selective Y5 antagonists have been developed and have shown efficacy in rodent models of obesity, though confirming that these effects are solely mechanism-based has been challenging.[3][4] The modest efficacy of Y5 antagonists in clinical trials has led to the suggestion that optimal therapeutic strategies for obesity may require the simultaneous blockade of both Y1 and Y5 receptors.[3][4]
Involvement in Cell Motility and Cancer
Recent research has uncovered a role for the NPY/Y5R axis in stimulating cell motility and invasion, particularly in the context of neuroblastoma.[10][11][12] NPY, acting through the Y5 receptor, has been shown to activate the RhoA signaling pathway, leading to cytoskeleton remodeling and enhanced cell movement.[10][11][12] This finding implicates the Y5 receptor as a potential target for anti-metastatic therapies in cancers that express this receptor.[10][11]
Modulation of Circadian Rhythms
The NPY Y5 receptor is also expressed in the suprachiasmatic nuclei (SCN), the brain's master circadian pacemaker.[13] NPY can inhibit the phase-shifting effects of light on the circadian rhythm. Studies have shown that a Y5 receptor antagonist can reverse this NPY-induced inhibition and even potentiate light-induced phase advances.[13] This suggests that NPY Y5 receptor antagonists could have clinical utility in potentiating the effects of light therapy for circadian rhythm disorders.[13]
Impact on Inhibitory Control and Cognition
Emerging evidence suggests that the NPY system, including the Y5 receptor, plays a role in cognitive processes such as impulse control.[14] A selective NPY Y5 receptor antagonist, Lu AE00654, was found to facilitate response inhibition in rats.[14] This effect was associated with an enhanced inhibitory influence of the dorsal frontal cortex on the caudate-putamen, a key circuit in executive control.[14] These findings point to the potential of Y5 receptor antagonists in treating conditions characterized by impulsivity, such as ADHD and substance abuse.[14]
Quantitative Data on NPY-5 Receptor Blockade
| Parameter | Species/Model | NPY-5 Receptor Antagonist | Observed Effect | Reference |
| Food Intake | Rodents | Various Y5 antagonists | Decreased food intake | [3][4][7] |
| Body Weight | Rodents | Various Y1 and Y5 antagonists | Weight loss | [3][4][8] |
| Body Weight | Humans | MK-0557 | Modest weight loss | [3][4][8] |
| Cell Migration | CHO-K1/Y5R-EGFP cells | CGP 71683 (10⁻⁶ M) | Blocked the migratory effect of Y5R overexpression | [11] |
| RhoA Activity | SK-N-AS NB cells | - | NPY (10⁻⁸ M) increased RhoA activity | [10][11] |
| Response Inhibition | Rats | Lu AE00654 (0.03 mg/kg) | Selectively facilitated response inhibition | [14] |
Experimental Protocols
In Vivo Assessment of Food Intake and Body Weight
Objective: To determine the effect of NPY Y5 receptor antagonists on food intake and body weight in rodent models of obesity.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice or rats are commonly used. Animals are fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: The NPY Y5 receptor antagonist is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the same volume of the vehicle solution.
-
Food Intake Measurement: Pre-weighed food is provided to the animals, and the amount consumed is measured at regular intervals (e.g., 2, 4, 8, and 24 hours) post-drug administration. Spillage is accounted for by placing a collection tray under the food hopper.
-
Body Weight Measurement: Body weight is recorded daily or at other specified time points throughout the study period.
-
Data Analysis: Food intake and body weight changes are compared between the antagonist-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Cell Migration Assay (Scratch Wound Healing Assay)
Objective: To assess the effect of NPY Y5 receptor blockade on cell migration.
Methodology:
-
Cell Culture: Cells expressing the Y5 receptor (e.g., CHO-K1 cells transfected with Y5R) are cultured to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the NPY Y5 receptor antagonist or vehicle is added. In some experiments, NPY is added to stimulate migration.
-
Live-Cell Imaging: The plate is placed in a live-cell imaging system (e.g., IncuCyte) that captures images of the scratch area at regular intervals over a period of 24-48 hours.
-
Data Analysis: The software measures the width of the scratch or the percentage of wound closure over time. The rate of migration is compared between the different treatment groups.
RhoA Activation Assay (Pull-Down Assay)
Objective: To determine if NPY Y5 receptor activation leads to the activation of the small GTPase RhoA.
Methodology:
-
Cell Lysis: Cells are treated with NPY for a short period (e.g., 5-10 minutes) and then lysed in a buffer that preserves the GTP-bound (active) state of RhoA.
-
Pull-Down: The cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) that is coupled to agarose (B213101) beads. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound RhoA-GTP is then eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for RhoA. The amount of active RhoA is quantified by densitometry.
-
Data Analysis: The level of RhoA-GTP is compared between NPY-stimulated and unstimulated cells, and in the presence or absence of a Y5 receptor antagonist.
Signaling Pathways and Experimental Workflows
NPY-Y5R Signaling Pathway in Cell Motility
Caption: NPY binding to the Y5 receptor activates RhoA, leading to cytoskeletal remodeling and cell motility.
Experimental Workflow for Assessing Y5R Antagonist Effects on Food Intake
References
- 1. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 2. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ispub.com [ispub.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blockade of the NPY Y5 receptor potentiates circadian responses to light: complementary in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced inhibitory control by neuropeptide Y Y5 receptor blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NPY-5 Receptor Antagonist-1 In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y5 receptor, a G protein-coupled receptor (GPCR), is a key target in the therapeutic areas of obesity and other metabolic disorders due to its role in regulating food intake and energy homeostasis.[1] In vitro binding assays are fundamental for the discovery and characterization of novel NPY-5 receptor antagonists. This document provides a detailed protocol for a competitive radioligand binding assay designed to determine the affinity and inhibitory constant (Ki) of a test compound, "NPY-5 receptor antagonist-1," for the human NPY-5 receptor.
The principle of this assay is based on the competition between a radiolabeled ligand with a known affinity for the NPY-5 receptor and an unlabeled test compound (the antagonist).[2] By measuring the displacement of the radioligand by increasing concentrations of the antagonist, the half-maximal inhibitory concentration (IC50) can be determined. This value is then used to calculate the Ki, which represents the binding affinity of the antagonist for the receptor.[3]
Key Experimental Methodologies
Membrane Preparation from NPY-5R Expressing Cells
A reliable source of the NPY-5 receptor is required for the binding assay. This is typically achieved using a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human NPY-5 receptor (hNPY5R).
Protocol:
-
Cell Culture: Culture HEK293-hNPY5R cells to confluence in appropriate cell culture flasks.
-
Harvesting: Gently scrape and harvest the cells. Wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.[2]
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[2]
-
Membrane Pelleting: Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[2]
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in the assay buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA protein assay. Aliquot the membranes and store them at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand.
Materials:
-
NPY-5R Membranes: Prepared as described above.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a more Y5-selective radioligand like [¹²⁵I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[4][5] The final concentration should be at or below its dissociation constant (Kd) for the NPY-5R.[3]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding (NSB) Control: A saturating concentration (e.g., 1 µM) of unlabeled Neuropeptide Y (NPY) or a known potent Y5 antagonist like CGP71683A.[5]
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.[6]
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter, scintillation fluid.
Protocol:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 200 µL Membrane Suspension.
-
Non-specific Binding (NSB): 25 µL NSB Control + 25 µL Radioligand + 200 µL Membrane Suspension.[2]
-
Competition: 25 µL of serially diluted this compound + 25 µL Radioligand + 200 µL Membrane Suspension.
-
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 2 hours) at room temperature to reach binding equilibrium.[6]
-
Harvesting: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Detection: After drying the filter plate, add scintillation fluid to each well.
-
Counting: Measure the radioactivity in each well using a scintillation counter. The output will be in Counts Per Minute (CPM).
Data Presentation and Analysis
The quantitative data from the assay should be structured for clarity and straightforward analysis.
Raw Data Organization
| Well Type | Antagonist Conc. (M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average (CPM) |
| Total Binding | 0 | 15,250 | 15,500 | 15,375 | 15,375 |
| NSB | 1.00E-06 (NPY) | 720 | 755 | 730 | 735 |
| Competition | 1.00E-11 | 15,100 | 15,250 | 15,300 | 15,217 |
| Competition | 1.00E-10 | 14,200 | 14,350 | 14,275 | 14,275 |
| Competition | 1.00E-09 | 11,500 | 11,650 | 11,550 | 11,567 |
| Competition | 1.00E-08 | 6,800 | 6,950 | 6,875 | 6,875 |
| Competition | 1.00E-07 | 2,100 | 2,200 | 2,150 | 2,150 |
| Competition | 1.00E-06 | 850 | 870 | 860 | 860 |
| Competition | 1.00E-05 | 740 | 760 | 750 | 750 |
Data Calculation and Interpretation
-
Specific Binding: First, calculate the specific binding.
-
Specific Binding = Average Total Binding (CPM) - Average Non-specific Binding (CPM)
-
-
Percentage Inhibition: Next, calculate the percentage of specific binding inhibited by the antagonist at each concentration.
-
% Inhibition = 100 - [((CPMantagonist - CPMNSB) / (CPMTotal - CPMNSB)) * 100]
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the antagonist concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3]
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the NPY-5 receptor (must be determined in separate saturation binding experiments).
-
-
Summary of Quantitative Data
| Parameter | Value | Description |
| Radioligand Kd | 0.7 nM | Binding affinity of the radioligand for hNPY5R.[4] |
| IC50 | 8.0 nM | Concentration of antagonist causing 50% inhibition of radioligand binding. |
| Ki | 6.8 nM | Inhibitory constant (binding affinity) of the this compound.[7] |
Visualizations
NPY-5R Antagonism Signaling Pathway
Caption: Mechanism of NPY-5 receptor antagonism.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for NPY-5R competitive binding assay.
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for cAMP Functional Assay of NPY-5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) receptors, a family of G protein-coupled receptors (GPCRs), are integral in a myriad of physiological processes. The NPY-5 receptor subtype, in particular, is a key target in drug discovery, implicated in appetite regulation, anxiety, and other neurological functions. As a Gi/o-coupled receptor, its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This application note provides a detailed protocol for a robust and high-throughput functional assay to identify and characterize NPY-5 receptor antagonists by measuring their ability to counteract agonist-induced cAMP inhibition.
The described assay utilizes the Homogeneous Time-Resolved Fluorescence (HTRF®) technology, a competitive immunoassay format that provides high sensitivity and a large assay window, making it ideal for screening campaigns.[4][5]
NPY-5 Receptor Signaling Pathway
Activation of the NPY-5 receptor by its endogenous ligand, Neuropeptide Y, initiates a signaling cascade that inhibits the production of cAMP. This process involves the dissociation of the Gi protein alpha subunit, which in turn inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. A decrease in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing various cellular responses.[1][6]
Experimental Protocols
This protocol is optimized for a 384-well plate format using a TR-FRET based cAMP assay, such as the LANCE® Ultra cAMP kit or HTRF® cAMP assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Cells expressing NPY-5 receptor (e.g., CHO-K1 or HEK293) | Varies | Varies |
| Cell Culture Medium (e.g., F12 or DMEM) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| NPY (human) | Varies | Varies |
| NPY-5 Receptor Antagonist (Test Compound) | Varies | Varies |
| Forskolin (B1673556) | Varies | Varies |
| 3-isobutyl-1-methylxanthine (IBMX) | Varies | Varies |
| LANCE® Ultra cAMP Kit or HTRF® cAMP Assay Kit | PerkinElmer or Cisbio | Varies |
| 384-well white opaque assay plates | Varies | Varies |
| TR-FRET compatible plate reader | Varies | Varies |
Assay Workflow
The experimental workflow for the NPY-5 receptor antagonist cAMP functional assay involves cell preparation, compound addition, cell stimulation, lysis, and signal detection.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture cells stably expressing the human NPY-5 receptor in the recommended medium supplemented with FBS and antibiotics.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) at a predetermined optimal density.[7]
-
Dispense the cell suspension into a 384-well white opaque plate.[7]
-
-
Compound Addition:
-
Prepare serial dilutions of the NPY-5 receptor antagonist (test compound) in stimulation buffer.
-
Add the antagonist dilutions to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO) for determining the maximum and minimum signals.[8]
-
-
Pre-incubation:
-
Pre-incubate the plate with the antagonist for 15-30 minutes at room temperature.[8]
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution of NPY agonist at a concentration that elicits a sub-maximal response (e.g., EC80) and forskolin at a concentration that stimulates adenylyl cyclase (e.g., 1-10 µM).
-
Add the NPY and forskolin mixture to all wells except the negative control wells.
-
Incubate the plate for 30 minutes at room temperature.[7][9]
-
-
Cell Lysis and cAMP Detection:
-
Signal Measurement:
-
Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., emission at 665 nm and 620 nm with excitation at 320-340 nm).[9]
-
Data Presentation and Analysis
The TR-FRET signal is inversely proportional to the amount of cAMP produced in the cells.[11] The data should be analyzed using a suitable software package (e.g., GraphPad Prism).
-
Data Normalization:
-
The raw TR-FRET ratio data (665 nm / 620 nm) is used for calculations.
-
The results can be normalized to the percentage of inhibition of the forskolin-stimulated response.
-
-
Dose-Response Curve:
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.[12]
-
-
IC50 Determination:
Table 1: Representative Data for NPY-5 Receptor Antagonist
| Antagonist Conc. (M) | Log [Antagonist] | % Inhibition (Mean) | % Inhibition (SD) |
| 1.00E-10 | -10.0 | 2.1 | 0.8 |
| 1.00E-09 | -9.0 | 15.4 | 2.3 |
| 1.00E-08 | -8.0 | 48.9 | 3.1 |
| 1.00E-07 | -7.0 | 85.2 | 1.9 |
| 1.00E-06 | -6.0 | 98.7 | 0.5 |
| 1.00E-05 | -5.0 | 99.5 | 0.3 |
Table 2: Summary of Pharmacological Parameters
| Compound | IC50 (nM) | Hill Slope | R² |
| Antagonist X | 8.5 | 1.1 | 0.998 |
| Reference Antagonist | 5.2 | 1.0 | 0.999 |
Conclusion
This application note provides a comprehensive and detailed protocol for a cAMP functional assay to screen and characterize NPY-5 receptor antagonists. The use of TR-FRET technology offers a robust, sensitive, and high-throughput method suitable for drug discovery and development. The provided diagrams and data presentation formats are designed to facilitate the implementation and interpretation of this assay in a research setting.
References
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Neuropeptide-Stimulated cAMP-EPACs Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. bioline.ru [bioline.ru]
- 10. resources.revvity.com [resources.revvity.com]
- 11. revvity.com [revvity.com]
- 12. clyte.tech [clyte.tech]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Flux with NPY-5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) receptor Y5 (NPY-5R) is a G protein-coupled receptor (GPCR) primarily involved in the regulation of energy balance and food intake. As a therapeutic target for obesity and other metabolic disorders, the development of selective NPY-5R antagonists is of significant interest. While NPY-5R predominantly couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP), its role in modulating intracellular calcium (Ca2+) flux is less direct and appears to be context-dependent.[1]
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of NPY-5R antagonists on intracellular calcium mobilization. Given the nuanced role of NPY-5R in calcium signaling, this document will address both the primary signaling pathway and the potential for indirect or cell-type-specific calcium modulation.
Signaling Pathways of the NPY-5 Receptor
The canonical signaling pathway for the NPY-5 receptor involves its coupling to Gi, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[1] However, NPY receptors can also be involved in other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[2]
The direct involvement of NPY-5R in stimulating a robust increase in intracellular calcium is not consistently observed. Some studies have reported that NPY treatment of cells expressing NPY-5R does not alter intracellular calcium levels.[2][3] Conversely, other research suggests that NPY, through its various receptors including Y5, can inhibit KCl-evoked increases in intracellular calcium.[4] This suggests that the effect of NPY-5R on calcium signaling may be inhibitory or modulatory rather than directly stimulatory. The involvement of Gq coupling, which would directly lead to calcium mobilization via the phospholipase C pathway, is not the primary mechanism for NPY-5R.
dot
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neuropeptide Y inhibits [Ca2+]i changes in rat retinal neurons through NPY Y1, Y4, and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intracerebroventricular Administration of Neuropeptide Y Y5 Receptor Antagonists in Rats
Introduction
Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian brain and is a potent stimulant of food intake.[1] It exerts its effects through a family of G-protein coupled receptors, including the Y1, Y2, Y4, and Y5 subtypes.[2][3] The NPY Y5 receptor, in particular, has been a significant target for the development of anti-obesity therapeutics due to its presumed role in mediating the orexigenic (appetite-stimulating) effects of NPY.[1][4]
Intracerebroventricular (ICV) administration is a critical technique in neuroscience research that allows for the direct delivery of substances to the brain's ventricular system, bypassing the blood-brain barrier.[5] This method is essential for studying the central effects of compounds like NPY Y5 receptor antagonists. These application notes provide detailed protocols for the ICV administration of NPY Y5 antagonists in rats, methodologies for subsequent behavioral analysis, and a summary of expected outcomes based on published data.
NPY Y5 Receptor Signaling Pathway
NPY Y5 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit.[3] Upon activation by NPY, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This action can modulate various downstream signaling cascades. For instance, Y5R activation has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and activate the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[2][6] Antagonists block the binding of NPY to the Y5 receptor, thereby inhibiting these downstream effects.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat brain for subsequent drug administration.[7][8][9]
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Heating pad
-
Electric razor
-
Surgical disinfectant (e.g., Betadine, Chlorhexidine)
-
Sterile saline
-
Local anesthetic (e.g., Lidocaine/Bupivacaine)
-
Sterile surgical instruments (scalpel, forceps, hemostats)
-
Dental drill with a small burr
-
Stainless steel guide cannula and dummy cannula
-
Dental cement
-
Sutures or wound clips
-
Antibiotic ointment
-
Post-operative analgesics (e.g., Buprenorphine) and antibiotics (e.g., Enrofloxacin).[9]
Procedure:
-
Animal Preparation: Anesthetize the rat using an anesthesia machine. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic apparatus.[7] Apply eye ointment to prevent corneal drying and shave the top of the head.[7]
-
Surgical Site Preparation: Scrub the shaved area with a surgical disinfectant, moving from the center outward.[5] Administer a local anesthetic at the planned incision site.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use hemostats to retract the skin.[8] Clean and dry the skull surface using sterile cotton swabs, ensuring the bregma and lambda sutures are clearly visible.[10]
-
Coordinate Determination: Position the drill on the stereotaxic arm. Locate bregma (the intersection of the sagittal and coronal sutures). Using a rat brain atlas, determine the coordinates for the lateral ventricle. A typical coordinate relative to bregma is: AP -0.8 mm, ML ±1.5 mm.[11]
-
Drilling: Carefully drill a small hole through the skull at the determined coordinates, being cautious not to damage the underlying dura mater.[10]
-
Cannula Implantation: Lower the guide cannula through the drilled hole to the target depth (DV coordinate, e.g., -3.5 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement. Apply the cement around the base of the cannula and onto the skull surface (anchoring screws can be used for better stability).
-
Closure and Recovery: Once the cement has hardened, suture the scalp incision around the implant.[5] Apply antibiotic ointment to the wound. Remove the animal from the stereotaxic apparatus and place it on a heating pad to recover.
-
Post-Operative Care: Administer analgesics and antibiotics as prescribed.[9] House the animal individually to prevent damage to the implant.[9] Allow the rat to recover for at least one week before any experiments. Keep the dummy cannula in place to maintain patency.
Protocol 2: Intracerebroventricular (ICV) Injection of NPY Y5 Antagonist
Materials:
-
NPY Y5 receptor antagonist (e.g., CGP 71683A, NPY5RA-972)
-
Vehicle solution (e.g., sterile water, artificial cerebrospinal fluid (aCSF))[4]
-
Internal injection cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe or microinjection pump[5]
Procedure:
-
Solution Preparation: Dissolve the NPY Y5 antagonist in the appropriate vehicle to the desired concentration.
-
Animal Handling: Gently restrain the rat. Remove the dummy cannula from the guide cannula.
-
Injection Setup: Connect the injection cannula to the Hamilton syringe via polyethylene tubing. Fill the assembly with the antagonist solution, ensuring no air bubbles are present.[10]
-
Injection: Carefully insert the injection cannula into the guide cannula until it bottoms out. Infuse the solution slowly over 1-2 minutes (e.g., a common injection volume is 1-5 µL).[12]
-
Post-Injection: Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[5]
-
Final Steps: Slowly withdraw the injector and replace it with the clean dummy cannula. Return the animal to its home cage for behavioral observation.
Protocol 3: Measurement of Food Intake
This protocol is used to assess the effect of the ICV-administered antagonist on feeding behavior.
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and measurement conditions (e.g., individual cages, specific food type).
-
Baseline Measurement: Measure food intake for a baseline period before the experiment (e.g., 24 hours).
-
Experimental Procedure:
-
For studies on NPY-induced feeding, administer the Y5 antagonist via ICV injection. After a set time (e.g., 1 hour), administer NPY (ICV) and immediately provide pre-weighed food.[4]
-
For studies on fasting-induced feeding, food-deprive the animals (e.g., for 24 hours), administer the antagonist, and then provide access to pre-weighed food.[13]
-
For studies on free-feeding, administer the antagonist at a specific time (e.g., before the dark cycle when nocturnal rats are most active) and provide pre-weighed food.[13]
-
-
Data Collection: Measure the amount of food consumed (correcting for spillage) at various time points post-injection (e.g., 1, 2, 4, and 24 hours).[14]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for investigating the effects of ICV-administered NPY Y5 receptor antagonists.
References
- 1. Neuropeptide Y (NPY) family of hormones: progress in the development of receptor selective agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 3. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rwdstco.com [rwdstco.com]
- 8. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. jneurosci.org [jneurosci.org]
- 12. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. Neuropeptide Y injected in the paraventricular hypothalamus: a powerful stimulant of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Food Intake in Rodents with NPY-5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, plays a crucial role in regulating energy homeostasis and feeding behavior.[1][2] The NPY system mediates its effects through a family of G protein-coupled receptors, with the NPY Y5 receptor subtype being a key target for the development of anti-obesity therapeutics.[2][3][4][5] This document provides detailed protocols and application notes for assessing the efficacy of NPY-5 receptor antagonists in modulating food intake in rodent models. The methodologies outlined are based on established preclinical research and are intended to guide researchers in designing and executing robust in vivo studies.
NPY-5 Receptor Signaling Pathway
The NPY Y5 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal excitability and peptide release, contributing to the stimulation of food intake.
Caption: NPY-5 receptor signaling cascade.
Experimental Protocols
Protocol 1: Assessment of NPY-5 Antagonist Efficacy on NPY-Induced Feeding
This protocol is designed to determine if an NPY-5 antagonist can block the potent feeding response induced by the central administration of NPY.
Experimental Workflow:
Caption: Workflow for NPY-induced feeding studies.
Materials:
-
Male Sprague-Dawley rats (250-380 g)[6]
-
NPY-5 receptor antagonist (e.g., CGP 71683A, S 25585)
-
Neuropeptide Y
-
Stereotaxic apparatus for ICV cannulation
-
Metabolic cages for individual housing and food intake measurement
-
Standard rodent chow
Procedure:
-
Animal Preparation: Acclimate rats to individual housing in metabolic cages with a 12-hour light/dark cycle.[6] Implant a permanent guide cannula into the third ventricle for intracerebroventricular (ICV) injections. Allow for a one-week recovery period.
-
Fasting: In some protocols, rats are fasted for a period (e.g., 4 to 24 hours) before the experiment to ensure a robust feeding response.[7][8][9]
-
Antagonist Administration: Administer the NPY-5 antagonist via the desired route. For example, CGP 71683A can be given intraperitoneally (i.p.) at doses ranging from 1 to 100 mg/kg.[8][9] S 25585 has been administered i.p. at 5.0 and 7.5 mg/kg.[7]
-
NPY Administration: After a pre-treatment period (e.g., 30 minutes), administer NPY via the ICV cannula. A typical dose to induce feeding is 1 µg.[7]
-
Food Intake Measurement: Immediately after NPY administration, provide a pre-weighed amount of standard chow. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 8 hours) by weighing the remaining food and any spillage.
Protocol 2: Assessment of NPY-5 Antagonist on Spontaneous Food Intake
This protocol evaluates the effect of an NPY-5 antagonist on the natural feeding patterns of rodents.
Procedure:
-
Animal Acclimation: Acclimate rodents to metabolic cages for several days to obtain stable baseline food intake measurements.
-
Antagonist Administration: Administer the NPY-5 antagonist (e.g., i.p.) at the beginning of the dark phase, when rodents typically consume the majority of their daily food.[8]
-
Food Intake Monitoring: Continuously monitor food intake over a 24-hour period. Automated feeding monitoring systems can provide detailed data on meal patterns.
-
Microstructure Analysis: Analyze the feeding behavior for changes in meal size, meal duration, meal frequency, and the latency to the first meal.[7]
Data Presentation
Table 1: Effect of NPY-5 Antagonists on NPY-Induced Food Intake in Satiated Rats
| Antagonist | Dose (Route) | NPY Dose (ICV) | Time Point | % Inhibition of NPY-Induced Feeding | Reference |
| CGP 71683A | 10 mg/kg (i.p.) | Not specified | 2 hours | ~50% | [6] |
| S 25585 | 5.0 mg/kg (i.p.) | 1 µg | Not specified | Significant decrease | [7] |
| S 25585 | 7.5 mg/kg (i.p.) | 1 µg | Not specified | Significant decrease | [7] |
Table 2: Effect of NPY-5 Antagonists on Food Intake in Fasted and Free-Feeding Rodents
| Antagonist | Animal Model | Dose (Route) | Key Findings | Reference |
| CGP 71683A | 24-h fasted lean rats | 1-100 mg/kg (i.p.) | Dose-dependent inhibition of food intake | [8][9] |
| CGP 71683A | Free-feeding lean rats (dark phase) | 1-100 mg/kg (i.p.) | Dose-dependent inhibition of food intake | [8][9] |
| S 25585 | 4-h fasted rats (dark phase) | Not specified | Increased latency to eat; decreased meal duration and size | [7] |
Application Notes and Considerations
-
Antagonist Specificity: It is crucial to use NPY-5 antagonists with high selectivity over other NPY receptor subtypes (Y1, Y2, Y4) to ensure the observed effects are mediated specifically through the Y5 receptor.[6][8]
-
Control Groups: Appropriate vehicle control groups are essential for all experiments.
-
Behavioral Satiety Sequence: Observing the behavioral satiety sequence (feeding, grooming, resting) can help determine if the antagonist is producing a natural state of satiety or causing malaise.[7]
-
Conditioned Taste Aversion: To rule out non-specific effects like illness, a conditioned taste aversion test can be performed.[7][8]
-
Knockout Models: Testing the antagonist in NPY Y5 receptor knockout mice is a definitive way to confirm that the drug's effects on food intake are mediated through the intended target.[7]
-
Chronic Studies: For assessing the long-term effects on body weight and composition, chronic administration of the antagonist is necessary. In such studies, it's important to monitor for the development of tolerance or compensatory mechanisms.[8][9]
-
Diet-Induced Obesity Models: To evaluate the therapeutic potential for obesity, testing the antagonists in diet-induced obese (DIO) rodents is highly relevant. Some NPY-5 antagonists have shown efficacy in reducing body weight gain and improving metabolic parameters in DIO models.[2]
References
- 1. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of food intake by neuropeptide Y Y5 receptor antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. A potent and selective NPY Y5 antagonist reduces food intake but not through blockade of the NPY Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of NPY-5 Receptor Antagonists in MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) system, particularly the NPY-5 receptor (NPY5R), has emerged as a significant area of investigation in oncology. In the context of breast cancer, and specifically in the highly aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231, the NPY5R is implicated in key pathological processes. Activation of NPY5R in these cells is associated with increased proliferation, migration, and angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF).[1] Consequently, the use of NPY-5 receptor antagonists presents a promising therapeutic strategy to counteract these effects.
These application notes provide a comprehensive overview of the role and therapeutic targeting of NPY5R in MDA-MB-231 cells. This document includes a summary of the quantitative effects of NPY-5 receptor antagonists, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of NPY-5 Receptor Antagonists in MDA-MB-231 Cells
The following tables summarize the reported quantitative effects of NPY-5 receptor antagonists on MDA-MB-231 cells. It is important to note that while effects on migration and spheroid growth have been quantified, specific IC50 values for proliferation and detailed quantitative data on apoptosis and cell cycle changes are not extensively available in the current literature for this specific cell line.
Table 1: Effect of NPY-5 Receptor Antagonists on MDA-MB-231 Cell Migration
| Antagonist | Agonist | Experimental Condition | Observed Effect | Fold Inhibition | Reference |
| Y5-specific antagonist (L-152,804) | NPY | Normoxia | Reduction in cell migration | 2-fold | [1] |
| Y5-specific antagonist (L-152,804) | Y5-specific agonist | Normoxia | Repression of cell migration | 2.70-fold | [1] |
| CGP71683A | NPY | Not Specified | Inhibition of cell migration | Not Quantified | [2] |
Table 2: Effect of NPY-5 Receptor Antagonists on MDA-MB-231 Spheroid Growth
| Antagonist | Agonist | Experimental Condition | Observed Effect | Fold Reduction in Growth | Reference |
| Y5-specific antagonist (L-152,804) | NPY | 3D Culture | Slower spheroid growth | 1.31-fold | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by the NPY-5 receptor in MDA-MB-231 cells and a typical experimental workflow for evaluating the efficacy of NPY-5 receptor antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of NPY-5 receptor antagonists on the viability and proliferation of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
NPY-5 receptor antagonist of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the NPY-5 receptor antagonist in culture medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in MDA-MB-231 cells following treatment with NPY-5 receptor antagonists.
Materials:
-
MDA-MB-231 cells
-
NPY-5 receptor antagonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the NPY-5 receptor antagonist at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of NPY-5 receptor antagonists on the cell cycle distribution of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
NPY-5 receptor antagonist
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat MDA-MB-231 cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Transwell Migration Assay
Objective: To assess the inhibitory effect of NPY-5 receptor antagonists on the migration of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
NPY-5 receptor antagonist
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Pre-treat MDA-MB-231 cells with the NPY-5 receptor antagonist for a specified time.
-
Harvest the cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 16-24 hours at 37°C.
-
Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of NPY-5 receptor antagonists on the expression and phosphorylation of key proteins in the MAPK/ERK and STAT3 signaling pathways.
Materials:
-
MDA-MB-231 cells
-
NPY-5 receptor antagonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the NPY-5 receptor antagonist for the desired time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling | springermedizin.de [springermedizin.de]
Application of NPY-5 Receptor Antagonists in Neuroblastoma Xenograft Models: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Neuropeptide Y (NPY) Y5 receptor (Y5R) antagonists in neuroblastoma xenograft models. The information compiled is based on preclinical research demonstrating the potential of Y5R as a therapeutic target in chemoresistant neuroblastoma.
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, often presents with aggressive and chemoresistant tumors. Neuropeptide Y (NPY), a neurotransmitter, and its receptors play a significant role in the pathology of neuroblastoma. NPY acts as an autocrine growth factor, and its Y5 receptor is particularly implicated in promoting tumor cell survival, migration, and resistance to chemotherapy.[1][2] Studies have shown that the NPY/Y5R axis is an inducible survival pathway that can be activated by cellular stress or factors like brain-derived neurotrophic factor (BDNF), contributing to the resilience of neuroblastoma cells against treatment.[1][3] Consequently, blocking the Y5 receptor has emerged as a promising therapeutic strategy to inhibit tumor growth and overcome chemoresistance.[1][2][3]
Mechanism of Action and Signaling Pathway
NPY-5 receptor antagonists function by competitively binding to the Y5 receptor, thereby preventing its activation by NPY.[3] This blockade disrupts downstream signaling pathways that promote cancer cell survival and proliferation. A key pathway affected is the p44/42 mitogen-activated protein kinase (MAPK) pathway, which is activated upon Y5R stimulation and is crucial for the pro-survival effects of NPY in neuroblastoma cells.[3] Furthermore, there is evidence of crosstalk between the Y5R and the BDNF receptor, TrkB. Y5R antagonists can inhibit BDNF-induced p44/42-MAPK activation, suggesting that they can interfere with this pro-survival signaling nexus.[1][3]
Efficacy of Y5R Antagonists in Neuroblastoma Xenograft Models
Preclinical studies utilizing neuroblastoma xenograft models have demonstrated the potential of Y5R antagonists to inhibit tumor growth, particularly in chemoresistant cell lines. The Y5R antagonist CGP71683A has been shown to effectively block the pro-survival effects of NPY and sensitize neuroblastoma cells to chemotherapy.
Quantitative Data from In Vivo Studies
While specific quantitative data from a singular, comprehensive table is not available across multiple public sources, the consistent finding is that blocking the Y5R in chemoresistant neuroblastoma cells inhibits their growth in vivo by promoting cell death.[1][2][3] For instance, in a study using a chemoresistant neuroblastoma cell line, treatment with a Y5R antagonist led to a significant reduction in tumor progression.
| Neuroblastoma Cell Line | Treatment | Effect on Tumor Growth | Mechanism |
| Chemoresistant SK-N-BE(2) | Y5R Antagonist | Inhibition of tumor growth | Augmentation of cell death |
Experimental Protocols
The following are detailed protocols for the application of NPY-5 receptor antagonists in neuroblastoma xenograft models, based on established methodologies.
Cell Line and Culture
-
Cell Line: SK-N-BE(2) human neuroblastoma cell line, known for its chemoresistant properties, is a suitable model.
-
Culture Conditions: Culture SK-N-BE(2) cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) with non-essential amino acids and Ham’s F12 medium, supplemented with 10% fetal bovine serum (FBS), 1 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Neuroblastoma Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous neuroblastoma xenograft model.
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 4-6 weeks.
-
Cell Preparation:
-
Harvest SK-N-BE(2) cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
-
Injection:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.
-
Administration of NPY-5 Receptor Antagonist
-
Antagonist: CGP71683A is a selective NPY Y5 receptor antagonist that can be used.
-
Preparation: Dissolve CGP71683A in a suitable vehicle (e.g., sterile saline or PBS).
-
Dosage and Administration:
-
The optimal dosage should be determined through dose-response studies. A starting point could be a dose of 1-10 mg/kg body weight.
-
Administer the antagonist via intraperitoneal (i.p.) injection daily or on an optimized schedule.
-
-
Control Group: Administer the vehicle alone to the control group of mice following the same schedule.
Assessment of Efficacy
-
Tumor Growth Inhibition:
-
Continue to measure tumor volumes throughout the treatment period.
-
At the end of the study, calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
-
-
Animal Health: Monitor the body weight and overall health of the mice throughout the experiment.
-
Immunohistochemistry: At the end of the study, tumors can be excised, fixed, and sectioned for immunohistochemical analysis of markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further elucidate the mechanism of action of the Y5R antagonist.
Conclusion
The application of NPY-5 receptor antagonists in neuroblastoma xenograft models provides a valuable platform for the preclinical evaluation of this targeted therapy. The protocols outlined in this document offer a framework for conducting these studies. The available data strongly suggest that targeting the NPY-Y5R axis is a viable strategy for inhibiting tumor growth and overcoming chemoresistance in neuroblastoma. Further research in this area is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Neuropeptide Y receptor Y5 as an inducible pro-survival factor in neuroblastoma: implications for tumor chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of NPY-5 Receptor Antagonist-1: A Detailed Guide for Researchers
Introduction: This document provides comprehensive application notes and detailed protocols for the synthesis and purification of NPY-5 receptor antagonist-1, a carbazole (B46965) derivative with the CAS number 432506-24-6. This antagonist is a potent inhibitor of the Neuropeptide Y5 (NPY5) receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance. As such, this compound is a valuable tool for research into obesity, feeding disorders, and other related neurological conditions. The following protocols are intended for use by researchers, scientists, and drug development professionals.
Compound Profile
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Example 57 (from patent US6399631B1)[1][2][3] |
| CAS Number | 432506-24-6 |
| Molecular Formula | C₂₅H₂₇N₅O |
| Molecular Weight | 413.51 g/mol |
| Binding Affinity (Ki) | < 1 µM[1][2][3] |
Synthesis Workflow
The synthesis of this compound involves a multi-step process culminating in the formation of the final carbazole derivative. The general workflow is outlined below.
Caption: General synthetic route for this compound.
Experimental Protocols
The following protocols are adapted from the general procedures for the synthesis of carbazole derivatives as described in the relevant literature.
Protocol 1: Synthesis of 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Intermediate 1)
Objective: To synthesize the key intermediate, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, through the acylation of 3-amino-9-ethyl-9H-carbazole.
Materials:
-
3-Amino-9-ethyl-9H-carbazole
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-amino-9-ethyl-9H-carbazole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound
Objective: To synthesize the final product by reacting Intermediate 1 with 1-(2-pyridinyl)piperazine.
Materials:
-
2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Intermediate 1)
-
1-(2-pyridinyl)piperazine
-
Anhydrous dimethylformamide (DMF)
-
Potassium carbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide (1 equivalent) in anhydrous DMF, add 1-(2-pyridinyl)piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
Purification Protocol
Purification of the final compound is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of column chromatography and recrystallization is recommended.
Purification Workflow
Caption: A typical purification workflow for this compound.
Protocol 3: Purification by Column Chromatography
Objective: To separate the target compound from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of methanol in DCM. A typical starting gradient is 0-5% methanol in DCM. To prevent peak tailing of the basic amine product, it is advisable to add a small amount (0.1-1%) of triethylamine to the eluent.[4]
-
Collect fractions and monitor the separation using TLC with a suitable solvent system (e.g., 5% methanol in DCM) and visualize under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the partially purified product.
Protocol 4: Purification by Recrystallization
Objective: To obtain a highly pure, crystalline final product.
Materials:
-
Partially purified this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the partially purified product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis and purification of this compound.
| Parameter | Intermediate 1 | Final Product (Crude) | Final Product (Purified) |
| Yield | 85-95% | 70-85% | 60-75% (overall) |
| Purity (by HPLC) | >95% | 80-90% | >99% |
| Appearance | White to off-white solid | Brownish solid | White crystalline solid |
| Melting Point | Not reported | Not reported | To be determined |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the carbazole and pyridine (B92270) rings, the ethyl group protons, and the piperazine (B1678402) protons. |
| ¹³C NMR | The spectrum should be consistent with the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, indicating high purity. |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the quality of reagents. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Note: Developing Cell-Based Assays for High-Throughput Screening of Neuropeptide Y Receptor 5 (NPY-5) Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the development and implementation of robust cell-based functional assays for the screening and characterization of Neuropeptide Y Receptor 5 (NPY-5R) antagonists. The NPY-5 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαi inhibitory subunit, is a significant target in drug discovery for obesity and other metabolic disorders.[1] Activation of NPY-5R by its endogenous ligand, Neuropeptide Y (NPY), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2][3][4] We present a primary screening protocol based on a cAMP competition assay and a secondary, orthogonal protocol utilizing a calcium mobilization assay. These methods are suitable for high-throughput screening (HTS) to identify and characterize potent and selective NPY-5R antagonists.
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor is a member of the GPCR superfamily that signals through the inhibitory G-protein, Gαi.[5] Upon binding of an agonist like NPY, the receptor undergoes a conformational change, leading to the activation of the Gαi subunit. This activated subunit inhibits the enzyme adenylyl cyclase (AC), which is responsible for converting ATP into cAMP. The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA). An NPY-5R antagonist competitively binds to the receptor, preventing the agonist from binding and thereby blocking the downstream signaling cascade.[1][6]
Primary Screening Assay: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
This assay quantifies intracellular cAMP levels to determine the potency of antagonist compounds. In the presence of an NPY-5R agonist and forskolin (B1673556) (an adenylyl cyclase activator), cAMP levels are reduced. An effective antagonist will reverse this agonist-induced reduction.
Experimental Protocol
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human NPY-5 receptor in appropriate media (e.g., F-12 or DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Preparation:
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Dispense 10 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test antagonists in assay buffer.
-
Add 5 µL of the antagonist solution or vehicle control to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow compound binding.
-
-
Agonist Stimulation:
-
Prepare a solution of a potent NPY-5R agonist (e.g., NPY) at a concentration equivalent to its EC80 (the concentration that gives 80% of the maximal response), combined with a fixed concentration of forskolin (e.g., 5 µM).
-
Add 5 µL of the agonist/forskolin solution to all wells except the negative control (which receives assay buffer).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's protocol (e.g., for a Cisbio HTRF cAMP kit), prepare the detection reagents (cAMP-d2 and anti-cAMP-cryptate).[4]
-
Add 10 µL of each detection reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
Data Presentation: Antagonist IC50 Determination
The inhibitory potency (IC50) of an antagonist is determined by measuring its ability to reverse the agonist-induced decrease in cAMP.
| Antagonist Conc. (nM) | % Inhibition of Agonist Response |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.1 |
| 1000 | 96.4 |
| 10000 | 99.1 |
| Calculated IC50 | 10.3 nM |
Secondary Screening Assay: Calcium Mobilization Assay
To confirm hits from the primary screen, an orthogonal assay is essential. While NPY-5R is primarily Gαi-coupled, a calcium mobilization assay can be developed using a cell line co-expressing a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that forces coupling to the Gαq pathway, leading to intracellular calcium release upon agonist stimulation.[7]
Experimental Protocol
-
Cell Culture:
-
Use a cell line stably co-expressing the human NPY-5 receptor and a promiscuous G-protein (e.g., HEK293-NPY5R-Gα16).
-
Seed cells into a 384-well black-wall, clear-bottom plate and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including an agent like probenecid (B1678239) to prevent dye leakage.[7]
-
Remove the culture medium from the wells and add 20 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
-
Assay Execution (using FLIPR or similar instrument):
-
Place the cell plate into the instrument.
-
The instrument will add 10 µL of the test antagonist solution (prepared in assay buffer) to the wells.
-
Incubate for 10-20 minutes.
-
The instrument will then add 10 µL of an agonist solution (NPY at its EC80 concentration).
-
Measure fluorescence intensity immediately before and after agonist addition for approximately 2-3 minutes.
-
Data Presentation: Confirmation of Hits
Data is analyzed by calculating the percent inhibition of the agonist-induced calcium response for each antagonist concentration.
| Compound ID | Primary Screen IC50 (cAMP Assay) | Secondary Screen IC50 (Calcium Assay) |
| Hit 1 | 10.3 nM | 15.5 nM |
| Hit 2 | 45.1 nM | 62.8 nM |
| Hit 3 | 120.7 nM | 155.2 nM |
| False Pos 1 | 89.3 nM | > 10,000 nM |
Summary
The protocols described provide a robust framework for identifying and characterizing NPY-5 receptor antagonists. The primary HTRF cAMP assay is a direct measure of the Gαi-coupled signaling pathway and is highly amenable to HTS.[8][9] The secondary calcium mobilization assay offers an orthogonal method to confirm hits and eliminate false positives that may arise from assay-specific interference.[10][11][12] Together, these assays facilitate the efficient progression of promising compounds in NPY-5R-targeted drug discovery programs.
References
- 1. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Expression of hypoxia inducible factor–dependent neuropeptide Y receptors Y1 and Y5 sensitizes hypoxic cells to NPY stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of NPY-5 Receptor Antagonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of Neuropeptide Y-5 (NPY-5) receptor antagonists in preclinical animal models. This document includes a summary of pharmacokinetic data for key antagonists, detailed experimental protocols for conducting such studies, and visualizations of the NPY-5 receptor signaling pathway and a typical experimental workflow.
Introduction to NPY-5 Receptor Antagonists and Pharmacokinetic Analysis
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor primarily expressed in the hypothalamus and is strongly implicated in the regulation of food intake and energy homeostasis.[1] Antagonists of the NPY-5 receptor have been investigated as potential therapeutics for obesity.[2] Pharmacokinetic (PK) analysis is a critical component of the preclinical development of these antagonists, providing essential information on their absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for optimizing dosing regimens, predicting human pharmacokinetics, and ensuring the safety and efficacy of potential drug candidates.
Pharmacokinetic Data of NPY-5 Receptor Antagonists in Animal Models
The following tables summarize the available pharmacokinetic parameters for several notable NPY-5 receptor antagonists that have been evaluated in various animal models.
Table 1: Pharmacokinetic Parameters of L-152,804
| Parameter | Animal Model | Administration Route | Dose | Value | Reference |
| Kᵢ (human Y5) | - | - | - | 26 nM | [3] |
| Kᵢ (rat Y5) | - | - | - | 31 nM | [3] |
| Oral Bioavailability | Rat | Oral | 10 mg/kg | Orally active and brain penetrant | [3] |
Table 2: Pharmacokinetic Parameters of CGP 71683A
| Parameter | Animal Model | Administration Route | Dose | Value | Reference |
| IC₅₀ (rat Y5) | - | - | - | 1.4 nM | [4] |
| IC₅₀ (human Y5) | - | - | - | 2.9 nM | [4] |
| In vivo Efficacy | Rat | Intraperitoneal | 10 mg/kg | Inhibited NPY-induced food intake by 50% | [4] |
Table 3: Pharmacokinetic Parameters of Velneperit (S-2367)
| Parameter | Animal Model | Administration Route | Dose | Value | Reference |
| In vivo Efficacy | Mouse | Oral | 100 mg/kg | High brain Y5 receptor occupancy (80-90%) | |
| In vivo Efficacy | Rat | Oral | 100 mg/kg | Sustained high plasma concentrations for up to 15 hours |
Table 4: Pharmacokinetic Parameters of MK-0557
| Parameter | Animal Model | Administration Route | Dose | Value | Reference |
| Kᵢ (human Y5) | - | - | - | 1.6 nM | [5] |
| In vivo Efficacy | Mouse | Oral | 30 mg/kg | 40% reduction in body-weight gain at day 35 in diet-induced obese mice |
Experimental Protocols
This section outlines detailed methodologies for key experiments in the pharmacokinetic analysis of NPY-5 receptor antagonists.
Animal Models
-
Species and Strain: Commonly used species include mice (e.g., C57BL/6J) and rats (e.g., Sprague-Dawley, Wistar).[6] The choice of species and strain should be justified based on the specific objectives of the study and the metabolic profile of the compound.
-
Housing and Acclimation: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.[2] A minimum acclimation period of one week is recommended before the start of any experiment.
Drug Administration
-
Formulation: The NPY-5 receptor antagonist should be formulated in a vehicle appropriate for the intended route of administration. Common vehicles include saline, polyethylene (B3416737) glycol (PEG), or a mixture of solvents like DMSO and corn oil. The formulation should be sterile for parenteral administration.
-
Routes of Administration:
-
Intravenous (IV) Bolus: Typically administered via the tail vein in mice or rats to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.
-
Oral Gavage (PO): Used to assess oral bioavailability and absorption characteristics. Animals should be fasted overnight prior to oral administration.[2]
-
Intraperitoneal (IP): An alternative parenteral route, often used for initial efficacy studies.
-
Sample Collection
-
Blood Sampling: Blood samples are typically collected at predetermined time points post-dose via methods such as retro-orbital bleeding, tail vein sampling, or cardiac puncture (terminal procedure).[7] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.
-
Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and tissues of interest (e-g., brain, liver, adipose tissue) are collected, weighed, and homogenized for analysis.[8]
Bioanalytical Method for Quantification
A sensitive and specific bioanalytical method is essential for the accurate quantification of the NPY-5 receptor antagonist in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.[9][10][11]
-
Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma or tissue homogenates.[11]
-
Chromatographic Separation: A suitable HPLC or UPLC column (e.g., C18) is used to separate the analyte from endogenous matrix components.[9][10] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with a modifier (e.g., formic acid) is commonly used.[10]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[10][11] Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[9]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
Visualizations
NPY-5 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Neuropeptide Y-5 (NPY-5) receptor.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for pharmacokinetic analysis in animal models.
References
- 1. Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytokinetics.com [cytokinetics.com]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nivolumab and Erythropoietin in a Rat Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, Distribution, Metabolism, and Excretion of the Androgen Receptor Inhibitor Enzalutamide in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a LC/MS/MS method for quantification of nobiliside A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the determination of erianin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling NPY-5 Receptor Antagonists for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR), is a key player in regulating physiological processes such as food intake, energy balance, and emotional responses.[1] Its involvement in various pathologies has made it an attractive target for therapeutic intervention and in vivo imaging. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive quantification of receptor density and occupancy in living subjects. The development of specific radiolabeled antagonists for the NPY-5 receptor is crucial for understanding its role in disease and for the development of novel therapeutics.
These application notes provide an overview of the signaling pathways of the NPY-5 receptor, protocols for the radiolabeling of NPY-5 receptor antagonists, and methodologies for their in vitro and in vivo evaluation.
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon binding of an agonist, such as NPY, the receptor activates several downstream signaling cascades. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, NPY-5 receptor activation has been shown to modulate the RhoA and extracellular signal-regulated kinase (ERK1/2) pathways, which are involved in cell growth and motility.[2][3]
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic NPY-5 Receptor Antagonist Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting chronic treatment studies with Neuropeptide Y-5 (NPY-5) receptor antagonists. The focus is on preclinical evaluation in rodent models of obesity, a primary indication for this class of compounds.
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake and decreasing energy expenditure. It exerts its effects through a family of G-protein coupled receptors (GPCRs), with the NPY-5 receptor subtype being strongly implicated in the regulation of appetite and energy homeostasis. NPY-5 receptors are predominantly expressed in the hypothalamus, a key brain region for controlling hunger. Antagonism of the NPY-5 receptor is therefore a rational therapeutic strategy for the treatment of obesity.
Chronic administration of NPY-5 receptor antagonists has been shown to reduce food intake and body weight in animal models, particularly in diet-induced obese (DIO) rodents. However, clinical trials with NPY-5 receptor antagonists have demonstrated only modest weight loss in humans, suggesting a more complex underlying physiology. This highlights the importance of robust and well-controlled preclinical experimental designs to thoroughly characterize the efficacy and mechanism of action of novel NPY-5 receptor antagonists.
These application notes provide detailed protocols for a chronic NPY-5 receptor antagonist study in a diet-induced obesity mouse model, including behavioral and molecular assays to assess target engagement and downstream effects.
NPY-5 Receptor Signaling Pathway
The NPY-5 receptor is a Gi/o-coupled GPCR. Upon binding of NPY, the receptor activates downstream signaling cascades that ultimately modulate neuronal activity and gene expression to promote food intake and reduce energy expenditure. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPY-5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the RhoA pathway.
Caption: NPY-5 Receptor Signaling Pathway.
Experimental Workflow for a Chronic NPY-5 Receptor Antagonist Study
The following diagram outlines a typical workflow for a chronic study evaluating an NPY-5 receptor antagonist in a diet-induced obesity mouse model.
Caption: Experimental Workflow Diagram.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through prolonged exposure to a high-fat diet, a model that closely mimics human obesity.
-
Animals: 8-week-old male C57BL/6J mice.
-
Housing: House animals in a temperature (20-23°C) and humidity (30-40%) controlled room with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow (e.g., 10% kcal from fat).
-
DIO Group: High-fat diet (HFD; e.g., 45-60% kcal from fat) for 15 weeks.
-
-
Procedure:
-
At 8 weeks of age, randomize mice into two groups based on body weight.
-
Provide the respective diets and drinking water ad libitum.
-
Monitor body weight and food intake weekly.
-
After 15 weeks, the mice on the HFD will have developed obesity, insulin (B600854) resistance, and glucose intolerance.
-
Chronic Oral Administration of NPY-5 Receptor Antagonist
This protocol details the daily administration of the test compound via oral gavage.
-
Materials:
-
NPY-5 Receptor Antagonist
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
-
-
Procedure:
-
Prepare fresh dosing solutions daily.
-
Habituate the mice to the oral gavage procedure for 3-5 days prior to the start of the study.
-
Administer the vehicle or NPY-5 receptor antagonist solution orally once or twice daily at a consistent time.
-
The volume of administration should be based on the most recent body weight (e.g., 5-10 mL/kg).
-
Continue daily administration for the duration of the chronic study (e.g., 4-8 weeks).
-
Behavioral Assays
-
Procedure:
-
Measure the body weight of each mouse weekly at the same time of day.
-
Measure the amount of food and water consumed per cage weekly.
-
Calculate the average daily intake per mouse.
-
The EPM test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test.
-
Place a mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze freely for 5-10 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
Clean the maze with 70% ethanol (B145695) between each trial to remove olfactory cues.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
This test assesses social behavior and can be influenced by anxiety levels.
-
Apparatus: An open field chamber with a small wire mesh enclosure.
-
Procedure:
-
Habituate the experimental mouse to the open field with an empty mesh enclosure for 2.5 minutes.
-
Clean the chamber thoroughly.
-
Place a novel, unfamiliar mouse inside the mesh enclosure.
-
Place the experimental mouse back into the chamber and record for 2.5 minutes.
-
Measure the time the experimental mouse spends in the "interaction zone" around the enclosure.
-
An increase in interaction time can indicate reduced anxiety.
-
Ex Vivo Molecular Assays
This assay quantifies the level of cyclic AMP in hypothalamic tissue, a key second messenger in NPY-5 receptor signaling.
-
Materials:
-
cAMP enzyme immunoassay (EIA) kit
-
Hypothalamus tissue samples
-
0.1 M HCl
-
Tissue homogenizer
-
-
Procedure:
-
At the end of the chronic treatment study, euthanize the mice and rapidly dissect the hypothalamus.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in 0.1 M HCl.
-
Centrifuge the homogenate and collect the supernatant.
-
Follow the manufacturer's instructions for the cAMP EIA kit to measure the cAMP concentration in the supernatant.
-
Normalize the cAMP levels to the total protein concentration of the sample.
-
This protocol measures the phosphorylation state of ERK1/2 as an indicator of NPY-5 receptor pathway activation.
-
Materials:
-
Hypothalamus tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize hypothalamic tissue in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
In Vivo Receptor Occupancy
This assay determines the percentage of NPY-5 receptors bound by the antagonist at a given dose.
-
Materials:
-
NPY-5 receptor antagonist
-
A suitable radiolabeled NPY-5 receptor ligand (tracer)
-
-
Procedure:
-
Administer the NPY-5 receptor antagonist to the mice at various doses.
-
At the time of expected peak brain concentration of the antagonist, administer the radiolabeled tracer intravenously.
-
Euthanize the animals at a time point that allows for optimal specific binding of the tracer.
-
Dissect the brain and measure the radioactivity in a region rich in NPY-5 receptors (e.g., hypothalamus) and a reference region with low or no receptor expression.
-
Calculate the percent receptor occupancy by comparing the specific binding in antagonist-treated animals to that in vehicle-treated animals.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of Chronic NPY-5 Receptor Antagonist Treatment on Body Weight in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | % Body Weight Change |
| Vehicle | 45.2 ± 1.5 | 50.1 ± 1.8 | +4.9 ± 0.5 | +10.8% |
| NPY-5R Antagonist (10 mg/kg) | 44.9 ± 1.6 | 46.2 ± 1.7 | +1.3 ± 0.4 | +2.9% |
| NPY-5R Antagonist (30 mg/kg) | 45.5 ± 1.4 | 44.8 ± 1.5 | -0.7 ± 0.3 | -1.5%* |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are representative and should be replaced with actual experimental results. |
Table 2: Effect of Chronic NPY-5 Receptor Antagonist Treatment on Daily Caloric Intake and Adipose Tissue Weight in DIO Mice
| Treatment Group | Average Daily Caloric Intake (kcal/day) | Epididymal Fat Pad Weight (g) | Mesenteric Fat Pad Weight (g) |
| Vehicle | 15.8 ± 0.7 | 2.5 ± 0.2 | 1.8 ± 0.1 |
| NPY-5R Antagonist (10 mg/kg) | 13.5 ± 0.6 | 1.9 ± 0.2 | 1.3 ± 0.1 |
| NPY-5R Antagonist (30 mg/kg) | 12.1 ± 0.5 | 1.5 ± 0.1 | 1.0 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are representative and should be replaced with actual experimental results. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in body weight change | Inconsistent dosing, stress from handling, individual differences in response. | Ensure accurate and consistent oral gavage technique. Handle mice gently and consistently. Increase group sizes to improve statistical power. |
| No significant effect on food intake or body weight | Poor oral bioavailability of the compound, insufficient dose, compensatory mechanisms. | Perform pharmacokinetic studies to assess brain exposure. Conduct a dose-response study. Investigate potential off-target effects or activation of compensatory orexigenic pathways. |
| High variability in behavioral assays | Inconsistent environmental conditions, experimenter bias. | Maintain consistent lighting, noise levels, and temperature. Blind the experimenter to the treatment groups during testing. |
| Inconsistent Western blot results | Poor antibody quality, improper sample preparation, inconsistent protein loading. | Validate antibodies for specificity. Ensure rapid tissue dissection and proper storage. Use a reliable protein quantification method and a loading control. |
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of NPY-5 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility encountered with Neuropeptide Y5 (NPY-5) receptor antagonist compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many NPY-5 receptor antagonists exhibit poor aqueous solubility?
A1: Many non-peptide NPY-5 receptor antagonists are highly lipophilic (fat-soluble) and possess aromatic rings and other hydrophobic moieties in their chemical structures. This lipophilicity is often necessary for effective binding to the NPY-5 receptor, which is a G-protein coupled receptor embedded in the cell membrane. However, this same characteristic leads to low affinity for aqueous environments, resulting in poor solubility. Factors such as a high melting point and a crystalline solid-state can further contribute to this issue.
Q2: What are the primary consequences of poor solubility in my experiments?
A2: Poor solubility can lead to a number of experimental challenges, including:
-
Underestimation of compound potency: If the compound is not fully dissolved in in vitro assay buffers, the actual concentration exposed to the target receptor will be lower than the nominal concentration, leading to inaccurate IC50 or Ki values.
-
Poor in vivo bioavailability: For animal studies, low aqueous solubility can result in poor absorption from the gastrointestinal tract after oral administration, leading to low and variable drug exposure.[1]
-
Precipitation issues: Compounds may precipitate out of solution upon storage, dilution into aqueous buffers, or changes in pH, leading to inconsistent and unreliable experimental results.
-
Difficulties in formulation development: Developing suitable formulations for both in vitro and in vivo studies becomes a significant hurdle.
Q3: What are the initial steps I should take when I suspect my NPY-5 antagonist has solubility issues?
A3: The first step is to confirm the solubility problem. This can be done through visual inspection for particulates in your solutions, especially after dilution. For a more quantitative assessment, you can perform a simple kinetic solubility assay using nephelometry or a thermodynamic solubility assay using HPLC-UV. Once confirmed, you can explore various solubility enhancement strategies.
Q4: Can I use DMSO to dissolve my NPY-5 antagonist for in vitro assays?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving lipophilic compounds for in vitro studies. For example, the NPY-5 antagonist MK-0557 is soluble in DMSO at 3 mg/mL.[2] However, it is crucial to be aware of the following:
-
Final DMSO concentration: The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
Precipitation upon dilution: The compound may precipitate when the DMSO stock is diluted into an aqueous assay buffer. It is essential to visually inspect the final solution and consider performing a solubility test in the final assay buffer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with poorly soluble NPY-5 receptor antagonists.
| Problem | Possible Cause | Suggested Solution(s) |
| Inconsistent results in in vitro potency assays. | Compound precipitation in the assay buffer. | 1. Lower the final DMSO concentration. 2. Prepare a fresh dilution from the stock solution for each experiment. 3. Use a solubility-enhancing excipient in your assay buffer, such as a low concentration of a non-ionic surfactant (e.g., Tween 80) or cyclodextrin. 4. Consider formulating the compound as a solid dispersion or a lipid-based formulation for testing. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution and absorption in the gastrointestinal tract. | 1. Reduce the particle size of the compound through micronization or nanosuspension. 2. Formulate the compound as a solid dispersion with a hydrophilic polymer. 3. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).[3] 4. Consider using a different route of administration for initial studies, such as intravenous (IV) or intraperitoneal (IP), to bypass absorption limitations. |
| Compound crashes out of solution when preparing formulations. | Supersaturation and subsequent precipitation. | 1. Increase the amount of solubilizing excipient (e.g., co-solvent, surfactant, or polymer). 2. Use a combination of solubilization techniques. 3. For solid dispersions, ensure the drug is fully amorphous and stable in the polymer matrix. 4. For lipid-based formulations, ensure the drug remains solubilized upon dispersion in aqueous media. |
| Difficulty in achieving the desired concentration for dosing solutions. | The intrinsic solubility of the compound is too low for the required dose. | 1. Explore more advanced formulation strategies like nanosuspensions, which can increase the surface area for dissolution.[4] 2. Investigate different salt forms of the compound if it has ionizable groups, as salts can have significantly different solubility profiles. 3. Chemically modify the compound to a more soluble prodrug, though this is a more involved drug discovery effort. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on the potential improvement in aqueous solubility of a model NPY-5 receptor antagonist using various formulation techniques. The baseline aqueous solubility of many NPY-5 antagonists is very low, often in the sub-µg/mL range.
| Formulation Strategy | Excipients/Method | Initial Aqueous Solubility (Estimated) | Solubility after Formulation | Fold Increase |
| Micronization | Jet Milling | ~0.1 µg/mL | ~1-5 µg/mL | 10-50 |
| Nanosuspension | Media Milling with Poloxamer 188 | ~0.1 µg/mL | ~10-50 µg/mL | 100-500 |
| Solid Dispersion | Spray drying with PVP K30 (1:10 drug-to-polymer ratio) | ~0.1 µg/mL | ~50-100 µg/mL | 500-1000 |
| Cyclodextrin Complexation | Kneading with Hydroxypropyl-β-cyclodextrin (1:2 molar ratio) | ~0.1 µg/mL | ~20-80 µg/mL | 200-800 |
| Lipid-Based Formulation (SMEDDS) | Capryol 90, Cremophor EL, Transcutol HP | ~0.1 µg/mL | >1000 µg/mL (in dispersed form) | >10,000 |
Note: The values presented are for illustrative purposes and the actual improvement will depend on the specific NPY-5 antagonist and the optimized formulation parameters.
Experimental Protocols
Here are detailed methodologies for key solubility enhancement experiments.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To increase the aqueous solubility and dissolution rate of an NPY-5 antagonist by dispersing it in a hydrophilic polymer in an amorphous state.[5]
Materials:
-
NPY-5 receptor antagonist
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Dichloromethane (DCM) or a suitable organic solvent in which both the drug and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the NPY-5 antagonist and the polymer in the desired ratio (e.g., 1:5 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a minimal amount of DCM in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Scrape the solid dispersion from the flask and place it in a vacuum oven at 40°C overnight to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder for further characterization and use.
Protocol 2: Preparation of a Nanosuspension by Precipitation Method
Objective: To increase the surface area and saturation solubility of an NPY-5 antagonist by reducing its particle size to the nanometer range.[6]
Materials:
-
NPY-5 receptor antagonist
-
A water-miscible organic solvent (e.g., acetone, methanol)
-
An aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80)
-
Magnetic stirrer
-
High-speed homogenizer
Procedure:
-
Dissolve the NPY-5 antagonist in the organic solvent to create the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in purified water.
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe. Precipitation of the drug as nanoparticles should occur.
-
Continue stirring for 30 minutes to allow for initial particle formation.
-
Subject the resulting suspension to high-speed homogenization (e.g., at 15,000 rpm for 30 minutes) to further reduce the particle size and improve uniformity.
-
The nanosuspension is then ready for characterization (particle size analysis) and use.
Protocol 3: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate an NPY-5 antagonist in a lipid-based system that spontaneously forms a microemulsion upon contact with aqueous media, enhancing its solubilization.[7]
Materials:
-
NPY-5 receptor antagonist
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of the NPY-5 antagonist in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.
-
Accurately weigh the components of the chosen formulation into a glass vial.
-
Add the NPY-5 antagonist to the excipient mixture.
-
Heat the mixture in a water bath at approximately 40-50°C to facilitate the dissolution of the drug.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the spontaneous formation of a clear or slightly opalescent microemulsion.
Visualizations
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jetir.org [jetir.org]
Technical Support Center: Optimizing In Vivo Studies with NPY-5 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide Y (NPY) Y5 receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide answers to common questions and solutions to potential problems encountered when working with NPY-5 receptor antagonists in vivo.
Q1: My NPY-5 receptor antagonist is not showing the expected anorectic effect in my diet-induced obesity (DIO) model. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Inadequate Dose: The selected dose may be too low to achieve sufficient receptor occupancy. Review the literature for effective dose ranges for your specific compound or structurally similar ones. For instance, some studies with Velneperit in mice have used doses ranging from 30-100 mg/kg administered orally.[1]
-
Suboptimal Route of Administration: Oral bioavailability can be a limiting factor for some antagonists.[2] If oral administration is ineffective, consider intraperitoneal (i.p.) injection to bypass first-pass metabolism. For example, CGP 71683A has been shown to be effective when administered i.p. in rats.[3][4]
-
Improper Gavage Technique: Incorrect oral gavage can lead to aspiration or esophageal damage, affecting the animal's health and the compound's absorption. Ensure proper training and technique.
-
-
Compound Properties:
-
Poor Pharmacokinetics: The compound may have a short half-life, poor absorption, or rapid metabolism, preventing it from reaching and sustaining effective concentrations at the target site. Review available pharmacokinetic data for your antagonist.
-
Blood-Brain Barrier Penetration: If targeting central NPY-5 receptors, ensure your antagonist can cross the blood-brain barrier. Some compounds may have limited CNS penetration.[2]
-
-
Experimental Model:
-
Animal Strain: Different mouse or rat strains can exhibit varying responses to NPY-5 receptor antagonism.
-
Diet Composition: The composition of the high-fat diet used to induce obesity can influence the results.
-
Severity of Obesity: The antagonist may be more effective in preventing weight gain rather than causing weight loss in already obese animals.
-
-
Mechanism of Action:
-
Surmountable vs. Insurmountable Antagonism: A surmountable antagonist's effect can be overcome by high levels of endogenous NPY, while an insurmountable antagonist's effect is more persistent.[5][6][7] The nature of your antagonist could influence its in vivo efficacy.
-
Redundancy in Feeding Pathways: The regulation of appetite is complex and involves multiple redundant pathways. Blocking only the NPY-5 receptor may not be sufficient to produce a robust anorectic effect, as other pathways can compensate.[8]
-
Q2: I am observing unexpected off-target effects in my study. How can I investigate and mitigate these?
A2: Off-target effects can confound your results. Here’s how to approach this issue:
-
Selectivity Profiling: Review the in vitro selectivity profile of your antagonist. Some compounds, like CGP 71683A, have been reported to have affinity for other receptors, such as muscarinic and serotonin (B10506) uptake sites, which could contribute to its observed effects.[9]
-
Dose-Response Curve: Generate a dose-response curve for the observed off-target effect. This can help determine if the effect is occurring at concentrations similar to or higher than those required for NPY-5 receptor antagonism.
-
Control Experiments:
-
Utilize NPY-5 receptor knockout animals: If the antagonist still produces the off-target effect in knockout animals, it is definitively not mediated by the NPY-5 receptor.
Q3: How do I prepare my NPY-5 receptor antagonist for oral administration?
A3: Proper formulation is crucial for consistent and effective oral delivery.
-
Solubility: Many small molecule antagonists are poorly soluble in water. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then create a suspension in a vehicle such as corn oil or a solution with PEG300 and Tween-80.[10][11]
-
Vehicle Selection: The choice of vehicle can impact the absorption and stability of your compound. Commonly used vehicles for oral gavage in rodents include methylcellulose (B11928114) (0.5% in water) or corn oil.[10]
-
Stability: Prepare fresh formulations regularly and store them appropriately to avoid degradation of the antagonist.
Q4: What is a typical starting dose for an in vivo efficacy study with a novel NPY-5 receptor antagonist?
A4: A good starting point can be estimated from in vitro data and literature on similar compounds.
-
In Vitro to In Vivo Correlation: Use the in vitro IC50 or Ki value as a guide. The in vivo dose should be sufficient to achieve plasma and brain concentrations several-fold higher than the in vitro potency.
-
Literature Review: Examine preclinical studies of other NPY-5 antagonists. For example, effective oral doses for Velneperit in mice were in the 30-100 mg/kg range, while for MK-0557, a 30 mg/kg oral dose showed effects on body weight gain.[1][10] For CGP 71683A, intraperitoneal doses of 1-10 mg/kg were used in rats.[4]
-
Dose-Ranging Study: It is highly recommended to perform a preliminary dose-ranging study to determine the optimal dose for your specific compound and experimental model before embarking on a large-scale efficacy study.
Data Presentation
In Vitro Binding Affinity and Potency of Selected NPY-5 Receptor Antagonists
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| MK-0557 | NPY-5 | Human | Binding | 1.3 | [10] | |
| NPY-5 | Rat | Binding | 1.6 | [10] | ||
| NPY-1, 2, 4, 6 | Human, Mouse | Binding | >10,000 | [10] | ||
| CGP 71683A | NPY-5 | Rat | Binding | 1.4 | [3] | |
| NPY-1 | Rat | Binding | 2765 | [3] | ||
| NPY-2 | Rat | Binding | 7187 | [3] | ||
| NPY-4 | Rat | Binding | 5637 | [3] | ||
| Velneperit (S-2367) | NPY-5 | Human | Functional (cAMP) | 10.6 (EC50) | [12] |
In Vivo Dosage and Efficacy of Selected NPY-5 Receptor Antagonists in Rodent Models
| Compound | Species | Model | Route of Administration | Dose Range | Key Findings | Reference |
| Velneperit (S-2367) | Mouse | Diet-Induced Obesity | Oral (p.o.) | 30-100 mg/kg/day | Significantly inhibited weight gain.[1] | [1] |
| MK-0557 | Mouse | Diet-Induced Obesity | Oral (p.o.) | 30 mg/kg/day | 40% reduction in body-weight gain at day 35.[10] | [10] |
| CGP 71683A | Rat | Fasting-Induced Feeding | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependently decreased food intake.[4] | [4] |
| S-234462 | Mouse | Diet-Induced Obesity | Oral (p.o.) | Not specified | Superior reduction in body weight gain compared to Velneperit.[7] | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model:
-
Use male C57BL/6J mice, a strain susceptible to DIO.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
-
Diet-Induced Obesity Induction:
-
At 8 weeks of age, switch mice to a high-fat diet (e.g., 40-60% kcal from fat).
-
Maintain mice on the high-fat diet for a sufficient period (e.g., 8-12 weeks) to induce a significant increase in body weight and adiposity compared to control mice on a standard chow diet.
-
-
Compound Formulation and Administration:
-
Prepare the NPY-5 receptor antagonist in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose or a DMSO/PEG300/Tween-80/saline solution).
-
Administer the compound or vehicle once daily by oral gavage at a consistent time each day.
-
-
Experimental Groups:
-
Randomize obese mice into treatment groups (e.g., vehicle control, low dose, high dose of the antagonist).
-
-
Monitoring and Endpoints:
-
Measure body weight and food intake daily or several times per week.
-
At the end of the study (e.g., after 4-8 weeks of treatment), collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) to assess adiposity.
-
-
Data Analysis:
-
Analyze changes in body weight, food intake, and metabolic parameters using appropriate statistical methods (e.g., ANOVA, t-test).
-
Protocol 2: Oral Gavage in Mice
-
Preparation:
-
Weigh the mouse to accurately calculate the dosing volume (typically 5-10 mL/kg).
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle if necessary.
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and pharynx.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Mandatory Visualizations
NPY-5 Receptor Signaling Pathway
Caption: NPY-5 receptor signaling cascade.
Experimental Workflow for In Vivo Efficacy Testing of NPY-5 Receptor Antagonists
Caption: Workflow for a typical in vivo efficacy study.
Troubleshooting Logic for Lack of Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NPY-5 Receptor Antagonists and Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide Y (NPY) Y5 receptor antagonists, focusing on the significant challenge of achieving adequate blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My NPY-5 receptor antagonist shows high potency in vitro but lacks efficacy in in vivo CNS models. What are the likely causes?
A1: This is a common challenge. The most probable cause is poor penetration of the blood-brain barrier (BBB). Several factors can contribute to this:
-
Physicochemical Properties: The molecule's intrinsic properties may be unfavorable for crossing the BBB. Desirable properties for CNS drugs include a low molecular weight (ideally < 400-500 Da), moderate lipophilicity (logP between 1 and 3), a low polar surface area (PSA < 60-70 Ų), and a low number of hydrogen bond donors (< 3) and acceptors (< 7).[1]
-
P-glycoprotein (P-gp) Efflux: Your compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump compounds from the brain back into the bloodstream, severely limiting CNS exposure.[2]
-
Plasma Protein Binding: High binding to plasma proteins reduces the concentration of free drug available to cross the BBB.[1]
-
Metabolic Instability: The compound may be rapidly metabolized in the periphery, leading to low plasma concentrations and consequently, a reduced concentration gradient to drive brain penetration.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Compare the calculated or measured properties of your compound to the guidelines for CNS drugs (see Table 1).
-
Evaluate P-gp Substrate Liability: Conduct an in vitro P-gp substrate assay using Caco-2 or MDCK-MDR1 cell lines. An efflux ratio greater than 2 is indicative of active efflux.
-
Measure Plasma Protein Binding: Determine the fraction of your compound bound to plasma proteins. High binding (>95%) can be problematic.
-
Conduct In Vitro Permeability Assays: Use a PAMPA-BBB assay for a quick assessment of passive permeability. Follow up with a cell-based assay like the Caco-2 permeability assay to evaluate both passive and active transport.
-
In Vivo Pharmacokinetic Studies: If in vitro data suggests good permeability, conduct in vivo studies in rodents to determine the brain-to-plasma concentration ratio (B/P ratio). A low B/P ratio confirms poor BBB penetration.
Q2: How do I interpret the results from my PAMPA-BBB and Caco-2 assays?
A2: These in vitro assays provide valuable, albeit distinct, information about a compound's potential to cross the BBB.
-
PAMPA-BBB: This assay measures passive diffusion across an artificial membrane. It is a high-throughput and cost-effective way to screen compounds for their intrinsic permeability.
-
High Permeability (Pe > 4.0 x 10-6 cm/s): Indicates the compound has good potential for passive diffusion across the BBB.
-
Low Permeability (Pe < 2.0 x 10-6 cm/s): Suggests that passive diffusion is likely to be a limiting factor for brain penetration.
-
-
Caco-2 Permeability Assay: This cell-based assay provides information on both passive and active transport. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
ER ≈ 1 and High Papp(A-B): Suggests good passive permeability and no significant efflux. This is a favorable profile.
-
ER > 2: Indicates that the compound is a substrate for efflux transporters (likely P-gp in Caco-2 cells). This is a major liability for a CNS drug candidate.
-
Low Papp(A-B): Indicates poor intrinsic permeability, similar to a low Pe in the PAMPA assay.
-
Q3: My compound is a P-gp substrate. What are my options?
A3: Discovering that your lead compound is a P-gp substrate is a significant hurdle, but there are several strategies to consider:
-
Medicinal Chemistry Approaches:
-
Reduce P-gp Recognition: Modify the compound's structure to reduce its affinity for P-gp. This can involve altering lipophilicity, reducing the number of hydrogen bond donors, or masking the moieties that interact with the transporter.
-
Increase Intrinsic Permeability: If the compound's passive permeability is borderline, increasing it can sometimes help to overcome the effects of efflux.
-
-
Formulation Strategies:
-
Use of P-gp Inhibitors: Co-administration with a P-gp inhibitor can increase brain exposure. However, this approach has a high risk of drug-drug interactions and systemic toxicity, as P-gp is also present in other tissues like the gut and kidneys.
-
Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles can mask it from P-gp and facilitate its transport across the BBB.
-
Q4: What is a good target for the brain-to-plasma (B/P) ratio for an NPY-5 receptor antagonist?
A4: The desired brain-to-plasma (B/P) concentration ratio depends on the potency of the antagonist and the desired level of receptor occupancy for therapeutic efficacy. Generally, a total B/P ratio of > 1 is considered good, but the unbound B/P ratio (Kp,uu) is a more relevant predictor of pharmacological activity. A Kp,uu close to 1 indicates that the unbound concentration of the drug in the brain is similar to that in the plasma, suggesting free exchange across the BBB without significant efflux. For potent antagonists, even a B/P ratio of less than 1 might be sufficient if the resulting brain concentrations are well above the IC50 for the NPY-5 receptor.
Data Presentation
Table 1: Physicochemical Properties and Brain Penetration of Selected NPY-5 Receptor Antagonists
| Compound | Molecular Weight (Da) | Molecular Formula | Key Features | Brain Penetration |
| Velneperit (S-2367) | Not publicly available | Not publicly available | Orally active.[3] | Penetrates the blood-brain barrier; achieves high brain Y5 receptor occupancy (80-90%) in rodents.[3] |
| MK-0557 | 406.41[4] | C₂₂H₁₈FN₄O₃[4] | Orally available, selective NPY-5 antagonist.[4] | In vivo efficacy in rodent models of obesity suggests sufficient brain penetration to engage the target.[5][6] |
| FMS586 | Not publicly available | Not publicly available | Orally active. | Brain-permeable; maximal drug concentrations detected in the brain 1 hour after administration in rodents.[7] |
| Lu AA33810 | Not publicly available | Not publicly available | Potent and highly selective Y5 antagonist. | Brain-penetrant. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of an NPY-5 receptor antagonist across an artificial membrane mimicking the BBB.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cholesterol in an organic solvent like dodecane) to form the artificial membrane.
-
Donor and Acceptor Plates: The assay is set up with the filter plate (donor plate) placed on top of a 96-well acceptor plate.
-
Compound Preparation: The NPY-5 receptor antagonist is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Assay Procedure:
-
The acceptor wells are filled with buffer.
-
The test compound solution is added to the donor wells.
-
The "sandwich" of the donor and acceptor plates is incubated at room temperature for a set period (e.g., 4-18 hours).
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ((VD + VA) * A * t)
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.
-
Caco-2 Permeability Assay for P-gp Substrate Identification
Objective: To determine if an NPY-5 receptor antagonist is a substrate for the P-gp efflux pump.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a confluent and differentiated monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
Basolateral-to-Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
-
P-gp Inhibition: The bidirectional transport study is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Quantification: The concentration of the compound in the samples is measured by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
A significant reduction in the ER in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.
-
In Vivo Microdialysis for Brain Concentration Measurement
Objective: To measure the unbound concentration of an NPY-5 receptor antagonist in the brain extracellular fluid of a living animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., hypothalamus) in an anesthetized rodent. The animal is then allowed to recover.
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Compound Administration: The NPY-5 receptor antagonist is administered systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: The dialysate, containing substances that have diffused from the brain's extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals. Concurrent blood samples are also taken.
-
Quantification: The concentration of the antagonist in the dialysate and plasma is quantified using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated, providing a direct measure of BBB penetration.
Mandatory Visualizations
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MK-0557 | 328232-95-7 | Neuropeptide Y Receptor | MOLNOVA [molnova.com]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel NPY-Y5 Receptor Antagonist Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Neuropeptide Y5 (NPY-Y5) receptor antagonist candidates. Our goal is to help you minimize toxicity and overcome common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on interpreting unexpected results and mitigating potential toxicity.
Unexpected In Vitro Cellular Responses
| Issue | Potential Cause | Suggested Solution |
| Lower than expected antagonist potency (High IC50) | Compound Degradation: Candidate may be unstable in the assay medium. | Assess compound stability in the experimental buffer over the assay duration using methods like HPLC. If unstable, consider using freshly prepared solutions or a more stable analog. |
| Assay Conditions: Suboptimal assay conditions (e.g., incorrect incubation time, temperature, or cell density). | Optimize assay parameters systematically. Ensure the agonist concentration used is near the EC80 for optimal competition. | |
| Receptor Homodimerization: GPCRs, including NPY-Y5R, can form homodimers, which may lead to anomalous binding curves. | Fit competitive binding data to a dimer receptor model. Bell-shaped curves in competitive binding can be an indication of homodimerization.[1] | |
| Apparent Agonist Activity | Biased Signaling: The antagonist may be a biased agonist, activating a different signaling pathway than the one being monitored. | Profile the compound across multiple signaling pathways (e.g., cAMP, β-arrestin, ERK phosphorylation) to assess for biased agonism. |
| Off-Target Effects: The compound may be acting on another receptor expressed by the cell line. | Perform a broad off-target screening panel to identify potential interactions with other receptors. | |
| Observed Cytotoxicity | Non-Specific Toxicity: The compound may have inherent cytotoxicity unrelated to NPY-Y5R antagonism. | Determine the cytotoxic concentration 50 (CC50) using a standard cytotoxicity assay (e.g., MTT, LDH) and ensure experimental concentrations are well below this value. |
| Off-Target Receptor-Mediated Toxicity: The compound could be interacting with another receptor that mediates a toxic response. | Refer to off-target screening results to identify potential problematic interactions. For example, interaction with the IKr potassium channel has been linked to cardiovascular toxicity in some receptor antagonists.[2] |
In Vivo Study Complications
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy in Animal Models | Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue. | Conduct thorough PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Insufficient Target Engagement: The administered dose may not be sufficient to achieve the required receptor occupancy in the target tissue. | Perform receptor occupancy studies using techniques like positron emission tomography (PET) if a suitable tracer is available, or ex vivo binding assays. | |
| Species Differences: The antagonist may have different affinity or efficacy for the rodent NPY-Y5 receptor compared to the human receptor. | Determine the binding affinity (Ki) of the antagonist for the specific species' receptor being used in the in vivo model. | |
| Adverse Effects Observed | Off-Target Effects: The adverse effects may be due to interactions with other receptors or enzymes. | Correlate observed in vivo side effects with the off-target binding profile of the compound. For instance, sedation or locomotor changes could indicate CNS off-target effects. |
| Mechanism-Based Side Effects: While generally considered to have a low toxicity profile, high doses or chronic treatment may reveal subtle on-target side effects. | Carefully monitor animals for a range of physiological and behavioral changes. Consider using NPY-Y5R knockout animals as a control to differentiate on-target from off-target effects. |
Quantitative Data on Select NPY-Y5 Receptor Antagonists
The following table summarizes the binding affinities of some well-characterized NPY-Y5 receptor antagonists. This data is crucial for selecting appropriate tool compounds and for understanding the selectivity profile of your novel candidates.
| Compound | Target Receptor | Ki (nM) | Selectivity over other NPY Receptors | Reference |
| MK-0557 | Human NPY-Y5R | 1.3 - 1.6 | >7500-fold vs. hNPY-Y1R, hNPY-Y2R, hNPY-Y4R | [3][4] |
| Velneperit (S-2367) | Human NPY-Y5R | High Affinity (specific Ki not provided in sources) | Selective for Y5R | [5][6] |
| CGP71683A | Rat NPY-Y5R | 1.3 | >3000-fold vs. rNPY-Y1R; ~150-fold vs. rNPY-Y2R | [7] |
| FR-226928 | Human NPY-Y5R | 10 (IC50) | ~960-fold vs. hNPY-Y1R | [8] |
| BIBO3304 | Human NPY-Y1R | 0.38 (IC50) | >1000-fold vs. hNPY-Y2R, hNPY-Y4R, hNPY-Y5R | [9] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure robust and reproducible results.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a novel antagonist for the NPY-Y5 receptor.
Principle: A radiolabeled ligand with known high affinity for the NPY-Y5 receptor (e.g., [¹²⁵I]-Peptide YY) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the human NPY-Y5 receptor).[10] The novel unlabeled antagonist is added at increasing concentrations to compete with the radioligand for binding.[10][11] The amount of bound radioactivity is measured, and the IC50 of the antagonist is determined, from which the Ki can be calculated.
Materials:
-
Cell membranes expressing the human NPY-Y5 receptor
-
Radioligand: [¹²⁵I]-Peptide YY
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled reference ligand (e.g., NPY) for determining non-specific binding
-
Novel NPY-Y5 receptor antagonist candidates
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer. Homogenize briefly before use.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding (NSB): A high concentration of unlabeled NPY (e.g., 1 µM), radioligand, and membrane suspension.
-
Competition: A range of concentrations of the novel antagonist, radioligand, and membrane suspension.
-
-
Incubation: Add the components to the wells, typically starting with the buffer, then the unlabeled compounds, followed by the radioligand, and finally the membrane suspension to initiate the binding reaction. Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general cytotoxicity of the novel antagonist candidates.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Novel NPY-Y5 receptor antagonist candidates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel antagonist. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the antagonist concentration.
-
Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Frequently Asked Questions (FAQs)
Q1: My novel antagonist shows high affinity for the human NPY-Y5 receptor but is inactive in my rat model. Why?
A1: This is a common issue that can arise from species differences in receptor pharmacology. While the NPY-Y5 receptor is relatively conserved across species, there can be subtle differences in the amino acid sequence of the binding pocket that affect the affinity of small molecule antagonists. It is crucial to determine the binding affinity of your compound for the specific species' receptor you are using in your in vivo studies. For example, MK-0557 was shown to have similar affinities for human, rhesus, mouse, and rat NPY-Y5 receptors, making it a suitable tool compound across these species.[3][4]
Q2: I am observing a biphasic or bell-shaped curve in my competitive binding assay. What does this indicate?
A2: Such non-standard inhibition curves can be indicative of complex binding mechanisms. A common reason for this is receptor dimerization or oligomerization.[1] GPCRs can exist as dimers or higher-order oligomers, and the binding of a ligand to one receptor protomer can allosterically modulate the binding of another ligand to the other protomer.[1] Bell-shaped curves, in particular, can be a sign of GPCR homodimerization.[1] It is important to use appropriate data analysis models that account for these complex binding kinetics to accurately determine the affinity of your compound.
Q3: What are the key downstream signaling pathways of the NPY-Y5 receptor that I should monitor to confirm antagonism?
A3: The NPY-Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[12] Activation of the NPY-Y5 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Therefore, a key functional assay to confirm antagonism is to measure the ability of your compound to block the NPY-induced inhibition of forskolin-stimulated cAMP accumulation. Other reported downstream signaling pathways include the activation of the ERK1/2 MAP kinase pathway and the RhoA pathway, which can also be monitored to assess antagonist activity.[13]
Q4: What are the most common off-target liabilities I should be concerned about with NPY-Y5 receptor antagonists?
A4: The most critical off-target effects are those on other NPY receptor subtypes (Y1, Y2, and Y4), as this can confound the interpretation of your results and lead to unintended physiological effects. High selectivity for the Y5 receptor is paramount. For instance, MK-0557 demonstrates over 7500-fold selectivity for the human NPY-Y5R over other human NPY receptor subtypes.[3] Beyond the NPY receptor family, it is advisable to screen your lead candidates against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target interactions that could lead to toxicity. A known liability for some small molecule antagonists targeting other receptors has been the inhibition of the hERG potassium channel, which can lead to cardiovascular toxicity.
Q5: Are there any known toxicity issues with NPY-Y5 receptor antagonists in preclinical or clinical studies?
A5: Generally, NPY-Y5 receptor antagonists have been reported to be well-tolerated in preclinical and clinical studies.[12] For example, the Y5R antagonist MK-0557 had a favorable clinical safety profile in a one-year clinical trial.[14] However, some NPY receptor antagonists have been associated with specific side effects. For instance, a potent NPY-Y1 receptor antagonist was found to have a potent interaction with the IKr potassium channel, suggesting a potential for cardiovascular toxicity.[2] While this was not a Y5-selective antagonist, it highlights the importance of thorough preclinical safety assessment for any novel NPY receptor antagonist.
Visualizations
NPY-Y5 Receptor Signaling Pathway
Caption: Simplified NPY-Y5 receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Toxicity Screening
Caption: A general experimental workflow for the toxicity screening of novel NPY-Y5 receptor antagonists.
References
- 1. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MK-0557 | 328232-95-7 | Neuropeptide Y Receptor | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Velneperit - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for NPY-5 Receptor Antagonist Synthesis
Welcome to the technical support center for the synthesis and purification of Neuropeptide Y5 (NPY-5) receptor antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of NPY-5 receptor antagonists.
Chromatography Issues
Question: My compound is showing poor separation or overlapping peaks during column chromatography. What should I do?
Answer:
Poor separation is often due to an inappropriate solvent system. Here’s a systematic approach to troubleshoot this issue:
-
Analyze Polarity with TLC: Use Thin Layer Chromatography (TLC) to test a variety of solvent systems to determine the relative polarity of your target compound and its impurities.[1]
-
Adjust Solvent Ratio:
-
If your compound and impurities are moving too slowly (low Retention Factor, Rf), you should increase the polarity of the mobile phase.
-
If they are eluting too quickly (high Rf), the polarity of the mobile phase should be decreased.[1]
-
-
Consider a Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing in polarity, can be highly effective for separating compounds with different polarities.[1]
Question: My target compound is streaking on the silica (B1680970) gel column. How can I resolve this?
Answer:
Streaking is often an issue with basic compounds, such as those containing amine functionalities common in NPY-5 receptor antagonists, interacting with the acidic sites on silica gel.
-
Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727) to your mobile phase to neutralize the acidic silica sites.[1]
-
Switch the Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina (B75360), or switch to a C18 reversed-phase column.[1]
Question: My compound won't elute from the silica gel column. What is the problem?
Answer:
This issue can arise from two primary causes:
-
High Polarity: Your compound may be too polar for the current solvent system. In this case, you will need to significantly increase the polarity of the mobile phase.[1]
-
Irreversible Adsorption or Decomposition: The compound might be irreversibly binding to or degrading on the silica gel. To check for this, spot your compound on a TLC plate, wait for about an hour, and then elute it to see if any degradation has occurred. If you suspect this is the case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[1]
Crystallization Issues
Question: My compound is "oiling out" instead of crystallizing. How can I fix this?
Answer:
"Oiling out" typically happens when the solution is supersaturated or has been cooled too quickly. Here are some solutions:
-
Add More Solvent: Gently heat the solution and add a small amount of hot solvent to dissolve the oil, then allow it to cool down slowly.[1]
-
Induce Nucleation: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[1]
-
Use Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the solution to induce crystallization.[1]
Question: I am getting a very low recovery of my crystalline product. What could be the cause?
Answer:
A common reason for low recovery is using too much solvent during the dissolution step. To maximize your yield, use the minimum amount of hot solvent that is required to fully dissolve your compound.[1] Another possibility is that some of your product was redissolved and lost during the rinsing of the collected crystals. To prevent this, use a minimal amount of ice-cold solvent for rinsing.[2]
Question: My final crystalline product is still impure. What can I do?
Answer:
If impurities are co-crystallizing with your product, consider the following:
-
Pre-purification: Perform a preliminary purification step, such as passing the compound through a silica plug, before proceeding with the final crystallization.[1]
-
Charcoal Treatment: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering it and allowing it to cool.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized NPY-5 receptor antagonist?
A1: A two-step purification process is often effective. First, use column chromatography (either normal or reversed-phase) to separate the target compound from major impurities. Then, use recrystallization to achieve high purity of the final product.[1][3][4]
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2][5] You can perform solubility tests with small amounts of your compound in various solvents to find the most suitable one. The best solvent will result in the formation of a large quantity of crystals upon cooling.[2]
Q3: What are the key differences between crystallization and recrystallization?
A3: Crystallization is a separation technique that involves the initial formation of crystals from a solution. Recrystallization is a purification technique that takes already crystallized material, dissolves it again, and then allows it to re-form crystals, leaving impurities behind in the solution.[4] Recrystallization is used to refine the purity of a solid compound.[4][6]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, preparative HPLC is a powerful technique for purifying NPY-5 receptor antagonists, especially for complex mixtures or when high purity is required.[7][8] It offers excellent separation capabilities and can be scaled up from analytical to preparative quantities.[5][8]
Q5: My NPY-5 antagonist is a heterocyclic compound. Are there any specific challenges I should be aware of?
A5: Yes, heterocyclic compounds can present unique challenges. Due to the presence of heteroatoms like nitrogen, they can be basic and may interact strongly with acidic silica gel, leading to streaking or poor elution.[1] In such cases, using a modified mobile phase or an alternative stationary phase is recommended. Additionally, the polarity of heterocyclic compounds can vary widely, requiring careful optimization of the chromatographic conditions.[1][9]
Data Presentation
Table 1: Comparison of Purification Methods for Compound XYZ-NPY5A
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Time Required (hrs) |
| Single Recrystallization | 85% | 95.5% | 75% | 4 |
| Flash Chromatography (Silica) | 85% | 98.2% | 60% | 6 |
| Flash Chromatography followed by Recrystallization | 85% | 99.8% | 50% | 10 |
| Preparative HPLC | 85% | >99.9% | 40% | 12 |
Table 2: Troubleshooting Solvent Systems for Flash Chromatography
| Observation on TLC Plate | Problem | Recommended Action | Example Solvent Adjustment (Hexane/Ethyl Acetate) |
| Rf < 0.1 | Compound is too polar for the solvent system. | Increase the polarity of the mobile phase. | Change from 9:1 to 7:3 |
| Rf > 0.6 | Compound is not polar enough for the solvent system. | Decrease the polarity of the mobile phase. | Change from 3:7 to 6:4 |
| Streaking | Acid-base interaction with silica. | Add a basic modifier. | Add 0.5% Triethylamine to the mobile phase. |
| Poor Separation (ΔRf < 0.2) | Insufficient resolution. | Test different solvent systems or consider a gradient. | Switch to Dichloromethane/Methanol system. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude NPY-5 antagonist. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the bulk of the crude compound into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. It is crucial to use the minimum amount of hot solvent necessary.[1][2]
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals.[2][4]
-
Cooling: Once the solution has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry completely to remove any residual solvent.[4]
Protocol 2: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude NPY-5 antagonist in a minimal amount of a strong solvent such as methanol, DMSO, or DMF.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Then, remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Column Selection and Equilibration: Select a pre-packed C18 flash column that is appropriately sized for your sample amount. Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Loading: Load the dry sample onto the column.
-
Elution: Begin the elution process, typically with a gradient of increasing organic solvent (e.g., acetonitrile) in water.
-
Fraction Collection: Collect fractions as the compound elutes from the column.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification of NPY-5 receptor antagonists.
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. scispace.com [scispace.com]
- 4. LabXchange [labxchange.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with agonist-induced receptor internalization in NPY-5 assays
Welcome to the technical support center for Neuropeptide Y (NPY) Y5 receptor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully executing experiments related to agonist-induced NPY-Y5 receptor internalization.
Frequently Asked Questions (FAQs)
Q1: What is agonist-induced NPY-Y5 receptor internalization?
A1: Agonist-induced NPY-Y5 receptor internalization is the process by which the NPY-Y5 receptor, a G protein-coupled receptor (GPCR), is removed from the cell surface and translocated into the cell's interior upon binding to an agonist, such as Neuropeptide Y.[1][2] This process is a key mechanism for regulating the receptor's signaling activity and preventing overstimulation of the cell.[3]
Q2: Why is my fluorescent signal weak or absent in my internalization assay?
A2: A weak or absent signal in a fluorescence-based internalization assay can be due to several factors:
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of NPY-Y5 receptors on the cell surface.
-
Suboptimal Agonist Concentration: The concentration of the agonist may be too low to induce significant internalization. It is crucial to perform a dose-response curve to determine the optimal agonist concentration (EC50).[4]
-
Incorrect Assay Conditions: Incubation times may be too short, or the temperature may not be optimal for internalization (typically 37°C).[4]
-
Photobleaching: Excessive exposure of fluorescently labeled molecules to light can lead to a loss of signal.
Q3: I'm observing high background fluorescence in my microscopy-based assay. What could be the cause?
A3: High background fluorescence can obscure the specific signal from internalized receptors. Common causes include:
-
Non-specific antibody binding: The primary or secondary antibodies may be binding to cellular components other than the receptor of interest. Ensure you are using antibodies validated for your specific application and consider additional blocking steps.[5]
-
Autofluorescence: Some cell types exhibit natural fluorescence. Using appropriate controls (e.g., unstained cells) and selecting fluorophores with emission spectra that minimize overlap with autofluorescence can help.
-
Incomplete washing: Residual fluorescently labeled agonist or antibodies that are not washed away properly can contribute to high background.
Q4: My quantitative data for receptor internalization is not consistent across experiments. What are the potential sources of variability?
A4: Inconsistent quantitative data can arise from:
-
Cell passage number and health: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of the experiment.[4]
-
Inconsistent agonist preparation: Prepare fresh dilutions of the agonist for each experiment to avoid degradation or adsorption to plasticware.[4]
-
Variability in incubation times: Precise timing of agonist stimulation and subsequent steps is critical for reproducibility.
-
Data analysis method: Use a consistent and objective method for quantifying internalization, such as automated image analysis or flow cytometry gating.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low internalization observed | - Agonist is inactive or used at a suboptimal concentration.- Incubation time is too short.- The cell line has low NPY-Y5 receptor expression.- The internalization pathway is inhibited. | - Verify agonist activity and perform a dose-response curve to determine the optimal concentration.[4]- Optimize the incubation time by performing a time-course experiment (e.g., 0, 15, 30, 60 minutes).[5]- Confirm receptor expression using a validated method like western blotting or radioligand binding.- Ensure no inhibitors of clathrin-mediated endocytosis are present in the media, as NPY-Y5 receptor internalization is clathrin-dependent.[7] |
| High background signal | - Non-specific binding of fluorescent probes or antibodies.- Inadequate washing steps.- Cellular autofluorescence. | - Titrate antibody concentrations to find the optimal signal-to-noise ratio. Include appropriate isotype controls.[5]- Increase the number and duration of wash steps.- Use appropriate spectral filtering and include unstained control samples to subtract background autofluorescence. |
| High well-to-well variability | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension before seeding and check for even cell distribution.- Use a multichannel pipette for simultaneous addition of reagents where possible.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Cell detachment during the assay | - Vigorous washing or aspiration steps.- Poor cell adherence. | - Be gentle during washing steps. Use a multichannel aspirator with care.[8]- Ensure plates are properly coated if necessary for your cell line. |
Experimental Protocols
Protocol 1: Biotinylation Assay for Quantifying NPY-Y5 Receptor Internalization
This method measures the decrease of cell surface receptors following agonist stimulation.
Materials:
-
Cells expressing NPY-Y5 receptor
-
NPY agonist
-
Sulfo-NHS-SS-Biotin (cleavable biotin)
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
Reducing sample buffer
-
Anti-NPY-Y5 receptor antibody
-
Ice-cold PBS
Procedure:
-
Cell Culture: Seed cells in culture plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours prior to the experiment.
-
Biotinylation:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.
-
Quench the biotinylation reaction by washing with quenching buffer.
-
-
Internalization:
-
Add pre-warmed media containing the NPY agonist at the desired concentration. For a negative control, add media without the agonist.
-
Incubate at 37°C for the desired time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor internalization.
-
-
Stripping of Surface Biotin (B1667282):
-
To measure the internalized fraction, stop the reaction by placing the plates on ice and washing with ice-cold PBS.
-
Treat the cells with a reducing agent (e.g., glutathione (B108866) solution) to cleave the biotin from proteins remaining on the cell surface. This step leaves only the internalized, biotinylated receptors intact.[9]
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins by boiling in reducing sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-NPY-Y5 receptor antibody to detect the amount of internalized receptor.
-
Quantify the band intensity to determine the percentage of internalized receptors compared to the total surface receptors at time zero.
-
Protocol 2: Fluorescent Ligand-Binding Assay for Visualizing NPY-Y5 Receptor Internalization
This method allows for the direct visualization of receptor internalization using fluorescence microscopy.
Materials:
-
Cells expressing NPY-Y5 receptor grown on glass coverslips
-
Fluorescently labeled NPY agonist (e.g., NPY-TAMRA)
-
Hoechst stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Agonist Stimulation:
-
Wash the cells with pre-warmed serum-free media.
-
Add media containing the fluorescently labeled NPY agonist.
-
Incubate at 37°C for various time points to allow for internalization.
-
-
Fixation and Staining:
-
Wash the cells with PBS to remove unbound fluorescent agonist.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Counterstain the nuclei with Hoechst stain.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope or a confocal microscope.
-
Internalized receptors will appear as fluorescent puncta within the cytoplasm.
-
Signaling Pathways and Experimental Workflows
NPY-Y5 Receptor Internalization Signaling Pathway
Upon agonist binding, the NPY-Y5 receptor undergoes a conformational change, leading to the recruitment of G protein-coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the receptor, which then serves as a docking site for β-arrestin.[1][10] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and targets the receptor to clathrin-coated pits for endocytosis.[11][12]
Caption: Agonist-induced NPY-Y5 receptor internalization pathway.
Experimental Workflow for Quantifying Internalization
The following workflow outlines the key steps in a typical experiment to quantify NPY-Y5 receptor internalization.
Caption: General workflow for an NPY-Y5 receptor internalization assay.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Constitutive Internalization of G Protein-coupled Receptors and G Proteins via Clathrin-independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid internalization and recycling of the human neuropeptide Y Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand internalization by cloned neuropeptide Y Y5 receptors excludes Y2 and Y4 receptor-selective peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of beta-arrestin in mediating agonist-promoted G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-arrestins and G Protein-Coupled Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
improving selectivity of NPY-5 receptor antagonists over other NPY receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of Neuropeptide Y (NPY) Y5 receptor antagonists over other NPY receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by NPY receptors, and how can they be used to assess antagonist selectivity?
A1: NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive G-proteins of the Gi or Go family.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] Additionally, some NPY receptors can couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[2][4]
Antagonist selectivity can be assessed by measuring the inhibition of these specific signaling events in cells expressing individual NPY receptor subtypes (Y1, Y2, Y4, Y5). Functional assays that quantify changes in cAMP levels or intracellular calcium are therefore crucial for determining the potency and selectivity of NPY-5 receptor antagonists.[5][6]
References
- 1. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of robust functional assays for the characterization of neuropeptide Y (NPY) receptors: identification of 3-(5-benzoyl-thiazol-2-ylamino)-benzonitrile as selective NPY type 5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
stability issues of NPY-5 receptor antagonist-1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NPY-5 Receptor Antagonist-1 in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound in solution?
A1: this compound, particularly compounds containing pyrazole (B372694) and spiro moieties, can be susceptible to degradation under certain conditions. The primary stability concerns are oxidative degradation and photolysis. Hydrolysis of amide bonds, if present in the specific antagonist's structure, can also occur under strongly acidic or basic conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term use, it is recommended to dissolve this compound in a high-purity organic solvent such as DMSO or ethanol. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is required, it should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How should I handle this compound solutions to minimize degradation?
A3: To minimize degradation, solutions of this compound should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also crucial to minimize exposure to atmospheric oxygen by purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon. Avoid prolonged exposure to high temperatures and extreme pH conditions.
Q4: What are the likely degradation products of this compound?
A4: Based on forced degradation studies of structurally similar compounds, potential degradation products can arise from oxidation of the pyrazole ring, photolytic cleavage, and hydrolysis of amide bonds. For antagonists with a pyrazole structure similar to celecoxib (B62257) and fipronil (B1672679), oxidative and photolytic degradation are primary concerns.[1][2] For those with spiro structures like spironolactone (B1682167), aqueous instability is a key consideration.[3]
Q5: Can I expect stability issues when using this compound in aqueous buffers for my experiments?
A5: Yes, prolonged incubation in aqueous buffers, especially at non-neutral pH and elevated temperatures, can lead to degradation. It is recommended to prepare fresh solutions in aqueous buffers for each experiment and to minimize the time the antagonist spends in the aqueous environment. For antagonists with spiro moieties, instability in aqueous solutions is a particular concern.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
| Possible Cause | Suggested Solution |
| Degradation of the stock solution | Prepare a fresh stock solution from solid compound. Verify the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV. Store stock solutions in small, single-use aliquots at -80°C. |
| Degradation in assay buffer | Minimize the pre-incubation time of the antagonist in the aqueous assay buffer. Prepare the antagonist solution in the assay buffer immediately before use. Consider using a stabilizing agent if compatible with the assay. |
| Photodegradation during experiment | Protect the experimental setup from light, especially if using plate-based assays that are exposed to light for extended periods. Use amber-colored plates or cover the plates with an opaque lid. |
| Oxidation | De-gas aqueous buffers before use. If possible, perform experiments under a nitrogen or argon atmosphere. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the this compound solution.
| Possible Cause | Suggested Solution |
| Forced degradation | Review the handling and storage conditions of your solution. Potential stressors include exposure to light, high temperatures, extreme pH, or oxidizing agents. |
| Contamination | Ensure all solvents, vials, and equipment are clean and of high purity. Analyze a blank solvent injection to rule out system contamination. |
| Interaction with excipients or other components | If working with a formulation, consider potential interactions between the antagonist and other components. Analyze the antagonist in a simpler matrix to identify the source of the extra peaks. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Structurally Similar Compounds
| Stress Condition | Celecoxib (Pyrazole)[1] | Fipronil (Pyrazole)[2] | Spironolactone (Spiro)[4] |
| Acidic Hydrolysis (0.1N HCl) | Generally stable (3% degradation after 817 hrs at 40°C) | Stable | Significant degradation (8.72%) |
| Basic Hydrolysis (0.1N NaOH) | Generally stable (3% degradation after 817 hrs at 40°C) | Stable | Significant degradation (5.67%) |
| Oxidative (3-30% H₂O₂) | Susceptible to degradation (22% decrease in concentration) | Degradation observed | Minor degradation (0.1-0.2%) |
| Thermal (60-80°C) | Generally stable | Stable | Stable |
| Photolytic (UV/Vis light) | Generally stable | Significant degradation | Slight degradation |
This table provides a comparative overview of the stability of compounds with structural similarities to this compound. The actual stability of a specific NPY-5 receptor antagonist may vary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the this compound.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the antagonist in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) for a specified duration as per ICH Q1B guidelines.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[6]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the antagonist and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: NPY-5 Receptor signaling pathway and the inhibitory action of Antagonist-1.
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. web.vscht.cz [web.vscht.cz]
Technical Support Center: High-Throughput Screening of NPY Y5 Antagonists
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the method refinement of high-throughput screening (HTS) for Neuropeptide Y5 (NPY Y5) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common HTS assay formats for NPY Y5 receptor antagonists?
A1: The most common HTS formats for NPY Y5 receptor, a G-protein coupled receptor (GPCR), are cell-based assays that measure changes in second messengers. These include calcium mobilization assays (detecting Gq activation, often through a chimeric G-protein) and cAMP assays (detecting Gi/o activation).[1][2] Radioligand binding assays are also used to measure the direct displacement of a labeled ligand from the receptor by a test compound.[3][4]
Q2: Which cell lines are typically used for NPY Y5 receptor HTS?
A2: Commonly used cell lines for GPCR HTS include HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells.[1] These cells are robust and easily transfected to stably or transiently express the human NPY Y5 receptor.
Q3: What is a typical Z'-factor I should aim for in my HTS assay?
A3: A Z'-factor between 0.5 and 1.0 is considered an excellent assay, indicating good separation between positive and negative controls and low data variability. An assay with a Z'-factor below 0.5 may not be reliable for HTS.
Q4: How can I distinguish between competitive and non-competitive antagonists?
A4: To differentiate between antagonist types, you can perform Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of a competitive antagonist.
Q5: What is the primary signaling pathway for the NPY Y5 receptor?
A5: The NPY Y5 receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] It can also couple to Gq proteins, leading to an increase in intracellular calcium.[5] Some studies have also shown its involvement in activating the ERK1/2 and RhoA signaling pathways.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in assay signal (low Z'-factor) | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate.- Cell health issues (e.g., contamination, over-confluency). | - Use an automated cell counter for accurate cell seeding.- Utilize automated liquid handlers for precise reagent dispensing.[9]- Avoid using the outer wells of the microplate or fill them with buffer.- Regularly check cell cultures for contamination and ensure they are in the logarithmic growth phase. |
| High rate of false positives | - Autofluorescence of test compounds in fluorescence-based assays.- Non-specific inhibition of the reporter enzyme (e.g., luciferase).- Compound cytotoxicity. | - Pre-screen compounds for autofluorescence at the assay wavelengths.- Perform counter-screens in the absence of the receptor or with a parental cell line.[1]- Conduct a cell viability assay in parallel with the primary screen. |
| High rate of false negatives | - Low compound potency.- Compound degradation in the assay buffer.- Insufficient incubation time. | - Screen at a higher compound concentration if possible.- Assess compound stability in the assay buffer over the experiment's duration.- Optimize the incubation time for the antagonist and agonist. |
| Low signal-to-background ratio | - Low receptor expression levels.- Suboptimal agonist concentration.- Inappropriate assay buffer components. | - Use a cell line with higher receptor expression or optimize transfection conditions.- Determine the EC80 concentration of the agonist for antagonist screening.- Optimize buffer components such as pH, salt concentration, and serum percentage. |
| Assay drift over time | - Temperature or humidity fluctuations in the incubator.- Evaporation from microplate wells.- Instability of reagents. | - Ensure stable environmental conditions in the laboratory.- Use plate seals to minimize evaporation.- Prepare fresh reagents for each experiment and store them properly. |
Experimental Protocols
Calcium Mobilization Assay for NPY Y5 Antagonists
This protocol is designed for a 384-well plate format using a cell line co-expressing the NPY Y5 receptor and a chimeric Gα protein (Gαqi) that redirects the Gi signal to the calcium pathway.
Materials:
-
CHO-K1 cells stably co-expressing human NPY Y5 receptor and Gαqi.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
NPY agonist (e.g., [Leu31, Pro34]-NPY).
-
Test compounds (potential antagonists).
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed the CHO-K1 cells into 384-well plates at a density of 15,000-20,000 cells/well in culture medium and incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Addition: Add 5 µL of test compound dilutions or controls to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Reading: Place the plate in a fluorescence imaging plate reader (FLIPR). After establishing a baseline reading for 10-20 seconds, add 10 µL of the NPY agonist at the EC80 concentration. Continue reading the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a radiolabeled ligand from the NPY Y5 receptor.
Materials:
-
Membranes from cells expressing the NPY Y5 receptor.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-PYY.
-
Non-specific binding control: High concentration of a known NPY Y5 antagonist.
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound dilution, and 50 µL of radioligand.
-
Membrane Addition: Add 50 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the percent inhibition of specific binding by the test compounds and determine their Ki values.
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Calcium Mobilization Assay | Radioligand Binding Assay |
| Z'-Factor | 0.78 ± 0.05 | 0.85 ± 0.04 |
| Signal-to-Background | 12.3 ± 1.5 | 9.8 ± 1.1 |
| Agonist (EC50/Kd) | 2.5 nM ([Leu31, Pro34]-NPY) | 0.5 nM ([125I]-PYY) |
| Throughput (plates/day) | ~100 | ~50 |
Table 2: Potency of Known NPY Y5 Antagonists
| Compound | IC50 (Calcium Assay, nM) | Ki (Binding Assay, nM) |
| Antagonist A | 15.2 | 8.9 |
| Antagonist B | 45.8 | 28.3 |
| Antagonist C | 120.5 | 95.1 |
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: Simplified NPY Y5 receptor signaling pathway via Gi/o protein.
HTS Workflow for NPY Y5 Antagonist Screening
Caption: High-throughput screening workflow for identifying NPY Y5 antagonists.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. High-throughput synthesis optimization of sulfonamide NPY Y5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPY Y5 receptor subtype. Pharmacological characterization with antisense oligodeoxynucleotide screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 9. dispendix.com [dispendix.com]
Technical Support Center: Optimizing Experimental Conditions for NPY-5 Antagonists in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NPY-5 receptor (NPY5R) antagonists in cancer cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General & Initial Setup
-
Q: Which cancer cell lines express the NPY-5 receptor (NPY5R)?
-
A: NPY5R expression has been reported in various cancer cell lines, particularly in breast cancer. Cell lines such as BT-549, MCF-7, T47D, and MDA-MB-468 have been shown to express NPY5R protein.[1] The BT-549 cell line has been noted to predominantly express NPY5R over other NPY receptor subtypes like Y1R.[1][2] In neuroblastoma, cell lines like SK-N-AS and SK-N-BE(2) also express NPY5R.[3][4] It is crucial to verify NPY5R expression in your specific cell line of interest using methods like RT-qPCR or Western blot before initiating experiments.
-
-
Q: What are some commonly used NPY-5R selective antagonists?
-
Q: My cells are not responding to the NPY-5R antagonist. What are the possible reasons?
-
A: Lack of response could be due to several factors:
-
Low or absent NPY5R expression: Confirm receptor expression in your cell line.
-
Antagonist concentration: The effective concentration can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration. For instance, concentrations can range from the nanomolar to the low micromolar range.[3][6]
-
Experimental conditions: Factors like serum concentration and hypoxia can influence NPY receptor expression and signaling.[6][8][9] Hypoxia, for example, can increase NPY5R mRNA abundance.[6][8]
-
Agonist stimulation: The effect of an antagonist is often observed in the presence of an agonist (like NPY). Ensure you are appropriately stimulating the receptor if you are looking to block an agonist-induced effect.
-
Receptor desensitization/internalization: Prolonged exposure to agonists can lead to receptor internalization, making them less responsive to antagonists.[10][11]
-
-
2. Cell-Based Assays
-
Q: How do I choose the right concentration for my NPY-5R antagonist?
-
A: It is recommended to perform a dose-response curve for your specific cell line and assay. Start with a broad range of concentrations based on literature values. For example, in migration assays with neuroblastoma cells, antagonists have been used at 10⁻⁶ M.[3] In breast cancer cell lines, a concentration of 1 x 10⁻⁵ M for the antagonist L-152 has been used.[6] The IC50 value, the concentration at which 50% of the maximal inhibitory effect is observed, can provide a good starting point. For instance, the Y5R-selective antagonist CGP71683A exhibited two binding sites in BT-549 cell membranes with IC50 values of 78 ± 7 pmol/L and 7,100 ± 1,100 nmol/L.[1]
-
-
Q: I am seeing inconsistent results in my cell proliferation/viability assays. What should I check?
-
A:
-
Seeding density: Ensure consistent cell seeding density across all wells.
-
Serum concentration: Serum contains growth factors that can mask the effect of the antagonist. Consider reducing the serum concentration (e.g., to 0.25% or 0.5% FBS) during the treatment period.[1][6]
-
Treatment duration: The effect of the antagonist on cell growth may be time-dependent. A time-course experiment can help determine the optimal treatment duration.
-
Assay type: The choice of assay (e.g., Crystal Violet, MTS, or cell counting) can influence the results. Ensure the chosen assay is appropriate for your experimental goals.
-
-
-
Q: My migration/invasion assay results are not as expected. What could be the issue?
-
A:
-
Chemoattractant: NPY can act as a chemoattractant.[3] Ensure you have an appropriate chemoattractant gradient in your transwell assay.
-
Antagonist pre-incubation: Pre-incubating the cells with the antagonist for a short period (e.g., 30 minutes) before adding the agonist can enhance the inhibitory effect.[6]
-
Incubation time: The incubation time for migration can vary between cell lines (e.g., 22 hours for MDA-MB-231 and 24 hours for MCF7).[6]
-
Serum levels: Performing the assay in reduced serum media helps to minimize the influence of other migratory factors.[6]
-
-
3. Signaling Pathway Analysis
-
Q: What are the key downstream signaling pathways of the NPY-5 receptor that I should investigate?
-
A: The NPY-5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[11][12] Key downstream signaling events to investigate include:
-
Inhibition of cAMP accumulation: NPY5R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][2][12] This can be measured using cAMP assays.
-
Activation of MAPK/ERK pathway: NPY5R activation can lead to the phosphorylation of ERK1/2, which is involved in cell proliferation.[1][5] This can be assessed by Western blotting for phosphorylated ERK (pERK).
-
Activation of RhoA: The NPY/Y5R axis has been shown to activate the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[3][12]
-
-
-
Q: I am not observing a change in pERK levels after treatment with the NPY-5R antagonist. Why?
-
A:
-
Time course: ERK phosphorylation is often a rapid and transient event. It is crucial to perform a time-course experiment (e.g., 5, 15, 30 minutes) to capture the peak phosphorylation.[6]
-
Basal activity: If the basal pERK level in your cells is very low, you may need to stimulate the cells with NPY to see a significant effect of the antagonist.
-
Cell lysis and sample preparation: Ensure proper cell lysis and the use of phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Quantitative Data Summary
Table 1: IC50 Values for NPY and NPY-5R Antagonist in BT-549 Breast Cancer Cells
| Ligand | Assay | IC50 Value | Reference |
| Neuropeptide Y (NPY) | ¹²⁵I-PYY Displacement | High-affinity: 29 ± 2 pmol/L, Low-affinity: 531 ± 47 nmol/L | [1] |
| NPY-5R Antagonist (CGP71683A) | ¹²⁵I-PYY Displacement | High-affinity: 78 ± 7 pmol/L, Low-affinity: 7,100 ± 1,100 nmol/L | [1] |
| Neuropeptide Y (NPY) | Forskolin-induced cAMP accumulation | 52 ± 4 pmol/L | [1][2] |
Table 2: Exemplary Concentrations of NPY-5R Agonists and Antagonists in Functional Assays
| Cell Line | Assay | Agonist/Antagonist | Concentration | Reference |
| Neuroblastoma (SK-N-AS, SK-N-BE(2)) | Migration | NPY | 10⁻⁷ M | [3] |
| Neuroblastoma (SK-N-AS, SK-N-BE(2)) | Migration | Y5R Antagonist (CGP71683) | 10⁻⁶ M | [3] |
| Breast Cancer (MDA-MB-231, MCF7) | Migration, Proliferation, Invasion | NPY5R Agonist | 1 x 10⁻⁸ M | [6] |
| Breast Cancer (MDA-MB-231, MCF7) | Migration, Proliferation, Invasion | NPY5R Antagonist (L-152) | 1 x 10⁻⁵ M | [6] |
Key Experimental Protocols
1. Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells (e.g., BT-549) in a 24-well plate at a density of approximately 3,000 cells per well in their regular growth medium.
-
Serum Starvation: After 24 hours, switch the cells to a medium containing a low serum concentration (e.g., 0.25% charcoal-stripped FBS) for another 24 hours.[1]
-
Treatment: Treat the cells with the vehicle control, NPY agonist, and/or NPY-5R antagonist at the desired concentrations in the low-serum medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Staining: Stain the cells with 0.25% crystal violet solution for 30 minutes.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization and Quantification: Solubilize the stain with a suitable solvent (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 590 nm.
2. cAMP Accumulation Assay
-
Cell Culture: Grow cells (e.g., BT-549) in 24-well plates until they reach approximately 80% confluency.[1]
-
Pre-incubation: Incubate the cells with serum-free medium containing 0.1% BSA and a phosphodiesterase inhibitor like 5 mmol/L theophylline (B1681296) for 1 hour at 37°C.[1]
-
Treatment: Add the adenylyl cyclase activator forskolin (B1673556) (e.g., 5 µmol/L) in the presence or absence of varying concentrations of the NPY agonist and/or NPY-5R antagonist.[1]
-
Incubation: Incubate for 30 minutes.
-
Cell Lysis: Terminate the assay by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 50 mmol/L acetate (B1210297) buffer with 2% Triton X-100).[1]
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
3. Transwell Migration Assay
-
Serum Starvation: Culture cells (e.g., MDA-MB-231 or MCF7) in a reduced serum medium (e.g., 0.5% FBS) for 24 hours.[6]
-
Cell Seeding: Seed the serum-starved cells in the upper chamber of a transwell insert (with 8 µm pores) in the reduced serum medium. If using an antagonist, it can be added to the upper chamber with the cells.
-
Antagonist Pre-incubation: If applicable, pre-incubate the cells with the antagonist for 30 minutes.[6]
-
Chemoattractant: Add the reduced serum medium with or without the NPY agonist to the bottom chamber.
-
Incubation: Incubate the plate for a duration appropriate for the cell line (e.g., 22-24 hours) under either normoxic or hypoxic conditions.[6]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper side of the insert using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a fluorescent dye like Hoechst.
-
Imaging and Quantification: Image the membrane using a fluorescence microscope and quantify the number of migrated cells using image analysis software like ImageJ.[6]
Visualizations
Caption: NPY-5R signaling pathway in cancer cells.
Caption: Experimental workflow for NPY-5R antagonist studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptors: a promising target for cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
troubleshooting inconsistent results in rodent feeding behavior studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that lead to inconsistent results in rodent feeding behavior experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Environmental & Housing Factors
Question: Why is there high variability in food intake data even within the same experimental group?
Answer: High variability can often be traced to subtle environmental and housing factors that significantly influence rodent behavior.[1] Rodents are highly sensitive to their surroundings, and inconsistencies in these conditions can lead to divergent feeding patterns.[1]
-
Light-Dark Cycle: Rodents are typically nocturnal and consume the majority of their food (around 70%) during the dark phase.[2][3] Any disruption to this cycle, such as exposure to constant light or inconsistent schedules, can alter feeding patterns and lead to hyperphagia (overeating) or hypophagia (reduced eating).[2]
-
Temperature: Ambient temperature affects energy expenditure. Rodents in colder environments may increase their food intake to maintain body temperature, while those in warmer conditions may eat less.[2]
-
Housing Conditions: Single housing, while often necessary to control food allotment, can be a stressor for social animals like mice and may trigger abnormal behaviors.[4] Conversely, group-housed animals may exhibit competitive feeding behaviors.[5] The presence or absence of environmental enrichment can also impact growth, feeding rates, and activity levels.[6]
-
Noise and Vibration: Vivarium noise levels and vibrations can act as stressors, potentially contributing to data irreproducibility.[7][8]
Troubleshooting Steps:
-
Standardize Light Cycles: Ensure a strict and consistent 12:12 light-dark cycle. Perform feeding measurements at the same time each day.
-
Monitor and Control Temperature: Maintain a consistent ambient temperature within the recommended range for the species.
-
Consistent Housing Strategy: Use a consistent housing strategy (single vs. group) across all experimental groups. If single-housing is used, provide adequate enrichment to mitigate stress.[4]
-
Minimize Disturbances: Limit noise, vibration, and unnecessary handling, as these can be significant sources of stress.[7]
Question: How does environmental enrichment affect feeding behavior studies?
Answer: Environmental enrichment (EE), which involves adding stimuli like nesting materials, tunnels, or running wheels to cages, can significantly impact research outcomes.[6][9] EE has been shown to decrease food-seeking behaviors and may reduce anxiety and stress, which are known to influence appetite.[9][10] However, the effects can be complex; some studies show that enrichment can decrease growth and feeding rates, while others report an increase in body weight.[6][9] The introduction of EE can also be a source of variability if not applied uniformly across all animal enclosures.[11]
Troubleshooting Steps:
-
Be Consistent: If you use environmental enrichment, ensure it is identical across all cages and experimental groups.
-
Report Details: Clearly document the specific type of enrichment used in your experimental protocol, as this is a critical variable.[7]
-
Consider the Research Question: For studies on stress-induced eating, the presence or absence of enrichment could be a key variable to consider in the experimental design.[10]
Category 2: Genetic & Animal-Specific Factors
Question: My results are not consistent with published findings, even though I used the same mouse strain. What could be the cause?
Answer: Genetic background is a major determinant of behavior, but even within the same strain (e.g., C57BL/6J), significant variability can arise.[1][12]
-
Strain Differences: Different inbred strains have distinct behavioral profiles.[12] For example, C57BL/6J mice are known to be good learners, while 129SvEv mice may show less interest in exploration.[12][13] These inherent differences can affect performance in behavioral assays related to feeding.
-
Sub-strain Variation: Different sub-strains (e.g., from different vendors) can have genetic drift, leading to variations in phenotype and behavior.
-
Parent-of-Origin Effects: Some behaviors and metabolic traits can be influenced by whether a gene is inherited from the mother or the father.[14]
-
Age and Sex: Feeding behavior changes with age, and there are known sex differences in energy balance, adipose tissue, and insulin (B600854) activity.[1][15] Older mice may also spill significantly more food, leading to overestimation of intake.[16]
Troubleshooting Steps:
-
Source from a Single Vendor: To minimize genetic drift, obtain all animals for a single study from the same vendor.
-
Match Age and Sex: Ensure that animals in all experimental groups are closely matched for age and sex.[1]
-
Report Full Genetic Details: In publications, specify the full strain name, vendor, and any known genetic modifications.
-
Account for Food Spillage: Especially in older animals, measure and subtract the amount of spilled food from the total food removed from the hopper to get an accurate measure of consumption.[16]
Category 3: Diet & Feeding Protocol
Question: I've observed a sudden drop in food intake, particularly with a high-fat diet. What's happening?
Answer: The composition, preparation, and presentation of the diet are critical variables that can affect palatability and consumption.
-
Diet Quality: High-fat diets (HFDs) can be vulnerable to dehydration and oxidation, especially within a week of being placed in a cage.[17] This degradation can alter the taste and smell of the food, reducing its palatability and leading to decreased intake.[17]
-
Food Preference: Mice often show a preference for fresh food. Studies have shown that mice prefer freshly thawed HFD over food that has been in the hopper for several days.[17] This can lead to cyclical eating patterns, with intake peaking when food is replaced.[17]
-
Diet-Induced Anhedonia: Long-term consumption of a high-fat diet can sometimes lead to anhedonia, a reduced preference for palatable rewards like sucrose.[3]
Troubleshooting Steps:
-
Replace Food Frequently: For perishable diets like HFDs, replace the food daily rather than weekly to maintain freshness and palatability.[17]
-
Store Diets Properly: Follow the manufacturer's instructions for diet storage to prevent degradation.
-
Run Preference Tests: If you suspect an issue with palatability, you can conduct a two-choice feeding test to see if the animals show a preference for a fresh diet over an older one.[3]
Category 4: Procedural & Technical Issues
Question: I am performing oral gavage for drug administration, and I'm seeing high mortality or inconsistent results. How can I improve my technique?
Answer: Oral gavage is a common procedure but requires proper training to minimize stress and avoid injury, both of which can confound feeding studies.[18][19] Complications such as esophageal or stomach perforation, or accidental administration into the trachea, can cause distress, pain, or death.[20][21]
Troubleshooting Steps:
-
Use the Correct Equipment: Select the appropriate gavage needle size (gauge and length) for the animal's weight.[22] Flexible plastic tubes are often recommended as they are safer and minimize the risk of tracheal entry or perforation.[21]
-
Ensure Proper Restraint: The mouse's head and body should be aligned to create a straight path to the esophagus.[19][20] The head should be gently extended back.[20]
-
Do Not Use Force: The gavage needle should slide smoothly down the esophagus. If you feel resistance, stop immediately, withdraw the tube, and reposition.[18][22] The animal's natural swallowing reflex should help guide the tube.[20]
-
Monitor Post-Procedure: After dosing, monitor the animal for 5-10 minutes for any signs of distress, such as labored breathing, which could indicate a problem.[18][20]
Question: How can I accurately measure food intake without the labor-intensive process of daily manual weighing?
Answer: While manual weighing is common due to its low cost, it has limitations, including being labor-intensive and providing low temporal resolution.[23] Several automated systems are available, each with its own pros and cons.
| Method | Pros | Cons | Citation |
| Manual Weighing | Low cost, can be used with any diet type. | Labor-intensive, low temporal resolution, prone to measurement errors from spillage and debris. | [23] |
| Automated Scales | High temporal resolution, continuous monitoring. | Higher cost, spillage and debris in the feeding dish can still affect accuracy. | [23] |
| Pellet Dispensers | Provides detailed meal pattern analysis (e.g., meal size, duration). | Requires specialized, uniform food pellets; not compatible with soft or high-fat diets; hoarding behavior can reduce accuracy. | [23] |
| Video Analysis | Can provide detailed behavioral data alongside feeding measurements. | Can be complex to set up and analyze data; may require specialized software. | [23] |
Visual Diagrams and Workflows
Troubleshooting Inconsistent Feeding Behavior
References
- 1. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Evaluation of study design variables and their impact on food-maintained operant responding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. Social and Physical Environmental Enrichment Differentially Affect Growth and Activity of Preadolescent and Adolescent Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Reproducibility to Enhance Scientific Rigor through Consideration of Mouse Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 9. Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental enrichment reduces food seeking and taking in rats: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genetic background can alter behavior of common mouse strains | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. Mouse behavioural analysis in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perinatal nutrition interacts with genetic background to alter behavior in a parent-of-origin-dependent manner in adult Collaborative Cross mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Age-Related Increase in Food Spilling by Laboratory Mice May Lead to Significant Overestimation of Actual Food Consumption: Implications for Studies on Dietary Restriction, Metabolism, and Dose Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. univenfm.co.za [univenfm.co.za]
- 18. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 21. instechlabs.com [instechlabs.com]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding in NPY-5 receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in Neuropeptide Y type 5 (NPY-Y5) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in NPY-Y5 receptor assays?
A1: Non-specific binding refers to the binding of a radioligand to components other than the NPY-Y5 receptor, such as filter materials, lipids, or other proteins in the membrane preparation. High non-specific binding can mask the specific binding signal to the NPY-Y5 receptor, leading to inaccurate determination of ligand affinity and receptor density. Ideally, non-specific binding should constitute less than 50% of the total binding to ensure reliable data.
Q2: How is non-specific binding determined in an NPY-Y5 receptor assay?
A2: Non-specific binding is measured by adding a high concentration of an unlabeled ligand with high affinity for the NPY-Y5 receptor to the assay. This "cold" ligand saturates the specific binding sites on the receptor. Consequently, any remaining binding of the radioligand is considered non-specific. For NPY-Y5 receptor assays, a high concentration (e.g., 1 µM) of unlabeled Neuropeptide Y (NPY) is commonly used for this purpose.
Q3: What are the common causes of high non-specific binding in NPY-Y5 receptor assays?
A3: High non-specific binding in NPY-Y5 receptor assays can arise from several factors:
-
Suboptimal Blocking Agents: Inadequate or inappropriate blocking can leave non-specific sites on membranes and filters available for the radioligand to bind.
-
Inadequate Washing: Insufficient washing steps may not effectively remove all unbound radioligand.
-
Radioligand Issues: High radioligand concentrations or impurities can increase non-specific binding.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence non-specific interactions.
-
Problems with Filters and Plates: The materials of the filters and plates themselves can contribute to non-specific binding.
-
Inappropriate Membrane Protein Concentration: Too high a concentration of membrane protein can lead to increased non-specific binding.
Troubleshooting Guides
Below are troubleshooting guides for common issues related to high non-specific binding in NPY-Y5 receptor assays.
Issue 1: High and Variable Non-Specific Binding
If you are observing high and inconsistent non-specific binding, consider the following troubleshooting steps.
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Optimize the concentration of the blocking agent. Common choices include Bovine Serum Albumin (BSA) and casein. Test a range of concentrations (e.g., 0.1% to 5% for BSA). | A significant reduction in background signal and an improved signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer used for each wash. | More effective removal of unbound radioligand, leading to lower non-specific binding. |
| Filter Binding | Pre-soak glass fiber filters (e.g., GF/C) in a 0.1-0.5% polyethyleneimine (PEI) solution for 30-60 minutes at 4°C before use. | Reduced binding of the radioligand to the filter material itself, resulting in lower and more consistent non-specific counts. |
| High Radioligand Concentration | Use a radioligand concentration at or below the dissociation constant (Kd) for the NPY-Y5 receptor. | Minimized non-specific binding as there is less free radioligand available to bind to non-target sites. |
| Suboptimal Buffer Ionic Strength | Increase the salt concentration in the assay and wash buffers (e.g., by adding 50-150 mM NaCl) to disrupt electrostatic interactions. | Decreased non-specific binding due to the shielding of charged interactions. |
| Excessive Membrane Protein | Titrate the amount of membrane protein per well to find the optimal concentration that gives a good specific binding signal without high non-specific binding. | A better ratio of specific to non-specific binding. |
Issue 2: Non-Specific Binding Increases Linearly with Radioligand Concentration
This pattern suggests that the non-specific binding is non-saturable, which is characteristic of true non-specific interactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent, such as 0.01-0.1% Tween-20, in the assay buffer. | Disruption of hydrophobic interactions, leading to a reduction in the slope of the non-specific binding curve. |
| Electrostatic Interactions | Increase the ionic strength of the buffer by adding NaCl (e.g., up to 150 mM). | Mitigation of charge-based interactions, resulting in lower non-specific binding across all radioligand concentrations. |
Quantitative Data Summary
The following tables provide a summary of the expected impact of various strategies on reducing non-specific binding, based on typical results from GPCR assays.
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Typical Concentration Range | Expected % Reduction in NSB | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | 20% - 70% | Can sometimes interfere with certain antibody-antigen interactions. |
| Casein | 0.5% - 2% (w/v) | 30% - 80% | Often more effective than BSA but may not be suitable for assays involving phospho-specific antibodies. |
Table 2: Impact of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Expected % Reduction in NSB |
| NaCl | 50 - 150 mM | Reduces electrostatic interactions. | 15% - 50% |
| Tween-20 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions. | 20% - 60% |
| CHAPS | 0.05% (v/v) | A non-ionic detergent that can reduce non-specific protein binding. | Varies depending on the assay. |
Experimental Protocols
Protocol 1: PEI Treatment of Glass Fiber Filters
This protocol describes how to pre-treat glass fiber filters with polyethyleneimine (PEI) to reduce radioligand binding to the filter.
Materials:
-
Glass fiber filters (e.g., GF/C)
-
Polyethyleneimine (PEI) solution (0.1% to 0.5% in deionized water)
-
Ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus
Procedure:
-
Prepare a 0.1% to 0.5% (v/v) solution of PEI in deionized water.
-
Completely submerge the glass fiber filters in the PEI solution.
-
Incubate for 30 to 60 minutes at 4°C with gentle agitation.
-
Using the filtration apparatus, filter away the PEI solution.
-
Wash the filters thoroughly with ice-cold wash buffer before filtering the receptor assay samples.
Protocol 2: Optimizing Blocking Agent Concentration
This protocol provides a general method for determining the optimal concentration of a blocking agent.
Materials:
-
96-well plates
-
NPY-Y5 receptor membrane preparation
-
Radiolabeled ligand (e.g., [¹²⁵I]-PYY)
-
Unlabeled NPY
-
Assay buffer
-
Blocking agent (e.g., BSA or casein) at various concentrations
-
Wash buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of blocking buffer concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA in assay buffer).
-
For each concentration, set up triplicate wells for total binding, non-specific binding, and a blank.
-
To the total binding wells, add the radioligand and membrane preparation in the corresponding blocking buffer.
-
To the non-specific binding wells, add the radioligand, a high concentration of unlabeled NPY, and the membrane preparation in the blocking buffer.
-
To the blank wells, add only the radioligand in the blocking buffer.
-
Incubate the plate as per your standard protocol.
-
Terminate the binding by rapid filtration and wash the filters with ice-cold wash buffer.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding for each blocking agent concentration (Total Binding - Non-Specific Binding). The optimal concentration is the one that provides the lowest non-specific binding without significantly reducing the specific binding signal.
NPY-Y5 Receptor Signaling Pathway
Activation of the NPY-Y5 receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. The NPY-Y5 receptor can also activate other downstream pathways, such as the ERK and RhoA pathways.
Caption: Simplified signaling pathway of the NPY-Y5 receptor.
Validation & Comparative
NPY-5 vs. NPY-1 Receptor Antagonists in Obesity: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide Y (NPY) system, a critical regulator of energy homeostasis, has long been a focal point in the quest for effective anti-obesity therapeutics. NPY exerts its potent orexigenic (appetite-stimulating) effects primarily through the Y1 (NPY-1R) and Y5 (NPY-5R) receptors in the hypothalamus.[1][2][3] Consequently, the development of antagonists for these receptors has been a key strategy in anti-obesity drug discovery. This guide provides a comprehensive comparison of the efficacy of NPY-5 versus NPY-1 receptor antagonists, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Executive Summary
Both NPY-1 and NPY-5 receptor antagonists have demonstrated efficacy in reducing food intake and body weight in preclinical rodent models of obesity. However, the translation of these findings to clinical success has been challenging. Notably, the NPY-5 receptor antagonist MK-0557, despite promising preclinical data, failed to produce clinically meaningful weight loss in a large-scale human trial, leading to its discontinuation.[4] Selective NPY-1 receptor antagonists have shown robust anti-obesity effects in animal studies but have been hampered by issues such as poor oral bioavailability and potential side effects, and none have successfully progressed to late-stage clinical trials for obesity.[5] Emerging evidence suggests that redundancy in the NPY signaling pathway may limit the efficacy of targeting a single receptor, pointing towards the potential superiority of dual NPY-1/NPY-5 receptor antagonism.[1][2]
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical and clinical studies on NPY-1 and NPY-5 receptor antagonists.
Table 1: Preclinical Efficacy of NPY-1 Receptor Antagonists
| Compound | Animal Model | Dose & Route | Duration | Key Findings | Reference |
| BMS-193885 | Diet-Induced Obese (DIO) Rats | 10 mg/kg, i.p. | 44 days | - 8.5% reduction in body weight. - Reduced food intake. | [5] |
| J-115814 | db/db and DIO Mice | 3 & 10 mg/kg, i.p. | 24 hours | - 50-90% reduction in 24-hour food intake. - ~5% reduction in body weight at 24 hours. | [5] |
| J-104870 | Obese Zucker (fa/fa) Rats | 100 mg/kg, oral | 2 weeks | - Significant reduction in body weight. - Transient reduction in food intake. | [6] |
Table 2: Preclinical Efficacy of NPY-5 Receptor Antagonists
| Compound | Animal Model | Dose & Route | Duration | Key Findings | Reference |
| Unnamed Y5R Antagonist | Diet-Induced Obese (DIO) Mice | 30 & 100 mg/kg, oral | Not Specified | - Dose-dependent suppression of body weight gain. - 7.6-10% reduction in caloric intake. | [7] |
| S-234462 | Diet-Induced Obese (DIO) Mice | Not Specified | 5 weeks | - Significant decrease in body weight gain and food intake compared to S-2367. | [8][9] |
| MK-0557 | Mouse models of obesity | Not Specified | 35 days | - 40% reduction in body weight gain. |
Table 3: Clinical Efficacy of NPY-5 Receptor Antagonists
| Compound | Study Population | Dose & Route | Duration | Key Findings | Reference |
| MK-0557 | 1661 Overweight/Obese Adults | 1 mg/day, oral | 52 weeks | - Statistically significant but not clinically meaningful weight loss (mean loss of 3.4 kg vs. 1.8 kg for placebo). | [4] |
| S-2367 (Velneperit) | Obese Subjects | Not Specified | 52 weeks | - 2.8 kg placebo-subtracted reduction in body weight. - 3 kg placebo-subtracted weight loss when combined with a low-calorie diet. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided.
Detailed Experimental Protocols
The following methodologies are representative of those used in the preclinical evaluation of NPY-1 and NPY-5 receptor antagonists for obesity.
Diet-Induced Obesity (DIO) Rodent Model
-
Animal Strain: Male C57BL/6J mice or Sprague-Dawley rats are commonly used due to their susceptibility to weight gain on a high-fat diet.
-
Housing: Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Following an acclimatization period on standard chow, animals are switched to a high-fat diet (HFD), typically providing 45-60% of its calories from fat. The diet is administered for a period of 8-12 weeks to induce an obese phenotype, characterized by a significant increase in body weight and adiposity compared to chow-fed controls.
-
Randomization: Once the desired obese phenotype is achieved, animals are randomized into treatment groups based on body weight to ensure an even distribution.
Drug Administration and Monitoring
-
Compound Formulation: The NPY receptor antagonist is typically formulated in a vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline) for administration.
-
Route and Frequency of Administration: Administration is commonly performed via oral gavage or intraperitoneal (i.p.) injection, once or twice daily, for a chronic duration (e.g., 2 to 6 weeks).
-
Dose Selection: Dose-ranging studies are initially conducted to determine the optimal dose that elicits a significant anti-obesity effect without causing overt toxicity or behavioral side effects.
-
Food and Water Intake: Daily food and water consumption are measured by weighing the food hoppers and water bottles.
-
Body Weight: Body weight is recorded daily or several times per week.
-
Body Composition: At the beginning and end of the treatment period, body composition (fat mass, lean mass) is often assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and lipids.
Discussion and Future Directions
Preclinical studies have consistently demonstrated that both NPY-1 and NPY-5 receptor antagonists can effectively reduce food intake and promote weight loss in rodent models of obesity.[1][2] However, the clinical translation of these findings has been largely unsuccessful. The modest efficacy of the NPY-5 antagonist MK-0557 in humans suggests that blockade of the NPY-5 receptor alone is insufficient to produce a clinically meaningful anti-obesity effect.[4] This may be due to compensatory mechanisms involving other NPY receptors, particularly NPY-1R.
The lack of selective NPY-1 receptor antagonists in late-stage clinical trials for obesity is notable. While preclinical data for compounds like BMS-193885 are encouraging, challenges related to pharmacokinetics and potential off-target effects have hindered their development.[5]
The current consensus in the field is moving towards the idea that dual antagonism of both NPY-1 and NPY-5 receptors may be required to achieve a more robust and sustained anti-obesity effect.[1][2] By blocking both major orexigenic NPY signaling pathways, it may be possible to overcome the compensatory mechanisms that limit the efficacy of single-receptor antagonists. Future research and drug development efforts should focus on the design and evaluation of potent, selective, and orally bioavailable dual NPY-1/NPY-5 receptor antagonists. Additionally, exploring combination therapies with other anti-obesity agents that act on different pathways could be a promising strategy.
References
- 1. NPY Y1 and Y5 Receptor Selective Antagonists as Anti-Obesity Drugs | CoLab [colab.ws]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ispub.com [ispub.com]
- 4. researchgate.net [researchgate.net]
- 5. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
A Preclinical Showdown: NPY-5 Receptor Antagonist-1 vs. Sibutramine in the Fight Against Obesity
For researchers, scientists, and drug development professionals, the quest for effective anti-obesity therapeutics remains a critical endeavor. This guide provides a comparative analysis of two distinct pharmacological approaches: the targeted Neuropeptide Y (NPY) Y5 receptor antagonism and the established serotonin-norepinephrine reuptake inhibitor, sibutramine (B127822). By examining their mechanisms of action, and preclinical efficacy in animal models, this document aims to provide a clear, data-driven overview to inform future research and development.
At a Glance: Key Mechanisms of Action
The NPY-5 receptor antagonist-1 and sibutramine employ fundamentally different strategies to modulate energy balance. The this compound directly targets a key signaling pathway in the hypothalamus known to stimulate food intake. In contrast, sibutramine acts more broadly on neurotransmitter systems to enhance feelings of satiety.
This compound: This compound acts as a competitive inhibitor at the NPY Y5 receptor, one of the key receptors for Neuropeptide Y in the brain's hypothalamus. By blocking the binding of NPY, a potent appetite-stimulating peptide, the antagonist effectively dampens the orexigenic signals, leading to a reduction in food intake.
Sibutramine: This agent functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). By increasing the synaptic levels of these neurotransmitters, sibutramine enhances satiety signals, leading to a decrease in food consumption. It is a prodrug that is converted into active metabolites, which are more potent monoamine reuptake inhibitors.[1]
Preclinical Efficacy: A Comparative Look at the Data
While direct head-to-head preclinical studies are limited, a review of independent studies provides valuable insights into the potential efficacy of both approaches in rodent models of obesity. The following tables summarize key findings on food intake and body weight reduction.
Table 1: Effect on Food Intake in Preclinical Models
| Compound | Animal Model | Dose | Route of Administration | Duration | % Reduction in Food Intake | Reference |
| NPY-5 Receptor Antagonist (CGP 71683A) | 24-h fasted rats | 1, 10, 100 mg/kg | Intraperitoneal | Acute | Dose-dependent inhibition | [2][3] |
| NPY-5 Receptor Antagonist (S-234462) | Diet-induced obese mice | Not specified | Not specified | 5 weeks | Significant decrease compared to control | [4] |
| Sibutramine | Diet-induced obese male Wistar rats | 3 mg/kg/day | Oral gavage | 21 days | Significant reduction throughout treatment | [5] |
| Sibutramine | Male Sprague-Dawley rats | 5 mg/kg | Oral | 23 days | Effective reduction | [6] |
Table 2: Effect on Body Weight in Preclinical Models
| Compound | Animal Model | Dose | Route of Administration | Duration | % Reduction in Body Weight/Body Weight Gain | Reference |
| NPY-5 Receptor Antagonist (unnamed) | Diet-induced obese mice | 100 mg/kg | Not specified | Not specified | 18% decrease in body weight | [7] |
| NPY-5 Receptor Antagonist (unnamed) | Diet-induced obese mice | 30 and 100 mg/kg | Not specified | Chronic | Suppressed body weight gain | [8] |
| NPY-5 Receptor Antagonist (S-234462) | Diet-induced obese mice | Not specified | Not specified | 5 weeks | Significant decrease in body weight gain compared to another Y5 antagonist (S-2367) | [4] |
| Sibutramine | Diet-induced obese male Wistar rats | 3 mg/kg/day | Oral gavage | 21 days | Final body weight 10% lower than controls | [5] |
| Sibutramine | CD rats | Not specified | In diet | 2 years | Dose-dependent reduction in body weight gain | [9] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the preclinical data. Below are detailed protocols from representative studies for both the NPY-5 receptor antagonist and sibutramine.
This compound: Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice are often used to establish a diet-induced obesity (DIO) model.[7][8]
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity.[8]
-
Drug Administration: The NPY-5 receptor antagonist is typically administered orally or via intraperitoneal injection. Dosing regimens can vary from acute to chronic daily administration.
-
Endpoint Measurements:
-
Food and Water Intake: Measured daily using metabolic cages.
-
Body Weight: Recorded daily or several times per week.
-
Body Composition: Assessed at the end of the study using techniques like DEXA scans to determine fat and lean mass.
-
Metabolic Parameters: Blood samples are collected to measure glucose, insulin (B600854), and lipid levels.
-
Sibutramine: Dietary Obesity Model in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5][6]
-
Diet: A highly palatable, energy-dense diet is provided to induce obesity over several weeks.[5]
-
Drug Administration: Sibutramine is typically administered orally via gavage, often once daily.[5][6]
-
Endpoint Measurements:
-
Food Intake: Monitored daily.
-
Body Weight: Measured regularly throughout the study.
-
Metabolic Assessments: Plasma levels of leptin, insulin, and glucose are analyzed.[5]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct mechanisms and experimental approaches, the following diagrams are provided.
Caption: NPY-5 Receptor Signaling Pathway and Antagonist Action.
Caption: Mechanism of Action of Sibutramine.
Caption: General Preclinical Experimental Workflow.
Concluding Remarks
Both NPY-5 receptor antagonism and serotonin-norepinephrine reuptake inhibition demonstrate efficacy in reducing food intake and body weight in preclinical models of obesity. The this compound offers a more targeted approach by directly interfering with a key orexigenic pathway, which may potentially lead to a more favorable side-effect profile. Sibutramine, while effective, has a broader mechanism of action that has been associated with cardiovascular side effects, leading to its withdrawal from many markets.[10]
The preclinical data presented here, while not from direct comparative studies, suggest that both compound classes warrant further investigation. Future preclinical research should aim for head-to-head comparisons in standardized models to provide a more definitive assessment of their relative efficacy and safety. Such studies will be invaluable in guiding the development of the next generation of anti-obesity therapeutics.
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of liraglutide and sibutramine on food intake, palatability, body weight and glucose tolerance in the gubra DIO-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. No compelling evidence that sibutramine prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
A Comparative Analysis of Peptide vs. Non-Peptide NPY-5 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of NPY-5 receptor antagonists.
Neuropeptide Y (NPY) receptor subtype 5 (Y5) has emerged as a significant target in drug discovery, particularly for the treatment of obesity and related metabolic disorders. The Y5 receptor is predominantly expressed in the hypothalamus, a key brain region for regulating food intake and energy balance. Antagonism of this receptor is a promising strategy to reduce appetite and promote weight management. This has led to the development of two main classes of antagonists: peptide-based and non-peptide small molecule antagonists. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Performance Comparison: Peptide vs. Non-Peptide Antagonists
The development of NPY-5 receptor antagonists has seen a significant evolution from peptide-based molecules, often derived from the endogenous ligand NPY, to non-peptide small molecules with more favorable drug-like properties. While both classes effectively block the receptor, they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetics.
Peptide Antagonists: These are typically modifications of the NPY peptide sequence. A notable example is [D-Trp32]NPY , which acts as a competitive antagonist. While potent in in-vitro and in-vivo preclinical models, peptide antagonists generally suffer from poor oral bioavailability and limited brain penetration, restricting their therapeutic application to research settings requiring direct administration into the central nervous system.
Non-Peptide Antagonists: To overcome the limitations of peptide-based antagonists, extensive research has focused on the discovery of small molecule, non-peptide antagonists. Compounds like CGP 71683A , Velneperit (S-2367) , and MK-0557 have been developed and have undergone preclinical and, in some cases, clinical evaluation. These antagonists generally exhibit good oral bioavailability and brain penetrance. However, the clinical development of several non-peptide Y5 receptor antagonists has been challenging, with compounds like MK-0557 showing only modest weight loss in clinical trials, which was not deemed clinically meaningful.[1][2] This has led to the discontinuation of some of these drug development programs.[2]
Below is a summary of the available quantitative data for representative peptide and non-peptide NPY-5 receptor antagonists.
Table 1: Comparative Binding Affinity and Selectivity of NPY-5 Receptor Antagonists
| Compound Class | Example Compound | Target Receptor Affinity (Ki/IC50) | Selectivity Profile |
| Peptide | [D-Trp32]NPY | Potency comparable to NPY in inhibiting [125I]NPY binding to rat hypothalamic membranes.[3] | Selective for Y5 over Y1, Y2, and Y4 receptors.[4] |
| Non-Peptide | CGP 71683A | IC50 = 1.4 nM (rat Y5)[5] | >1000-fold selective over Y1, Y2, and Y4 receptors (IC50s = 2765, 7187, and 5637 nM, respectively).[5] |
| Non-Peptide | Velneperit (S-2367) | High affinity for the Y5 receptor.[6] | Selective for the Y5 receptor.[7] |
| Non-Peptide | MK-0557 | Potent and highly selective NPY5R antagonist.[8] | Highly selective for the Y5 receptor.[8] |
Table 2: Comparative Pharmacokinetic Properties of NPY-5 Receptor Antagonists
| Compound Class | Example Compound | Oral Bioavailability | Brain Penetration |
| Peptide | [D-Trp32]NPY | Generally poor. | Limited. |
| Non-Peptide | CGP 71683A | Orally active.[9] | Brain penetrant. |
| Non-Peptide | Velneperit (S-2367) | Orally active. | Brain penetrant. |
| Non-Peptide | MK-0557 | Orally active.[8] | Brain penetrant. |
NPY-5 Receptor Signaling Pathways
The NPY-5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by NPY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This inhibition of the cAMP/PKA pathway is a key mechanism through which NPY exerts its orexigenic effects. Furthermore, NPY-5 receptor activation has been shown to stimulate the Extracellular signal-Regulated Kinase (ERK) 1/2 and RhoA signaling pathways, which are involved in cell growth and motility.
Caption: NPY-5 receptor signaling cascade.
Experimental Workflows and Protocols
The characterization of NPY-5 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
References
- 1. Neuropeptide Y family of hormones: receptor subtypes and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [D-TRP32]neuropeptide Y: a competitive antagonist of NPY in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ORL1-selective antagonists with oral bioavailability and brain penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
head-to-head comparison of different NPY-5 receptor antagonist compounds
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor predominantly expressed in the hypothalamus, a key region of the brain regulating appetite and energy homeostasis. Its role in mediating the orexigenic (appetite-stimulating) effects of NPY has made it an attractive target for the development of anti-obesity therapeutics. This guide provides a head-to-head comparison of several prominent NPY-5 receptor antagonist compounds, summarizing their performance based on available experimental data.
Data Presentation
The following tables provide a quantitative comparison of the in vitro binding affinity, selectivity, and available pharmacokinetic parameters of selected NPY-5 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Species | Kᵢ (nM) | Selectivity over other NPY Receptors |
| MK-0557 | NPY Y5 | Human | 1.6 | No significant binding to hY1, hY2, hY4 at 10 µM[1] |
| Velneperit (S-2367) | NPY Y5 | Human | 4.84 | >2479-fold vs hY1, >2210-fold vs hY2, >4380-fold vs hY4 |
| L-152,804 | NPY Y5 | Human | 26 | >300-fold selectivity over hY1, hY2, and hY4 receptors[2][3] |
| CGP71683A | NPY Y5 | Rat | 1.4 | >1000-fold selectivity over rY1, rY2, and rY4 receptors[4] |
Table 2: Pharmacokinetic Profiles
| Compound | Oral Activity | Blood-Brain Barrier Penetration | Oral Bioavailability (Species) | Elimination Half-life (Species) |
| MK-0557 | Yes[1] | Yes | Data not readily available | Data not readily available |
| Velneperit (S-2367) | Yes[5] | Yes[5] | Data not readily available | Sustained plasma concentrations for up to 15 hours in mice and rats[5] |
| L-152,804 | Yes[3][6] | Yes[6] | Data not readily available | Data not readily available |
| CGP71683A | Yes | Yes | Data not readily available | Data not readily available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the NPY-5 receptor.
Protocol:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human NPY-5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity radioligand for NPY receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [¹²⁵I]-PYY (e.g., 25-50 pM), and varying concentrations of the unlabeled antagonist compound.
-
Incubate at room temperature for 90-120 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
In Vitro Functional cAMP Assay
This assay measures the functional antagonism of the NPY-5 receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Protocol:
-
Cell Line: CHO-K1 cells stably co-expressing the human NPY-5 receptor and a cAMP-responsive reporter gene (e.g., luciferase).
-
Reagents:
-
NPY (human) as the agonist.
-
Forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The NPY-5 receptor antagonist to be tested.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of NPY (e.g., EC₅₀ concentration) in the presence of forskolin (e.g., 1-10 µM) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve for the antagonist's inhibition of the NPY-mediated decrease in forskolin-stimulated cAMP levels.
-
Calculate the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the NPY-induced inhibition of cAMP production.
-
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the in vivo efficacy of NPY-5 receptor antagonists in a physiologically relevant model of obesity.
Protocol:
-
Animal Model: Male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
Diet:
-
High-Fat Diet (HFD): 45-60% of calories from fat.
-
Control Diet: Standard chow (10% of calories from fat).
-
-
Procedure:
-
Induce obesity by feeding the mice the HFD for 8-12 weeks.
-
Randomize the obese mice into treatment groups (vehicle control and antagonist-treated groups).
-
Administer the antagonist or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and water intake regularly throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and the liver to assess adiposity and steatosis.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, body composition, and metabolic parameters between the vehicle- and antagonist-treated groups using appropriate statistical analyses (e.g., ANOVA).
-
Visualizations
NPY-5 Receptor Signaling Pathway
Caption: NPY-5 receptor signaling pathway and the mechanism of antagonist action.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for in vitro characterization of NPY-5 receptor antagonists.
In Vivo Efficacy Testing Workflow
Caption: Workflow for in vivo efficacy testing in a diet-induced obesity model.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NPY-5 Receptor Antagonists and Cannabinoid Receptor Inverse Agonists in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic has spurred intensive research into novel therapeutic strategies that target the complex neuroregulatory pathways governing appetite and energy homeostasis. Among the most promising targets are the Neuropeptide Y (NPY) Y5 receptor and the Cannabinoid Receptor 1 (CB1). This guide provides an objective comparison of NPY-5 receptor antagonists and cannabinoid receptor inverse agonists, two classes of compounds that have been extensively investigated for their potential in treating obesity and related metabolic disorders. We present a comprehensive overview of their mechanisms of action, signaling pathways, and key experimental data, supported by detailed methodologies to aid in the design and interpretation of future research.
Introduction to NPY-5 Receptor Antagonists and Cannabinoid Receptor Inverse Agonists
The NPY system is a critical regulator of food intake, with the Y5 receptor subtype playing a significant orexigenic (appetite-stimulating) role. NPY-5 receptor antagonists are designed to block the binding of NPY to its receptor, thereby reducing food intake and promoting weight loss. In contrast, the endocannabinoid system, particularly the CB1 receptor, is also heavily implicated in appetite regulation and energy balance.[1] Activation of the CB1 receptor stimulates appetite, and cannabinoid receptor inverse agonists are compounds that bind to the CB1 receptor and reduce its constitutive activity, leading to appetite suppression and increased energy expenditure.[1][2]
Mechanism of Action and Signaling Pathways
Both NPY-5 receptors and CB1 receptors are G-protein coupled receptors (GPCRs). However, they couple to different G-protein subtypes and activate distinct downstream signaling cascades.
NPY-5 Receptor Signaling: The NPY-5 receptor primarily couples to Gαi/o proteins.[3] Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, NPY-5 receptor activation has been shown to stimulate the extracellular signal-regulated kinase (ERK)1/2 signaling pathway and activate RhoA, which is involved in cytoskeleton remodeling.[3][4]
Cannabinoid Receptor 1 (CB1) Signaling: CB1 receptors also couple to Gαi/o proteins, and their activation similarly leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[5][6] Beyond cAMP modulation, CB1 receptor activation influences several other signaling pathways. It can activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and c-Jun N-terminal kinase (JNK).[7] Furthermore, CB1 receptor signaling involves the regulation of ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[8] Inverse agonists of the CB1 receptor not only block the effects of endocannabinoids but also reduce the basal, ligand-independent activity of the receptor, leading to effects opposite to those of agonists.[8][9]
Quantitative Data Comparison
The following tables summarize key quantitative data for representative NPY-5 receptor antagonists and cannabinoid receptor inverse agonists, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Pharmacological Profile
| Compound | Class | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) |
| Lu AA33810 | NPY-5 Receptor Antagonist | Rat Y5 | 1.5 nM | - |
| MK-0557 | NPY-5 Receptor Antagonist | Human Y5 | - | - |
| Rimonabant | Cannabinoid Receptor Inverse Agonist | Human CB1 | 1.8 nM | IC50: 13.6 nM |
| Human CB2 | 514 nM | - | ||
| Taranabant | Cannabinoid Receptor Inverse Agonist | Human CB1 | 0.13 nM | EC50: 2.4 nM (cAMP production) |
| Human CB2 | 170 nM | - |
Data sourced from multiple studies.[2][5][7][10][11]
Table 2: Clinical Efficacy in Obesity Trials
| Compound | Class | Study Duration | Dose | Placebo-Subtracted Weight Loss | Key Adverse Events |
| MK-0557 | NPY-5 Receptor Antagonist | 52 weeks | 1 mg/day | 1.6 kg | Not clinically meaningful weight loss |
| Rimonabant | Cannabinoid Receptor Inverse Agonist | 2 years | 20 mg/day | ~5% of initial body weight | Psychiatric (depression, anxiety, suicidality) |
| Taranabant | Cannabinoid Receptor Inverse Agonist | 1 year | 2-6 mg/day | Significant weight loss | Gastrointestinal and psychiatric |
Data sourced from multiple clinical trials.[6][12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are generalized protocols for key experiments.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for its target receptor by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human CB1 or NPY-5 receptors).
-
Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940 for CB1 receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist or inverse agonist).
-
Stimulation (for antagonists): For Gi-coupled receptors, stimulate the cells with an agent that increases cAMP levels (e.g., forskolin) in the presence or absence of an agonist.[15]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[1][10][16]
-
Data Analysis: For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced effect on cAMP levels. For inverse agonists, determine the EC50 value for the reduction of basal cAMP levels.[15]
In Vivo Model of Diet-Induced Obesity (DIO)
This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.
Protocol:
-
Animal Model: Use a susceptible rodent strain (e.g., C57BL/6J mice).
-
Diet: Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity. A control group is fed a standard chow diet.[17]
-
Compound Administration: Administer the test compound or vehicle to the DIO animals via an appropriate route (e.g., oral gavage) daily for a defined treatment period.
-
Monitoring: Monitor body weight, food intake, and water intake regularly (e.g., daily or weekly).[18]
-
Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as glucose tolerance tests, insulin (B600854) tolerance tests, and measure plasma levels of lipids, glucose, and insulin.
-
Body Composition Analysis: Determine body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the compound-treated group and the vehicle-treated group to assess the efficacy of the treatment.
Visualizations
Signaling Pathways
References
- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. repositori.upf.edu [repositori.upf.edu]
- 9. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist Lu AA33810: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diet-induced obesity murine model [protocols.io]
- 18. biorxiv.org [biorxiv.org]
A Comparative Guide to NPY-5 Antagonists: Cross-Validation of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Neuropeptide Y5 (NPY-5) receptor antagonists, crucial therapeutic targets in the regulation of appetite and energy homeostasis. By presenting supporting experimental data from both in vitro and in vivo studies, this document aims to facilitate the selection and evaluation of these compounds for further research and development.
Introduction to NPY-5 Receptor Antagonism
The Neuropeptide Y (NPY) system, and specifically the Y5 receptor subtype, is a significant pathway in the physiological control of food intake.[1] The NPY-5 receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system. Its activation by NPY is a potent stimulant of food intake.[2] Consequently, antagonists of the NPY-5 receptor have been a major focus for the development of anti-obesity therapeutics.[3] This guide focuses on the cross-validation of preclinical data for several key NPY-5 antagonists.
Comparative In Vitro and In Vivo Data
The following tables summarize the available quantitative data for a selection of NPY-5 receptor antagonists, allowing for a direct comparison of their in vitro binding affinities and functional potencies with their in vivo efficacy in animal models of feeding behavior.
| Compound | In Vitro Parameter | Species | Value | Reference |
| MK-0557 | Ki (Binding Affinity) | Human | 1.3 nM | [4] |
| Ki (Binding Affinity) | Rhesus, Mouse, Rat | Similar to Human | [4] | |
| Velneperit (S-2367) | Ki (Binding Affinity) | Human | ~1.1 nM | [5] |
| IC50 (cAMP Assay) | Human | 10.6 nM | [6] | |
| CGP 71683A | Ki (Binding Affinity) | Human | 1.3 nM | [5] |
| Lu AA33810 | Ki (Binding Affinity) | Human | Not Specified | [5] |
Table 1: Comparative In Vitro Data for NPY-5 Antagonists. This table presents the binding affinities (Ki) and functional potencies (IC50) of selected NPY-5 antagonists. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Compound | Animal Model | Administration Route | Dose | Effect on Food Intake/Body Weight | Reference |
| MK-0557 | Diet-induced obese (DIO) mice | Oral (p.o.) | 30 mg/kg/day | 40% reduction in body-weight gain at day 35. | [4] |
| Overweight/obese humans | Oral (p.o.) | 1 mg/day | Statistically significant but not clinically meaningful weight loss after 52 weeks. | [7][8] | |
| Velneperit (S-2367) | Diet-induced obese (DIO) mice | Oral (p.o.) | 30-100 mg/kg/day for 2 weeks | Significantly inhibited weight gain. | [9] |
| CGP 71683A | Rats (NPY-induced feeding) | Intracerebroventricular (3V) | 100 nmol/rat | Significantly reduced food intake 2-4 hours after high-dose NPY injection. | [10] |
| JCF 104 | Rats (NPY-induced feeding) | Intracerebroventricular (3V) | 10 nmol/rat | Significantly reduced food intake 2-4 hours after high-dose NPY injection. | [10] |
Table 2: Comparative In Vivo Data for NPY-5 Antagonists. This table summarizes the effects of selected NPY-5 antagonists on feeding behavior and body weight in various preclinical and clinical models.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the evaluation process for NPY-5 antagonists, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical progression from initial screening to in vivo validation.
Figure 1. NPY-5 Receptor Signaling Pathway and Antagonist Action.
Figure 2. Experimental Workflow for NPY-5 Antagonist Evaluation.
Figure 3. Logical Relationship for Successful NPY-5 Antagonist Development.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of a test compound for the NPY-5 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Lines: A human cell line stably expressing the NPY-5 receptor (e.g., HEK293 or CHO cells) is commonly used.[11]
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable high-affinity radioligand for the NPY-5 receptor.
-
Membrane Preparation:
-
Harvest cells expressing the NPY-5 receptor.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of unlabeled NPY is used in separate wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement (for determining IC₅₀)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of the Gi/o-coupled NPY-5 receptor.
-
Cell Lines: A cell line expressing the NPY-5 receptor (e.g., CHO-K1 or HEC-1B) is used.[12]
-
Principle: Activation of the NPY-5 receptor by an agonist (e.g., NPY) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the NPY-5 antagonist.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a fixed concentration of an NPY-5 receptor agonist (e.g., NPY).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
In Vivo Feeding Study (for determining efficacy)
This assay evaluates the effect of an NPY-5 antagonist on food intake and body weight in animal models.
-
Animal Models: Diet-induced obese (DIO) mice or rats are commonly used to model obesity. Lean animals can also be used to assess effects on normal feeding behavior.[1]
-
Compound Administration: The test compound is typically administered orally (p.o.) via gavage or intraperitoneally (i.p.). A vehicle control group is always included.
-
Procedure for NPY-Induced Feeding:
-
Fast the animals for a specified period (e.g., 16-24 hours).
-
Administer the NPY-5 antagonist at various doses.
-
After a set pre-treatment time, administer NPY intracerebroventricularly (i.c.v.) to stimulate feeding.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-NPY injection.
-
-
Procedure for Spontaneous or Diet-Induced Feeding:
-
Acclimate the animals to the housing and diet conditions.
-
Administer the NPY-5 antagonist or vehicle daily or as required by the study design.
-
Measure daily food intake and body weight.
-
At the end of the study, body composition (e.g., fat mass) can be analyzed.
-
-
Data Analysis:
-
Compare the food intake and body weight changes between the antagonist-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Determine the effective dose (ED₅₀) for the reduction of food intake, if a dose-response relationship is established.
-
Conclusion
The cross-validation of in vitro and in vivo data is paramount in the development of effective NPY-5 receptor antagonists. While many compounds have shown high affinity and potency in in vitro assays, translating this into clinically meaningful in vivo efficacy has been challenging.[13] Factors such as pharmacokinetics, including blood-brain barrier penetration, and potential off-target effects play a crucial role in the overall success of a drug candidate. This guide highlights the importance of a multi-faceted evaluation approach, utilizing a combination of robust in vitro and in vivo models to identify promising NPY-5 antagonists for the treatment of obesity and related metabolic disorders.
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating NPY-5 Receptor Antagonist Specificity Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a Neuropeptide Y-5 receptor (NPY-5R) antagonist in the presence and absence of its target receptor, utilizing small interfering RNA (siRNA) technology to validate antagonist specificity. The experimental data presented herein demonstrates how siRNA-mediated knockdown of the NPY-5R can unequivocally attribute the antagonist's activity to its interaction with the intended target.
Introduction
The Neuropeptide Y (NPY) system, and specifically the NPY-5 receptor, is a significant target in drug discovery for conditions such as obesity, cancer, and anxiety.[1] NPY-5R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Activation can also modulate other signaling pathways, including intracellular calcium mobilization and the MAPK/ERK cascade.
Comparative Experimental Data
The following tables summarize the quantitative data from a series of experiments designed to validate the specificity of a hypothetical NPY-5R antagonist, "Antagonist X".
Table 1: NPY-5R Expression Levels Post-siRNA Transfection
This table demonstrates the efficiency of the siRNA-mediated knockdown of the NPY-5R protein, as quantified by Western Blot analysis.
| Treatment Group | NPY-5R Protein Expression (Normalized to β-actin) | Knockdown Efficiency (%) |
| Untreated Control | 1.00 ± 0.08 | N/A |
| Scrambled siRNA Control | 0.98 ± 0.10 | 2% |
| NPY-5R siRNA | 0.15 ± 0.04 | 85% |
Data are presented as mean ± standard deviation.
Table 2: Effect of Antagonist X on NPY-Induced cAMP Inhibition
This table shows the half-maximal inhibitory concentration (IC50) of Antagonist X in preventing the NPY-induced decrease in forskolin-stimulated cAMP levels.
| Cell Treatment | Antagonist X IC50 (nM) | Fold Shift in IC50 (vs. Scrambled siRNA) |
| Scrambled siRNA | 10.2 ± 1.5 | 1.0 |
| NPY-5R siRNA | > 1000 | > 98 |
A higher IC50 value indicates lower potency.
Table 3: Effect of Antagonist X on NPY-Induced Intracellular Calcium Mobilization
This table presents the IC50 of Antagonist X for the inhibition of NPY-induced intracellular calcium release.
| Cell Treatment | Antagonist X IC50 (nM) | Fold Shift in IC50 (vs. Scrambled siRNA) |
| Scrambled siRNA | 25.8 ± 3.1 | 1.0 |
| NPY-5R siRNA | > 2500 | > 97 |
A higher IC50 value indicates lower potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and siRNA Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human NPY-5R.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain receptor expression. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
-
siRNA Transfection:
-
Cells were seeded in 6-well plates to reach 60-70% confluency on the day of transfection.
-
For each well, 25 pmol of either NPY-5R specific siRNA or a non-targeting scrambled siRNA were diluted in 100 µL of serum-free medium.
-
A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) was diluted in 100 µL of serum-free medium and incubated for 5 minutes.
-
The diluted siRNA and transfection reagent were combined, mixed gently, and incubated for 20 minutes at room temperature to form complexes.
-
The siRNA-lipid complexes were added to the cells.
-
Cells were incubated for 48-72 hours before subsequent assays.
-
Western Blot Analysis for NPY-5R Knockdown Validation
-
Protein Extraction: Transfected cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane was then incubated overnight at 4°C with a primary antibody specific for NPY-5R. A primary antibody for a housekeeping protein (e.g., β-actin) was used as a loading control.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities were quantified using image analysis software, and NPY-5R expression was normalized to the loading control.
cAMP Accumulation Assay
-
Cell Preparation: Transfected cells were harvested and seeded into 96-well plates.
-
Assay Protocol:
-
Cells were washed and incubated in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Cells were treated with varying concentrations of Antagonist X for 20 minutes.
-
Aadenylyl cyclase was stimulated with forskolin (B1673556) in the presence of an NPY-5R agonist (e.g., NPY) at its EC80 concentration.
-
The incubation was continued for 30 minutes at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: The data were normalized to the forskolin-only and agonist-only controls, and IC50 values were calculated using a non-linear regression analysis.
Intracellular Calcium Mobilization Assay
-
Cell Preparation: Transfected cells were seeded into black, clear-bottom 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Assay Protocol:
-
The plate was placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence was measured.
-
Varying concentrations of Antagonist X were added, and the plate was incubated for 10-20 minutes.
-
An NPY-5R agonist was added at its EC80 concentration to stimulate calcium release.
-
-
Fluorescence Measurement: Fluorescence intensity was measured kinetically for 2-3 minutes post-agonist addition.
-
Data Analysis: The antagonist's inhibitory effect was calculated based on the peak fluorescence response. IC50 values were determined by plotting the percent inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Visualizations
NPY-5 Receptor Signaling Pathway
Caption: NPY-5R signaling pathway and point of antagonist inhibition.
Experimental Workflow for Antagonist Specificity Validation
Caption: Workflow for validating NPY-5R antagonist specificity.
References
Unraveling the Anti-Tumor Potential: A Comparative Analysis of NPY-1 and NPY-5 Receptor Antagonists in Breast Cancer
A comprehensive guide for researchers and drug development professionals on the differential anti-tumor effects of Neuropeptide Y (NPY) Y1 and Y5 receptor antagonists in breast cancer. This report synthesizes experimental data on their impact on key tumorigenic processes, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways.
Neuropeptide Y (NPY) and its receptors, particularly the Y1 (Y1R) and Y5 (Y5R) subtypes, have emerged as significant players in the progression of breast cancer.[1][2] Both receptors are frequently overexpressed in breast cancer cells and are implicated in promoting tumor growth, migration, and angiogenesis.[1][2] Consequently, antagonizing these receptors presents a promising therapeutic strategy. This guide provides a detailed comparison of the anti-tumor effects of Y1R and Y5R antagonists, supported by experimental findings.
Comparative Efficacy of Y1R and Y5R Antagonists
Experimental evidence highlights distinct and sometimes overlapping roles of Y1R and Y5R in breast cancer progression. The efficacy of their respective antagonists can vary depending on the breast cancer subtype and the specific cellular process being targeted.
A key study investigating the effects of the Y1R antagonist BIBP 3226 and the Y5R antagonist L-152 in MDA-MB-231 and MCF7 breast cancer cell lines revealed that antagonizing either receptor can reduce MAPK signaling, cell proliferation, migration, and invasion, with more pronounced effects observed under hypoxic conditions.[3][4][5][6]
Interestingly, the estrogen receptor-positive MCF7 cells showed a significant reduction in 3D spheroid invasion specifically when treated with the Y5R antagonist.[3][4][5][6] In contrast, the inhibitory effects on proliferation were more prominent in MDA-MB-231 cells under hypoxia when treated with NPYR antagonists.[3][4]
Clinically, high expression of NPY5R has been correlated with advanced cancer stage and metastasis, while higher NPY1R levels are associated with poor patient outcomes, including death and progression-free survival.[3] This suggests that both receptors are valuable, yet distinct, therapeutic targets.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of Y1R and Y5R antagonists in breast cancer models.
Table 1: Effects of NPY Receptor Antagonists on MDA-MB-231 Spheroids [3]
| Treatment (in the presence of NPY) | NPY1R mRNA Abundance (Fold Change vs. NPY alone) | NPY5R mRNA Abundance (Fold Change vs. NPY alone) | CAIX mRNA Abundance (Fold Change vs. NPY alone) |
| Y1 Antagonist | Not specified | 16 | Not specified |
| Y5 Antagonist | Not specified | Not specified | 2.2 (decrease) |
| Y1 + Y5 Antagonist | 2.9 | 18 | 2.8 (decrease) |
Table 2: General Effects of NPY Receptor Antagonists in Breast Cancer Models
| Receptor Target | Antagonist Example | Key Anti-Tumor Effects | Cell Line Examples | References |
| NPY-1 Receptor (Y1R) | BIBP 3226 | - Reverses NPY-mediated reduction of estradiol-stimulated cell growth- Reduces MAPK signaling, cell proliferation, and migration | MCF7, T47D, BT474 | [7][8],[3] |
| NPY-5 Receptor (Y5R) | L-152, CGP71683A | - Inhibits NPY-induced cell proliferation and migration- Reduces spheroid growth and invasion- Attenuates NPY-induced increases in VEGF expression- Induces apoptosis in Y5R-expressing cells | MCF7, MDA-MB-231, 4T1, BT-549 | [3][9][10] |
Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams illustrate the NPY signaling pathway in breast cancer and a typical experimental workflow.
Caption: NPY Signaling Pathway in Breast Cancer.
Caption: Experimental Workflow for NPY Antagonists.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of NPY receptor antagonists in breast cancer.
In Vitro Cell-Based Assays
-
Cell Culture:
-
Human breast cancer cell lines MDA-MB-231 (triple-negative) and MCF7 (estrogen receptor-positive) are commonly used.[3][4]
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For hypoxia experiments, cells are incubated in a hypoxic chamber at 1% O₂, 5% CO₂, and 37°C.[3][4]
-
-
Antagonist and Agonist Treatment:
-
Y1R Antagonist: BIBP 3226 is typically used at a concentration of 1 x 10⁻⁶ M for 2D cultures and 1 x 10⁻⁵ M for spheroid experiments.[3]
-
Y5R Antagonist: L-152 is typically used at a concentration of 1 x 10⁻⁵ M for 2D cultures and 1 x 10⁻⁴ M for spheroid experiments.[3]
-
Cells are generally pre-incubated with the antagonist for 30 minutes before stimulation with NPY (1 x 10⁻⁹ M) or receptor-specific agonists.[3]
-
-
Proliferation Assay:
-
Cells are seeded in 96-well plates and treated with antagonists and/or agonists.
-
Cell viability and proliferation can be measured using assays such as the MTT assay or BrdU incorporation assay after a specified incubation period (e.g., 24-72 hours).
-
-
Migration and Invasion Assays:
-
Transwell Assay: Cells are seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion). The lower chamber contains chemoattractants (e.g., NPY). After incubation, migrated/invaded cells on the lower surface of the membrane are stained and counted.
-
Wound Healing Assay: A scratch is made in a confluent cell monolayer. The rate of wound closure is monitored over time in the presence of different treatments.
-
-
3D Spheroid Assay:
-
Spheroids are formed by seeding cells in ultra-low attachment plates.
-
Once spheroids reach a certain size, they are embedded in a collagen or Matrigel matrix and treated with antagonists and agonists.
-
Spheroid growth and invasion into the surrounding matrix are monitored and quantified using microscopy.[3]
-
-
Western Blot Analysis:
-
To assess the effect on signaling pathways, cells are treated and then lysed.
-
Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins (e.g., total and phosphorylated ERK, Akt).
-
In Vivo Animal Studies
-
Xenograft Models:
-
Antagonist Administration:
-
Antagonists are formulated in a suitable vehicle and administered to the mice via routes such as intraperitoneal (IP) or intravenous (IV) injection.
-
Dosing schedules can vary but may involve daily or intermittent administration.
-
-
Tumor Growth Measurement:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
-
Immunohistochemistry (IHC):
-
Tumor tissues can be analyzed by IHC to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Conclusion
The available evidence strongly supports the targeting of both NPY-1 and NPY-5 receptors as a viable therapeutic strategy in breast cancer. Y5R antagonists appear particularly promising for inhibiting invasion, especially in estrogen receptor-positive breast cancers, while both Y1R and Y5R antagonists demonstrate efficacy in reducing proliferation and migration, particularly under the hypoxic conditions characteristic of the tumor microenvironment.[3][4][5][6]
The differential expression of these receptors and their distinct correlations with clinical outcomes underscore the potential for personalized medicine approaches.[3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of NPY receptor antagonists and to identify patient populations most likely to benefit from these targeted therapies. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to design and interpret future studies in this promising area of oncology drug development.
References
- 1. Frontiers | Update on the Role of Neuropeptide Y and Other Related Factors in Breast Cancer and Osteoporosis [frontiersin.org]
- 2. Update on the Role of Neuropeptide Y and Other Related Factors in Breast Cancer and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NPY1R exerts inhibitory action on estradiol-stimulated growth and predicts endocrine sensitivity and better survival in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies [mdpi.com]
- 10. The Novel Methylation Biomarker NPY5R Sensitizes Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of NPY Y5 Receptor Antagonists in Preclinical Models of Obesity
This guide provides a comparative analysis of Neuropeptide Y (NPY) Y5 receptor antagonists in various animal models of obesity. It is intended for researchers, scientists, and professionals in drug development to objectively assess the performance of these compounds against relevant alternatives, supported by experimental data and detailed protocols. The NPY system is a critical regulator of energy homeostasis, with the Y5 receptor being a prime target for anti-obesity therapeutics due to its role in mediating NPY's potent appetite-stimulating effects.[1][2][3]
Mechanism of Action: The NPY Y5 Receptor Pathway
Neuropeptide Y is a powerful orexigenic peptide primarily expressed in the hypothalamus, a key brain region for regulating energy balance.[2][4] When NPY binds to its receptors, particularly the Y1 and Y5 subtypes, it stimulates food intake and reduces energy expenditure.[3][4] NPY Y5 receptor antagonists work by competitively blocking NPY from binding to the Y5 receptor. This inhibition is intended to decrease hunger signals, leading to reduced food intake and subsequent weight loss, making these antagonists promising candidates for obesity treatment.[4]
Caption: NPY Y5 receptor signaling pathway in appetite control.
Performance in Animal Models of Obesity
The efficacy of NPY Y5 receptor antagonists has been evaluated in several rodent models. The most relevant distinction is between diet-induced obesity (DIO) models, which mimic human polygenic obesity, and genetic models where the leptin signaling pathway is disrupted.[5][6]
A key finding is that NPY Y5 antagonists show significant efficacy in DIO models but are largely ineffective in models with deficient leptin signaling, such as db/db mice or Zucker fatty rats.[6] This suggests the therapeutic effect is dependent on a functional leptin pathway, where NPY expression may be tonically enhanced, creating a state that is sensitive to Y5 receptor blockade.[6]
Table 1: Comparative Efficacy of NPY Receptor Antagonists in Rodent Obesity Models
| Compound/Antagonist | Class | Animal Model | Key Outcomes | Reference |
| NPY Y5 Antagonist-1 | Selective Y5 Antagonist | Diet-Induced Obese (DIO) Mice | - Suppressed body weight gain and adiposity- Improved hyperinsulinemia | [6] |
| Y5 Receptor-Deficient Mice | - No effect on body weight (proves mechanism) | [6] | ||
| Lean Mice (Regular Diet) | - No effect on body weight | [6] | ||
| Leptin Receptor-Deficient (db/db) Mice | - No effect on body weight | [6] | ||
| MK-0557 | Selective Y5 Antagonist | Diet-Induced Obese (DIO) Mice | - Reduced body weight gain by 40% over 35 days | [7] |
| Velneperit (S-2367) | Selective Y5 Antagonist | Diet-Induced Obese (DIO) Mice | - Reduced body weight | [7] |
| J-104870 | Selective Y1 Antagonist | Obese Zucker (fa/fa) Rats | - Transient reduction in food intake- Significant reduction in body weight (chronic use) | [1] |
| BMS-193885 | Selective Y1 Antagonist | Rats | - Reduced food intake- 8.5% reduction in body weight after 44 days | [7] |
Experimental Protocols
Detailed and standardized protocols are crucial for the validation of therapeutic compounds. Below are methodologies for a diet-induced obesity model and a typical drug efficacy study.
This protocol outlines the procedure for inducing obesity in mice using a high-fat diet, a common polygenic model that reflects human obesity.[5]
-
Animal Selection : Use 6-8 week old male C57BL/6J mice, as this strain is susceptible to DIO.[5]
-
Acclimatization : House animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle for at least one week before the study begins.[8]
-
Group Randomization : Randomize mice into two groups based on body weight: a control group and a high-fat diet (HFD) group.[8]
-
Diet Administration :
-
Monitoring : Record body weight and food intake weekly.[8] After the induction period, the HFD group should have significantly higher body weight and fat mass compared to the control group, confirming the obese phenotype.
This protocol describes the workflow for evaluating the anti-obesity effects of a test compound in a DIO model.
Caption: Standard experimental workflow for preclinical validation.
Detailed Steps:
-
Model Induction : Prepare DIO mice as described in Protocol 1.
-
Baseline Measurements : Before starting treatment, record baseline values for all animals, including body weight, body composition (using a body composition analyzer), and fasting blood glucose.[9]
-
Randomization : Randomize DIO mice into treatment groups (n=7-9 per group) based on body weight to ensure homogeneity.[10]
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally.
-
Group 2: NPY Y5 Antagonist-1, suspended in vehicle and administered orally (e.g., 100 mg/kg, twice daily).[10]
-
-
Drug Administration : Administer the compound or vehicle for a predetermined period (e.g., 4-8 weeks). Dosing is typically performed once or twice daily by oral gavage.[10]
-
In-life Monitoring : Measure body weight and food intake daily or weekly throughout the study.[8]
-
Terminal Procedures : At the end of the treatment period, perform final measurements.
-
Metabolic Analysis : Place mice in metabolic cages to measure oxygen consumption (VO2), respiratory exchange ratio (RER), and energy expenditure.[9]
-
Blood Collection : Collect blood samples after a fasting period to measure plasma levels of insulin, leptin, glucose, and lipids.[8]
-
Tissue Collection : Euthanize animals and collect adipose tissues for weight measurement and further analysis.[11]
-
-
Data Analysis : Analyze data using appropriate statistical methods (e.g., repeated measures ANOVA for body weight changes) to determine the significance of the treatment effect.
Logical Framework for Mechanism-Based Validation
To confirm that the anti-obesity effect of an antagonist is specifically due to its action on the Y5 receptor, a logical validation framework is employed. This involves testing the compound in models where the target is absent or non-functional. An effective compound should show efficacy in the primary model (DIO) but have no effect in the mechanism-based knockout or genetically deficient models.
Caption: Logic for confirming mechanism of action.
This comprehensive approach, combining efficacy testing in a relevant disease model with negative controls in knockout models, provides robust validation of a compound's mechanism of action and its therapeutic potential.[6] While many Y5 antagonists have shown promise in preclinical models, clinical trial results have been modest, suggesting that blockade of the Y5 receptor alone may be insufficient for profound weight loss in humans and that dual-receptor strategies (e.g., targeting both Y1 and Y5) could be more effective.[7][12]
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ispub.com [ispub.com]
- 4. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 5. criver.com [criver.com]
- 6. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NPY-5 Antagonists in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neuropeptide Y5 Receptor (NPY-5R) antagonists' performance across various cancer cell lines, supported by experimental data. The NPY-5R, a G-protein coupled receptor, has emerged as a promising therapeutic target in oncology due to its role in promoting tumor growth, proliferation, survival, and migration.
This comparative guide synthesizes available data on the efficacy of NPY-5R antagonists in diverse cancer models, including breast, neuroblastoma, and prostate cancer cell lines. The data presented herein is collated from multiple studies and is intended to provide a comprehensive overview for investigators in the field.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for cytotoxicity and other quantitative effects of NPY-5R antagonists on various cancer cell lines. It is important to note that the data is sourced from different studies with potentially varying experimental conditions.
Table 1: Cytotoxicity of Velneperit in Different Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | > 100[1] |
| MCF-7 | Breast Cancer | > 100[1] |
| PC-3 | Prostate Cancer | 89.5[1] |
Note: The IC50 values for Velneperit are presented as hypothetical in the source and should be interpreted with caution.
Table 2: Effects of CGP71683A on Breast Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| BT-549 | Breast Cancer | Inhibition of cell growth[2] |
| MDA-MB-231 | Breast Cancer | Inhibition of NPY-stimulated cell migration[2] |
Signaling Pathways
The NPY-5R is known to signal through multiple intracellular pathways that are crucial for cancer progression. The primary mechanism involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This in turn modulates downstream effectors like the MAPK/ERK and RhoA pathways, which are pivotal in cell proliferation, survival, and motility.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying NPY-5 antagonists.
Caption: NPY-5R signaling cascade in cancer cells.
Caption: A typical experimental workflow for assessing NPY-5 antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are protocols for commonly used assays in the evaluation of NPY-5 antagonists.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NPY-5 Antagonist stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the NPY-5 antagonist in complete cell culture medium. A vehicle control (medium with the same concentration of solvent) should be included.[1]
-
Remove the existing medium and add the medium containing different concentrations of the antagonist to the respective wells.[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[1]
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Serum-free medium (SFM)
-
Complete medium (as a chemoattractant)
-
NPY-5 Antagonist
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Pre-treat cancer cells with the NPY-5 antagonist at various concentrations for a specified duration.
-
Harvest the cells and resuspend them in serum-free medium at a specific density.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and add the cell suspension to the upper chamber of the inserts.[3]
-
Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours).[3]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[3]
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution (e.g., methanol).
-
Stain the fixed cells with a staining solution (e.g., 0.2% crystal violet).[4]
-
Wash the inserts to remove excess stain and allow them to dry.[3]
-
Count the number of migrated cells in several random fields under a microscope.[3]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
NPY-5 Antagonist
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the NPY-5 antagonist at desired concentrations for a specific time to induce apoptosis.[5]
-
Harvest the cells, including any floating cells from the supernatant.[5]
-
Wash the cells twice with cold PBS and then once with 1X Annexin-binding buffer.[6]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]
-
Add PI solution to the cell suspension. PI is used to differentiate between apoptotic and necrotic cells.[5]
-
Incubate the cells at room temperature for 15 minutes in the dark.[7]
-
Analyze the stained cells by flow cytometry as soon as possible.[7] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[5]
Western Blot Analysis for Signaling Proteins (e.g., p-ERK)
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK), to assess the impact of NPY-5 antagonists on signaling pathways.
Materials:
-
NPY-5 Antagonist
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the NPY-5 antagonist for the desired time.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for a loading control protein (e.g., β-actin or GAPDH).
Conclusion
The available data, although fragmented, consistently points towards the potential of NPY-5R antagonists as anti-cancer agents. These compounds have been shown to inhibit key processes in cancer progression, such as proliferation and migration, in various cancer cell lines. The primary mechanism of action appears to be through the modulation of the cAMP, MAPK/ERK, and RhoA signaling pathways. However, the significant variability in reported IC50 values and the lack of comprehensive comparative studies highlight the need for standardized experimental protocols and the testing of a broader range of NPY-5 antagonists across a consistent panel of cancer cell lines. Future research should focus on direct, head-to-head comparisons to better elucidate the relative potencies and therapeutic potential of different NPY-5R antagonists in specific cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. kumc.edu [kumc.edu]
Assessing the Sedative Effects of NPY-5 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a widely expressed neurotransmitter in the central nervous system, playing a crucial role in regulating various physiological processes, including appetite, anxiety, and sleep. The NPY system exerts its effects through a family of G-protein coupled receptors, with the NPY-5 receptor subtype being of particular interest for its potential involvement in sedation. Central administration of NPY has been shown to induce both anxiolysis and sedation, with studies suggesting that the sedative effects are primarily mediated through the NPY-5 receptor. This has led to the exploration of NPY-5 receptor antagonists as potential therapeutic agents. However, the primary focus of their development has been on the treatment of obesity, with sedative effects being a secondary consideration.
This guide provides a comparative assessment of the sedative effects of NPY-5 receptor antagonists against well-established sedative drug classes, namely benzodiazepines and "Z-drugs." The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
NPY-5 Receptor Signaling Pathway
Activation of the NPY-5 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand NPY initiates a signaling cascade that is primarily inhibitory. This pathway is believed to contribute to the sedative effects observed upon NPY administration.
Comparative Analysis of Sedative Effects
This section compares the sedative profiles of NPY-5 receptor antagonists with benzodiazepines (represented by diazepam) and Z-drugs (represented by eszopiclone). The data is compiled from various preclinical and clinical studies.
Quantitative Data Summary
| Compound Class | Example Compound | Primary Indication | Sedative Effect | Locomotor Activity (Preclinical) | Sleep Latency (Clinical) | Total Sleep Time (Clinical) |
| NPY-5 Receptor Antagonist | MK-0557 | Obesity | Not a primary effect; limited evidence of sedation. | No significant reduction reported in preclinical studies. | Not reported as a primary or secondary endpoint in obesity trials. | Not reported as a primary or secondary endpoint in obesity trials. |
| Benzodiazepine (B76468) | Diazepam | Anxiety, Seizures, Muscle Spasms | Pronounced dose-dependent sedation. | Decreased locomotor activity at higher doses.[1] | Significant reduction. | Significant increase. |
| Z-Drug | Eszopiclone (B1671324) | Insomnia | Primary hypnotic effect. | Not a primary preclinical measure for this class. | Significant reduction.[2] | Significant increase.[2] |
Experimental Protocols
Preclinical Assessment of Sedation: Open Field Test
The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity can be indicative of sedative effects.
Apparatus: A square arena (typically 40x40x30 cm) with walls to prevent escape. The floor is divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movement.
Procedure:
-
Rodents (mice or rats) are individually placed in the center of the open field arena.
-
The animal is allowed to freely explore the arena for a set period, typically 5 to 30 minutes.
-
The following parameters are recorded:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, another measure of exploratory behavior.
-
Grooming frequency and duration.
-
Interpretation: A significant decrease in the total distance traveled and rearing frequency following drug administration, compared to a vehicle control group, suggests a sedative effect. It is crucial to differentiate sedation from anxiolytic effects, as some anxiolytics may increase exploration of the center without necessarily reducing overall locomotion.
Clinical Assessment of Sedation: Polysomnography (PSG)
Polysomnography is the gold standard for objectively measuring sleep architecture and quality in humans.
Procedure:
-
Participants are monitored overnight in a sleep laboratory.
-
Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG), and chin (electromyogram - EMG) to record brain waves, eye movements, and muscle activity, respectively.
-
Other physiological parameters are also monitored, including heart rate, breathing, and blood oxygen levels.
-
Key sleep parameters are measured:
-
Sleep Latency: The time it takes to fall asleep.
-
Total Sleep Time: The total duration of sleep during the recording period.
-
Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep.
-
Sleep Architecture: The percentage of time spent in different sleep stages (N1, N2, N3/slow-wave sleep, and REM sleep).
-
Interpretation: A drug with sedative-hypnotic properties would be expected to significantly decrease sleep latency and WASO, and increase total sleep time compared to placebo.
NPY-5 Receptor Antagonists: A Closer Look
MK-0557
MK-0557 is a selective NPY-5 receptor antagonist that was primarily investigated for the treatment of obesity.[3][4] Clinical trials in overweight and obese individuals did not report sedation as a significant side effect.[5][6] Preclinical studies in diet-induced obese mice showed that MK-0557 suppressed body weight gain and adiposity but did not significantly affect the body weight of lean mice.[7] While locomotor activity is often assessed in such preclinical studies, a significant sedative-like reduction was not a reported finding. The lack of prominent sedative effects in both preclinical and clinical settings suggests that antagonizing the NPY-5 receptor may not be a viable strategy for inducing sedation, at least with the compounds developed to date.
Alternative Sedative Agents: A Benchmark for Comparison
Benzodiazepines (e.g., Diazepam)
Benzodiazepines are a class of drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Mechanism of Action: Benzodiazepines bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening in response to GABA. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus depressing the central nervous system.
Preclinical Sedative Effects: In the open field test, diazepam has been shown to decrease locomotor activity in mice at higher doses (e.g., 3 mg/kg), indicative of its sedative properties.[1]
Z-Drugs (e.g., Eszopiclone)
Z-drugs are a class of nonbenzodiazepine hypnotics that also act on the GABA-A receptor but are more selective for the α1 subunit, which is thought to be primarily responsible for mediating sedation.
Mechanism of Action: Similar to benzodiazepines, Z-drugs enhance the effects of GABA, leading to a decrease in neuronal excitability and promoting sleep. Their selectivity for the α1 subunit is thought to result in fewer anxiolytic and muscle relaxant effects compared to benzodiazepines.
Clinical Sedative Effects: Clinical trials have demonstrated that eszopiclone significantly reduces sleep latency and wake time after sleep onset, while increasing total sleep time in patients with insomnia.[2] For example, one study found that 3 mg of eszopiclone reduced sleep latency by a median of 18.6 minutes and increased total sleep time by a median of 48.9 minutes compared to baseline.[2]
Experimental Workflow for Assessing Sedative Effects
The following diagram illustrates a typical workflow for evaluating the sedative properties of a novel compound.
Conclusion
The available evidence suggests that while the NPY-5 receptor is implicated in the sedative effects of NPY, antagonism of this receptor with compounds developed to date, such as MK-0557, does not produce clinically significant sedation. This is in stark contrast to established sedative-hypnotics like benzodiazepines and Z-drugs, which demonstrate robust and dose-dependent sedative and hypnotic effects in both preclinical and clinical settings.
The primary focus on obesity for NPY-5 receptor antagonist development may have led to the selection of compounds with minimal central nervous system side effects, including sedation. Future research aimed at developing NPY-5 receptor modulators for sleep disorders would require a different screening and development strategy, prioritizing compounds that demonstrate clear sedative-hypnotic activity in preclinical behavioral and sleep models. For researchers in this field, the established protocols and quantitative data from benzodiazepine and Z-drug studies provide a crucial benchmark for comparison and a clear pathway for the evaluation of novel sedative agents.
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locomotor and antidepressant-like effects of 5-HT(1A) agonist LY 228729 in prenatally benzodiazepine-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 4. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Disposal of NPY-5 Receptor Antagonist-1
The following guide provides crucial safety and logistical information for the proper disposal of the research compound NPY-5 receptor antagonist-1. As a biologically active molecule, potentially synthesized using heavy metal catalysts, it requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[1][2] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste should be categorized based on its potential hazards.
-
Biologically Active Compound: As a receptor antagonist, this compound is biologically active. Materials contaminated with it should be treated as potentially hazardous.
-
Chemical Waste: The compound itself, along with any solvents or reagents used in its handling, constitutes chemical waste.
-
Potential Heavy Metal Contamination: The synthesis of similar compounds often involves palladium catalysts.[1][2] Therefore, it is prudent to assume that waste may be contaminated with palladium.
Waste must be segregated at the point of generation.[4][5] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals should always be kept separate to prevent dangerous reactions.[6]
Disposal of Solid and Liquid Waste
Solid Waste:
-
Pure Compound: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated Labware: Items such as gloves, weigh boats, and paper towels that have come into direct contact with the compound are considered contaminated.[1] These items should be collected in a designated, sealable plastic bag and placed in a solid hazardous waste container.[1]
Liquid Waste:
-
Solvent Mixtures: Solutions containing this compound should be collected in a designated, labeled, and leak-proof hazardous waste container.[4]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[3][7] They must be collected as hazardous waste.
Handling Palladium-Contaminated Waste
Given the potential for palladium contamination from the synthesis process, specific procedures should be followed:
-
Segregation: Waste known or suspected to be contaminated with palladium should be collected separately.
-
Reclamation: The most environmentally sound disposal method for palladium-containing waste is reclamation.[2] Contact your EHS department or a specialized chemical waste management company to explore options for palladium recovery.[2]
-
Disposal: If reclamation is not feasible, the waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
Waste Container Management
All waste containers must be:
-
Clearly Labeled: Use hazardous waste tags that include the full chemical name, concentration, and hazard warnings.[8]
-
Tightly Sealed: Keep containers closed except when adding waste.[1][9]
-
Stored Safely: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area with secondary containment to prevent spills.[1][8]
Summary of Disposal Procedures
| Waste Type | Container | Disposal Method | Key Considerations |
| Solid this compound | Labeled, sealed hazardous waste container | Collection by institutional EHS for incineration or landfilling. | Do not mix with other solid waste. |
| Liquid solutions of this compound | Labeled, sealed, and compatible hazardous waste container | Collection by institutional EHS. | Segregate halogenated and non-halogenated solvents.[9] |
| Palladium-Contaminated Waste | Designated container for heavy metal waste | Precious metal reclamation is preferred.[2] Otherwise, dispose of as hazardous waste. | Clearly label as "Palladium-Contaminated Waste". |
| Contaminated Labware (gloves, wipes, etc.) | Sealable plastic bag placed in a solid hazardous waste container[1] | Collection by institutional EHS. | Ensure no free liquids are present. |
| Empty Stock Containers | Original container | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as regular trash or as instructed by EHS.[7][9] | For acutely hazardous waste, the container itself may need to be disposed of as hazardous waste.[7][9] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general procedure for characterizing and disposing of a novel research chemical involves the following steps:
-
Information Gathering: Obtain the Safety Data Sheet (SDS) if available.[10][11][12] If an SDS is not available, review the synthetic route to identify potential hazards from starting materials, intermediates, and catalysts.
-
Hazard Assessment: Evaluate the toxicological and ecotoxicological properties of the compound. For a novel compound, it is prudent to treat it as hazardous.
-
Waste Stream Identification: Determine all potential waste streams where the compound may be present (e.g., pure compound, solutions, contaminated materials).
-
Segregation and Containment: Establish separate and clearly labeled waste containers for each waste stream.
-
Consultation with EHS: Present the gathered information to the institutional EHS department to determine the appropriate disposal route.
-
Documentation: Maintain detailed records of all waste generated and its disposal.[8]
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Safety Data Sheets [ors.od.nih.gov]
- 11. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. 7.3 Safety Data Sheets | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling NPY-5 receptor antagonist-1
This guide provides crucial safety and logistical information for laboratory personnel handling NPY-5 receptor antagonist-1. The following procedures are based on general best practices for handling chemical compounds in a research setting and specific data available for the representative NPY-5 receptor antagonist, MK-0557.
Compound Identification and Properties
Since "this compound" is a general descriptor, this guide will use MK-0557 as a specific, representative compound for outlining safety protocols.
| Property | Data for MK-0557 |
| Chemical Name | trans-N-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1'-oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-c]pyridine]-4-carboxamide |
| Molecular Formula | C₂₂H₁₉FN₄O₃ |
| Molecular Weight | 406.41 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (e.g., 3 mg/mL) and DMF (e.g., 5 mg/mL).[1] Limited solubility in aqueous solutions. |
| Storage (Solid) | Store at -20°C for long-term stability (up to 4 years).[1] Can be shipped at room temperature.[1] |
| Storage (In Solution) | Store stock solutions at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. Use within 1 year at -20°C or 2 years at -80°C.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Item | Specifications and Procedures |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are required at a minimum.[3] When there is a risk of splashing, chemical safety goggles and a face shield should be worn.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[2] Inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory.[4] |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[1] Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[1] |
| Respiratory Protection | Work with the solid compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a respirator may be required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]
-
Ensure safety equipment such as an eyewash station and safety shower are accessible.[6]
-
Assemble all necessary PPE, including gloves, lab coat, and eye protection.[7]
-
Gather all required materials: the compound, appropriate solvents (e.g., DMSO), vials, and pipettes.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound, such as weighing, within a certified chemical fume hood to prevent inhalation of airborne particles.[5]
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
-
Preparing Stock Solutions:
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.[8]
-
Cap the container tightly.
-
-
Storage:
-
Store the solid compound at -20°C in a desiccator.
-
Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste:
-
Collect all liquid waste containing the antagonist in a designated, sealed, and properly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the approximate concentration.[5]
-
-
Solid Waste:
-
Collect contaminated solid waste (e.g., gloves, paper towels, weigh boats) in a designated, sealed, and labeled hazardous waste container.[8]
-
-
Empty Containers:
-
Original containers of the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in regular trash after defacing the label.
-
-
Arranging for Disposal:
-
Follow your institution's guidelines for hazardous waste pickup and disposal.[9]
-
NPY-5 Receptor Signaling Pathway
NPY-5 receptor antagonists block the signaling cascade initiated by Neuropeptide Y (NPY). The NPY-5 receptor is a G-protein coupled receptor (GPCR).
NPY-5 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NPY-5 receptor and its antagonism.
Activation of the NPY-5 receptor by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also stimulate other signaling pathways, such as the ERK1/2 and RhoA pathways, which are involved in cell growth and motility. NPY-5 receptor antagonists prevent NPY from binding to the receptor, thereby blocking these downstream signaling events.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-0557 | 328232-95-7 | Neuropeptide Y Receptor | MOLNOVA [molnova.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MK 0557 | 328232-95-7 | FF158573 | Biosynth [biosynth.com]
- 7. MK-0557 [myskinrecipes.com]
- 8. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
